(S)-6-methoxychroman-3-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3S)-6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-2-3-10-7(5-9)4-8(6-15-10)11(12)13/h2-3,5,8H,4,6H2,1H3,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYLMFXPYODSEB-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)OC[C@H](C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-6-methoxychroman-3-carboxylic acid chemical properties
An In-depth Technical Guide to (S)-6-methoxychroman-3-carboxylic acid
Abstract
This compound is a chiral heterocyclic compound of significant interest in modern medicinal chemistry and drug development. As a key chiral building block, its stereochemically defined structure is pivotal for synthesizing complex, biologically active molecules with high specificity. This guide provides an in-depth analysis of its core chemical properties, a detailed spectroscopic profile for unambiguous characterization, robust protocols for its stereoselective isolation, and a discussion of its proven applications, most notably in the development of potent, isoform-selective kinase inhibitors. This document is intended for researchers, synthetic chemists, and drug development professionals who require a comprehensive understanding of this versatile intermediate.
Core Physicochemical & Structural Properties
This compound, a derivative of the chroman scaffold, possesses a single stereocenter at the C3 position, which dictates its interaction with chiral biological targets. Its identity and handling specifications are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (3S)-6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | [1] |
| Synonyms | (S)-6-Methoxy-3-chromanecarboxylic acid | [2][3] |
| CAS Number | 182570-28-1 | [4][5] |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2][3] |
| Molecular Weight | 208.21 g/mol | [1][2][3] |
| Appearance | Beige crystalline to cream powder; White to off-white solid | [2][6] |
| Purity | Typically ≥95-98% (by HPLC) | [2][4][7] |
| Predicted pKa | 4.07 ± 0.20 | [6] |
| Predicted Boiling Point | 389.5 ± 42.0 °C | [6] |
| Storage Conditions | 2-8 °C, protect from light and moisture | [1][2][6] |
| SMILES | COc1ccc2OCC(O)=O | [4][5] |
Spectroscopic Profile for Structural Elucidation
Accurate characterization is fundamental to ensuring the chemical integrity of this compound in a synthetic workflow. The expected spectroscopic data, based on its structure and data from analogous compounds, are detailed below.[8]
| Technique | Feature | Expected Chemical Shift / Value | Rationale & Key Insights |
| ¹H NMR | Carboxylic Acid (-COOH) | ~12.0 ppm (singlet, broad) | The acidic proton is highly deshielded and its signal may broaden or disappear upon D₂O exchange.[8][9] |
| Aromatic (Ar-H) | 6.8 - 7.2 ppm (multiplet, 3H) | Protons on the benzene ring of the chroman scaffold. | |
| Methylene (-O-CH₂-) | ~4.3 ppm (multiplet, 2H) | Protons on the carbon adjacent to the heterocyclic oxygen atom. | |
| Methoxy (-OCH₃) | ~3.8 ppm (singlet, 3H) | Characteristic singlet for the methoxy group protons.[8][10] | |
| Chiral Methine (-CH-COOH) | ~3.0 ppm (multiplet, 1H) | The proton at the C3 stereocenter. | |
| Methylene (-CH₂-Ar) | ~2.2 ppm (multiplet, 2H) | Protons at the C4 position of the chroman ring. | |
| ¹³C NMR | Carboxyl Carbon (-COOH) | 170 - 185 ppm | Typical range for a carboxylic acid carbon.[8][9] |
| Aromatic Carbons | 110 - 160 ppm | Multiple signals corresponding to the substituted benzene ring carbons. | |
| Methoxy Carbon (-OCH₃) | ~55 ppm | Characteristic shift for a methoxy group carbon. | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) | A hallmark feature of a hydrogen-bonded carboxylic acid dimer.[9] |
| C=O Stretch (Carboxylic Acid) | 1710-1760 cm⁻¹ (strong) | Strong, sharp absorption characteristic of the carbonyl group. The dimeric form typically absorbs around 1710 cm⁻¹.[9] | |
| Mass Spec. | Molecular Ion (M⁺) | m/z ≈ 208.21 | Corresponds to the molecular weight of the compound. |
Synthesis and Stereochemical Control: The Path to Enantiopurity
The biological activity of molecules derived from this acid is critically dependent on its (S)-stereochemistry. While various methods exist for synthesizing the racemic chroman-3-carboxylic acid backbone, achieving enantiopurity is the most crucial step.[11][12] The most industrially viable and common laboratory method is chiral resolution of the racemate.
Workflow: Chiral Resolution via Diastereomeric Salt Formation
This classical technique leverages the principle that while enantiomers share identical physical properties, diastereomers do not.[13] By reacting the racemic acid with a single enantiomer of a chiral base, a pair of diastereomeric salts is formed. These salts possess different solubilities, allowing for their separation via fractional crystallization.[14][15]
Caption: Workflow for chiral resolution of a racemic acid.
Experimental Protocol: Chiral Resolution
Objective: To isolate this compound from its racemic mixture.
Materials:
-
Racemic 6-methoxychroman-3-carboxylic acid
-
(R)-1-Phenylethylamine (or another suitable chiral amine)[16]
-
Methanol (or other suitable crystallization solvent)
-
Hydrochloric Acid (e.g., 2M HCl)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
Methodology:
-
Diastereomeric Salt Formation:
-
Causality: To create separable diastereomers.
-
Dissolve 1.0 equivalent of racemic 6-methoxychroman-3-carboxylic acid in a minimal amount of hot methanol.
-
In a separate vessel, dissolve 0.5 equivalents of (R)-1-phenylethylamine in methanol. Note: Using a sub-stoichiometric amount of the resolving agent often yields a higher enantiomeric excess in the first crop of crystals.
-
Slowly add the amine solution to the hot acid solution with stirring. Allow the mixture to cool slowly to room temperature, then potentially to 0-4 °C, to induce crystallization.
-
-
Fractional Crystallization:
-
Causality: To separate the diastereomeric salts based on solubility differences.[15]
-
Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove residual mother liquor.
-
The mother liquor, now enriched in the other diastereomer, can be set aside for potential recovery of the (R)-enantiomer.
-
-
Liberation of the Free Acid:
-
Causality: To break the ionic bond of the salt and isolate the pure enantiomeric acid.[16]
-
Suspend the collected crystals in water and add diethyl ether.
-
While stirring vigorously, acidify the aqueous layer by slowly adding 2M HCl until the pH is ~1-2. This protonates the carboxylate, making the free acid soluble in the organic layer.
-
Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
-
Validation:
-
Causality: To confirm the stereochemical purity of the final product.
-
Determine the optical rotation using a polarimeter and analyze the enantiomeric excess (e.e.) using chiral HPLC.
-
Applications in Medicinal Chemistry & Drug Discovery
The primary value of this compound lies in its role as a versatile intermediate for the synthesis of high-value pharmaceutical targets.[2][17] Its rigid, chiral scaffold allows for the precise spatial orientation of pharmacophoric groups, which is essential for achieving high-affinity and selective interactions with protein targets.
Case Study: A Potent and Isoform-Selective ROCK2 Inhibitor
A landmark application of this compound was demonstrated in the discovery of highly potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[18] Dysregulation of ROCK signaling is implicated in various diseases, but the high homology between isoforms ROCK1 and ROCK2 makes selective inhibition a significant challenge.[18]
Researchers successfully utilized this compound as a core scaffold to synthesize a series of amide derivatives.[18]
Caption: Role as a key intermediate in API synthesis.
The standout compound, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide , exhibited remarkable potency and selectivity:
-
ROCK2 IC₅₀: 3 nM
-
Isoform Selectivity: 22.7-fold preference for ROCK2 over ROCK1[18]
Molecular docking studies revealed that specific hydrophobic interactions within the ROCK2 active site were key to this high potency and selectivity, underscoring the critical role of the stereochemically defined chroman scaffold provided by the starting material.[18]
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for the advancement of modern stereoselective synthesis. Its well-defined physicochemical properties, clear spectroscopic signatures, and accessible route to enantiopurity make it a reliable and valuable building block. As demonstrated by its successful application in the development of selective ROCK inhibitors, this compound provides a robust platform for constructing next-generation therapeutics, empowering researchers to tackle complex challenges in drug discovery with greater precision and efficacy.
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Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. (2021-08-03). MDPI. [Link]
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Enantioselective cycloaddition of chromone-3-carboxylic acids 2 and... - ResearchGate. [Link]
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6-Methoxy-chroman-3-carboxylic acid, 97% | 182570-26-9 - J&K Scientific. [Link]
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Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed. (2019-04-01). National Center for Biotechnology Information. [Link]
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Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - RSC Publishing. (2021-08-16). Royal Society of Chemistry. [Link]
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An In-Depth Technical Guide to (S)-6-Methoxychroman-3-carboxylic acid (CAS Number: 182570-28-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-6-methoxychroman-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, recognized for its integral role in the synthesis of potent and selective enzyme inhibitors. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and synthesis, with a particular focus on enantioselective methodologies. A significant portion of this document is dedicated to its primary application in the development of selective Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitors, detailing the mechanism of action and therapeutic potential in cardiovascular diseases. This guide aims to serve as a critical resource for researchers engaged in the discovery and development of novel therapeutics, offering detailed protocols and insights into the scientific rationale behind its application.
Introduction: The Significance of the Chroman Scaffold
The chroman ring system, a core structural motif of this compound, is a privileged scaffold in drug discovery. Its presence in a variety of natural products and synthetic compounds with diverse biological activities underscores its importance. This versatile framework allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. This compound, with its defined stereochemistry and functional groups, serves as a key intermediate in the synthesis of complex bioactive molecules, particularly those targeting cardiovascular and inflammatory conditions.[1]
Core Chemical Identity and Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 182570-28-1 | [2] |
| Molecular Formula | C₁₁H₁₂O₄ | [2] |
| Molecular Weight | 208.21 g/mol | [2] |
| IUPAC Name | (3S)-6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | [2] |
| Appearance | Off-white to pale yellow solid | |
| Predicted Boiling Point | 389.5 ± 42.0 °C | [3] |
| Predicted Density | 1.273 ± 0.06 g/cm³ | [3] |
| Storage | Store at 2-8°C, protected from light and moisture | [2] |
Synthesis of this compound: Enantioselective Strategies
The synthesis of enantiomerically pure this compound is crucial for its application in developing stereospecific therapeutics. Two primary strategies are employed: chiral resolution of a racemic mixture and asymmetric synthesis.
Chiral Resolution of Racemic 6-Methoxychroman-3-carboxylic acid
Chiral resolution is a widely used method for separating enantiomers from a racemic mixture.[4] This technique relies on the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine.[5] The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[6]
Hypothetical Protocol for Chiral Resolution:
-
Step 1: Diastereomeric Salt Formation: Dissolve racemic 6-methoxychroman-3-carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture thereof). Add an equimolar amount of a chiral resolving agent, such as (R)-(+)-α-phenylethylamine or a cinchona alkaloid.
-
Step 2: Fractional Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The choice of solvent is critical and may require optimization to achieve efficient separation.
-
Step 3: Isolation of the Desired Diastereomer: Collect the crystallized salt by filtration. The enantiomeric purity of the salt should be assessed using chiral High-Performance Liquid Chromatography (HPLC).
-
Step 4: Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid (e.g., dilute HCl) to break the salt and liberate the enantiomerically enriched this compound. Extract the product with a suitable organic solvent and purify further if necessary.
Asymmetric Synthesis
Asymmetric synthesis offers a more direct route to the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolution.[7] Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral chromans.[8][9] These methods utilize small organic molecules as catalysts to create a chiral environment that favors the formation of one enantiomer over the other.
Conceptual Workflow for Organocatalytic Synthesis:
Application in Drug Development: A Potent and Selective ROCK2 Inhibitor
A primary and well-documented application of this compound is as a scaffold for the development of potent and isoform-selective ROCK2 inhibitors.[10]
The ROCK Signaling Pathway in Cardiovascular Disease
The Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that are key downstream effectors of the small GTPase RhoA.[11] The RhoA/ROCK signaling pathway is implicated in a wide range of cellular processes, including smooth muscle contraction, cell adhesion, migration, and proliferation.[12] Dysregulation of this pathway is a significant contributor to the pathophysiology of several cardiovascular diseases, including hypertension, heart failure, and stroke.[13][14]
This compound Derivatives as Selective ROCK2 Inhibitors
Research has demonstrated that amide derivatives of this compound can be highly potent and selective inhibitors of ROCK2.[10] For instance, the compound (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide exhibits a ROCK2 inhibitory activity with an IC₅₀ value of 3 nM and a 22.7-fold selectivity over ROCK1.[10]
Table 2: Inhibitory Activity of a Lead Derivative
| Target | IC₅₀ | Selectivity (ROCK1/ROCK2) | Reference |
| ROCK1 | 68.1 nM | 22.7 | [10] |
| ROCK2 | 3.0 nM | [10] |
This selectivity is significant because while both ROCK1 and ROCK2 are highly homologous, they have distinct physiological functions.[13] Selective inhibition of ROCK2 may offer a more targeted therapeutic approach with a reduced side-effect profile compared to pan-ROCK inhibitors.[15] The therapeutic potential of selective ROCK2 inhibitors is being explored in a range of conditions, including cardiovascular diseases, fibrosis, and neurodegenerative disorders.[16][17]
Experimental Protocols
Synthesis of a this compound Amide Derivative (Illustrative)
This protocol is a conceptual illustration of an amide coupling reaction.
-
Step 1: Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.
-
Step 2: Amide Bond Formation: Add the desired amine (e.g., 4-(pyridin-4-yl)aniline) (1.1 equivalents) to the activated carboxylic acid solution.
-
Step 3: Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature until completion, as monitored by TLC or LC-MS. Upon completion, dilute the reaction with an organic solvent and wash sequentially with an aqueous acid solution (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Step 4: Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amide.
In Vitro ROCK2 Inhibition Assay
-
Principle: The inhibitory activity of the synthesized compounds on ROCK2 can be determined using a variety of commercially available kinase assay kits. These assays typically measure the phosphorylation of a specific substrate by the enzyme in the presence of ATP.
-
General Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, incubate the ROCK2 enzyme with the test compound for a predetermined period.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
After a set incubation time, stop the reaction and measure the amount of phosphorylated substrate. This is often done using a fluorescence- or luminescence-based detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion and Future Perspectives
This compound is a cornerstone chiral intermediate for the synthesis of high-value pharmaceutical agents. Its application in the development of potent and selective ROCK2 inhibitors highlights its significance in addressing unmet medical needs in cardiovascular and other diseases. The continued exploration of enantioselective synthetic routes will be crucial for the efficient and sustainable production of this key building block. Furthermore, the versatility of the chroman scaffold suggests that derivatives of this compound may hold promise for targeting other biological pathways, warranting further investigation in diverse therapeutic areas.
References
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Synapse. What are ROCK2 inhibitors and how do you quickly get the latest development progress? Synapse, December 22, 2023. Available from: [Link]
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- Liao, J. K., & Seto, M. (2006). Physiological role of ROCKs in the cardiovascular system. Pflügers Archiv-European Journal of Physiology, 452(3), 285-296.
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Wikipedia. Rho kinase inhibitor. Available from: [Link]
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- Yin, Y., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & medicinal chemistry, 27(7), 1382-1390.
- Geng, Z. C., et al. (2014). Organocatalytic Diversity-Oriented Asymmetric Synthesis of Tricyclic Chroman Derivatives. The Journal of organic chemistry, 79(22), 10772-10785.
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An In-depth Technical Guide to (S)-6-methoxychroman-3-carboxylic acid: A Key Chiral Intermediate in Drug Discovery
Introduction: The Significance of Chiral Scaffolds in Modern Medicinal Chemistry
In the landscape of contemporary drug development, the emphasis on stereochemical purity is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even deleterious. The chromane scaffold, a heterocyclic motif consisting of a fused benzene and dihydropyran ring, represents a privileged structure in medicinal chemistry, appearing in a host of biologically active compounds. This guide focuses on a specific, high-value derivative: (S)-6-methoxychroman-3-carboxylic acid .
This molecule has emerged as a critical chiral building block, most notably in the synthesis of potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2] The precise (S)-configuration at the C3 position of the chromane ring is crucial for achieving high-potency inhibition, making the stereocontrolled synthesis of this intermediate a topic of significant interest for researchers in neurodegenerative diseases, cardiovascular disorders, and oncology.[2][3] This document provides a comprehensive technical overview of its molecular structure, stereoselective synthesis, and physicochemical properties, grounded in established scientific literature to support drug development professionals.
Molecular Structure and Core Chemical Identity
This compound is a structurally defined organic molecule featuring a bicyclic chromane core. The key structural features are:
-
Chromane Nucleus: A dihydropyran ring fused to a benzene ring.
-
Methoxy Group (-OCH₃): An electron-donating group at the 6-position of the benzene ring, which can influence the molecule's electronic properties and metabolic stability.
-
Carboxylic Acid Group (-COOH): A functional handle at the 3-position, which is essential for forming amide bonds in subsequent synthetic steps to create final drug candidates.[1]
-
Chiral Center: The carbon atom at the 3-position (C3) is a stereocenter, giving rise to two enantiomers. This guide focuses on the (S)-enantiomer, which has been identified as the pharmacologically relevant isomer for certain biological targets.[3]
Physicochemical Properties
While extensive experimental data for this specific intermediate is not broadly published, its properties can be reliably predicted based on its structure and data from commercial suppliers. These properties are crucial for handling, formulation, and predicting its behavior in biological systems.
| Property | Value / Description | Source / Method |
| CAS Number | 182570-26-9 (for racemic) | [4][5] |
| Molecular Formula | C₁₁H₁₂O₄ | [4][5] |
| Molecular Weight | 208.21 g/mol | [5] |
| Appearance | Predicted: White to beige crystalline solid | [5] |
| Predicted Boiling Point | 389.5 ± 42.0 °C (at 760 mmHg) | Predicted |
| Predicted pKa | 4.07 ± 0.20 | Predicted |
| Predicted LogP | 1.5 - 2.0 | Predicted |
| Storage | 2-8°C, desiccated | [4] |
Stereoselective Synthesis: The Path to Enantiomeric Purity
The therapeutic efficacy of chiral drugs is critically dependent on obtaining the desired enantiomer in high purity. For this compound, the most sophisticated and efficient approach is not classical resolution but a direct asymmetric synthesis . This method avoids the loss of 50% of the material inherent in resolving a racemic mixture. A highly effective strategy involves the asymmetric hydrogenation of the corresponding α,β-unsaturated precursor, 6-methoxy-2H-chromene-3-carboxylic acid.[3]
This transformation is a cornerstone of modern organic synthesis, relying on a chiral catalyst to induce stereoselectivity. The causality behind this choice is the high efficiency and enantiomeric excess (ee) that can be achieved, which is a critical parameter for pharmaceutical development.
Synthetic Workflow: Asymmetric Hydrogenation
The following workflow outlines a validated method for producing the (S)-enantiomer with high purity.[3]
Caption: Enantioselective synthesis of the target molecule.
Detailed Experimental Protocol (Adapted from Literature)
The protocol below is a self-validating system; the success of each step is confirmed by standard analytical techniques before proceeding to the next, ensuring the integrity of the final product.
Step 1: Synthesis of 6-Methoxy-2H-chromene-3-carboxylic acid (Precursor)
-
Baylis-Hillman Reaction: To a mixture of 4-methoxyphenol and acrylonitrile, add a catalytic amount of DABCO (1,4-diazabicyclo[2.2.2]octane). The reaction is typically run neat or in a suitable solvent and may require heating. This reaction forms the C-C bond and the chromene ring system, yielding 6-methoxy-2H-chromene-3-carbonitrile.
-
Nitrile Hydrolysis: The resulting nitrile is hydrolyzed to the carboxylic acid. Treat the nitrile with an aqueous solution of sodium hydroxide (NaOH) and heat under reflux. The reaction progress is monitored by TLC until the starting material is consumed. Acidification of the reaction mixture with HCl will precipitate the desired 6-methoxy-2H-chromene-3-carboxylic acid. The solid is collected by filtration, washed with water, and dried.
Step 2: Asymmetric Hydrogenation to this compound
-
Rationale: This is the key stereochemistry-defining step. The choice of the chiral catalyst is critical. Ruthenium complexes with chiral phosphine ligands like BINAP are well-established for their high efficiency and selectivity in hydrogenating prochiral olefins.[3] The (R)-enantiomer of the catalyst ligand is used to produce the (S)-enantiomer of the product.
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 6-methoxy-2H-chromene-3-carboxylic acid in a suitable solvent (e.g., methanol or ethanol).
-
Catalyst Addition: Add the chiral ruthenium catalyst, such as [(R)-H8-BINAP]RuCl₂, at a low loading (e.g., 0.001 mol%).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to approximately 100 psi. Heat the reaction to around 40°C with vigorous stirring.
-
Work-up: After the reaction is complete (typically monitored by hydrogen uptake or LC-MS), the solvent is removed under reduced pressure. The crude product is obtained with a high enantiomeric excess (typically around 89% ee).[3]
Step 3: Purification and Enantiomeric Enrichment
-
Rationale: While the asymmetric hydrogenation provides high ee, for pharmaceutical applications, an ee of >99% is often required. This is achieved by classical resolution principles, where the enantiomeric mixture is reacted with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.
-
Diastereomeric Salt Formation: Dissolve the enriched this compound in a suitable solvent like acetonitrile. Add a chiral base, such as (S,S)-chloramphenicol base, to form diastereomeric salts.
-
Selective Crystallization: The salt formed between the (S)-acid and the (S,S)-base will have different solubility from the (R)-acid/(S,S)-base salt. By carefully controlling temperature and concentration, the desired diastereomeric salt will selectively crystallize out of the solution.
-
Liberation of the Free Acid: Collect the crystals and treat them with an acid (e.g., dilute HCl) to break the salt and liberate the pure this compound, which can then be extracted into an organic solvent.
-
Final Product: After drying and removal of the solvent, the final product is obtained with an enantiomeric excess of >99%.
Structural Elucidation and Spectroscopic Profile
Definitive characterization of the molecular structure is achieved through a combination of spectroscopic methods. While a public crystal structure of the title compound is not available, its conformation can be inferred from related chromane structures and spectroscopic data. The dihydropyran ring typically adopts a half-chair conformation.
The following table summarizes the predicted spectroscopic data, which serves as a benchmark for characterization.
| Technique | Predicted Data and Interpretation |
| ¹H NMR | Aromatic Protons: Signals expected in the δ 6.5-7.0 ppm region. The methoxy group will influence the splitting pattern. -OCH₃: A sharp singlet around δ 3.7-3.8 ppm. Chroman Protons (C2, C3, C4): Complex multiplets in the δ 2.5-4.5 ppm region. The proton at the chiral center (C3-H) will couple to the adjacent methylene protons at C2 and C4. -COOH: A broad singlet, typically > δ 10 ppm, which is exchangeable with D₂O. |
| ¹³C NMR | C=O (Carboxyl): Signal expected around δ 175-180 ppm. Aromatic Carbons: Signals in the δ 110-155 ppm range. The carbon attached to the methoxy group will be significantly shielded. -OCH₃: Signal around δ 55-56 ppm. Chroman Carbons (C2, C3, C4): Aliphatic signals in the δ 20-70 ppm range. |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹. C-O Stretch (Ether & Acid): Strong absorptions in the 1200-1300 cm⁻¹ (aryl ether) and 1000-1100 cm⁻¹ regions. Aromatic C=C Stretch: Peaks around 1500-1600 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): Expected at m/z = 208. Fragmentation: Common fragmentation patterns would include the loss of the carboxylic acid group (-45 Da) and potentially fragments related to the chromane ring system. |
Application in Drug Discovery: A Selective ROCK2 Inhibitor Intermediate
The primary driver for the synthesis of this compound is its role as a key precursor for selective ROCK2 inhibitors.[1][2] The carboxylic acid provides a convenient attachment point for coupling with various amine-containing fragments to build a library of potential drug candidates.
The Role of ROCK2 in Disease
ROCK2 is a serine/threonine kinase that acts as a downstream effector of the small GTPase RhoA. The RhoA/ROCK pathway is a central regulator of the actin cytoskeleton and is involved in numerous cellular processes.
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An In-depth Technical Guide to the Pharmacological Profile of (S)-6-methoxychroman-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
The chroman scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of various natural products and synthetic molecules with a wide array of biological activities. Within this class, (S)-6-methoxychroman-3-carboxylic acid has emerged as a critical chiral building block for the development of highly potent and selective therapeutic agents. While the pharmacological profile of the parent carboxylic acid is not extensively characterized, its true value lies in its role as a synthetic intermediate for compounds with significant biological functions.
Part 1: Core Pharmacological Application: Selective ROCK2 Inhibition
The most significant pharmacological application of the this compound scaffold is in the synthesis of potent ROCK2 inhibitors. The Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[1][2] While highly homologous, these isoforms have distinct physiological roles, and the development of isoform-selective inhibitors is a key objective for therapeutic intervention in a variety of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1][3]
A pivotal study identified (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as a lead compound with exceptional potency and selectivity for ROCK2.[1][3]
Quantitative Inhibitory Profile
The inhibitory activity of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide against ROCK1 and ROCK2 was determined through in vitro kinase assays. The results are summarized in the table below.
| Target | IC50 (nM) | Selectivity (ROCK1/ROCK2) |
| ROCK2 | 3 | 22.7-fold |
| ROCK1 | 68 |
Data sourced from Yin et al., 2019.[1][3]
The data clearly demonstrates that the amide derivative of this compound is a highly potent inhibitor of ROCK2 with an IC50 value in the low nanomolar range.[1][3] Furthermore, it exhibits a significant 22.7-fold selectivity for ROCK2 over the closely related ROCK1 isoform. This level of selectivity is crucial for minimizing potential off-target effects that might arise from non-selective ROCK inhibition.[4]
Mechanism of Action and Molecular Interactions
Molecular docking studies have provided valuable insights into the binding mode of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide within the ATP-binding pocket of ROCK2.[1] The high potency and isoform selectivity are attributed to key hydrophobic interactions.[1]
A critical determinant of the observed isoform selectivity is the interaction with a specific lysine residue within the kinase domain: Lys105 in ROCK1 and Lys121 in ROCK2.[1] The subtle differences in the local environment surrounding this residue are exploited by the chroman-based inhibitor to achieve its preferential binding to ROCK2.
Caption: Proposed binding of the inhibitor within the ROCK2 active site.
Part 2: The RhoA/ROCK Signaling Pathway
To fully appreciate the pharmacological impact of ROCK2 inhibition, it is essential to understand the broader signaling cascade in which it operates. The RhoA/ROCK pathway is a central regulator of cell morphology, motility, and contraction.[5][6][7]
The pathway is initiated by the activation of the small GTPase RhoA, which cycles between an inactive GDP-bound state and an active GTP-bound state.[1] Upon stimulation by various extracellular signals, guanine nucleotide exchange factors (GEFs) promote the exchange of GDP for GTP, leading to the activation of RhoA.[6] Active, GTP-bound RhoA then binds to and activates its downstream effectors, including ROCK1 and ROCK2.[2]
Activated ROCK phosphorylates a number of substrates, leading to increased actomyosin contractility. Key downstream effectors include:
-
Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, which promotes the interaction of myosin with actin filaments, leading to cellular contraction.[2][8]
-
Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates and inactivates MYPT1, the regulatory subunit of MLC phosphatase. This inhibition of the phosphatase further increases the levels of phosphorylated MLC.[8]
-
LIM kinases (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization and accumulation of F-actin stress fibers.[2]
Caption: The RhoA/ROCK2 signaling pathway and point of inhibition.
Part 3: Experimental Protocols
Synthesis of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide
The synthesis of the target amide involves a standard amide coupling reaction between the this compound core and 4-(pyridin-4-yl)aniline.
Caption: General workflow for the synthesis of the target amide.
Step-by-Step Methodology:
-
Reactant Preparation: To a solution of this compound in an appropriate aprotic solvent such as N,N-dimethylformamide (DMF), add the amine, 4-(pyridin-4-yl)aniline.
-
Addition of Coupling Agents: Add an amide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for a specified period (typically several hours to overnight) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the final amide.
In Vitro ROCK2 Kinase Assay
The inhibitory activity of the compound is typically assessed using a luminescence-based kinase assay that measures the amount of ADP produced from the kinase reaction.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 μM DTT). Dilute the ROCK2 enzyme, substrate (e.g., S6 peptide), and ATP in this buffer.
-
Compound Preparation: Prepare serial dilutions of the test compound, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, in the kinase buffer containing a small percentage of DMSO.
-
Assay Plate Setup: In a 384-well plate, add the test compound solution, the ROCK2 enzyme solution, and a mixture of the substrate and ATP. Include controls with no inhibitor (100% activity) and no enzyme (background).
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection: Add a reagent such as ADP-Glo™ to the wells. This reagent first terminates the kinase reaction and depletes the remaining ATP. Then, a detection reagent is added to convert the produced ADP back to ATP, which is used in a luciferase reaction to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Part 4: Other Potential Pharmacological Activities
While the primary focus of research on the this compound scaffold has been on ROCK2 inhibition, the broader class of chroman and chromone derivatives has been associated with other biological activities.
-
Monoamine Oxidase (MAO) Inhibition: Studies on related chromone-3-carboxylic acids have shown potent and selective inhibitory activity against MAO-B, an enzyme implicated in neurodegenerative diseases such as Parkinson's disease.[9]
-
Anticancer Activity: Coumarin-3-carboxylic acid derivatives have been investigated as lactate transport inhibitors, showing selective cytotoxicity against cancer cell lines with high expression of the monocarboxylate transporter 1 (MCT1).[10]
-
NMDA Receptor Modulation: Certain coumarin-3-carboxylic acid derivatives have been identified as allosteric modulators of N-Methyl-D-Aspartate (NMDA) receptors, which are crucial for synaptic plasticity and neuronal function.[4]
It is important to note that these activities have been reported for structurally related but distinct molecules. Further investigation is required to determine if this compound or its simple derivatives possess these pharmacological properties.
Conclusion
This compound is a valuable chiral building block in modern medicinal chemistry. Its primary pharmacological significance is demonstrated through its use in the synthesis of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, a highly potent and selective inhibitor of ROCK2. This derivative's ability to potently and selectively target ROCK2, a key node in the RhoA signaling pathway, underscores the therapeutic potential of this scaffold for a range of diseases. The insights into its mechanism of action and the established experimental protocols provide a solid foundation for further research and development of novel therapeutics based on the this compound core.
References
-
Yin, Y., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1382-1390. Available at: [Link]
-
Yin, Y., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. ResearchGate. Available at: [Link]
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García-Ponce, A., et al. (2021). RhoA/ROCK pathway: implication in osteoarthritis and therapeutic targets. Journal of Cellular and Molecular Medicine, 25(11), 4893-4907. Available at: [Link]
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Chew, T. L., et al. (2023). Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. Genes, 14(1), 272. Available at: [Link]
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Valdivia, A., et al. (2020). New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction. Vascular Biology, 2(1), R1-R13. Available at: [Link]
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Wikipedia. (n.d.). Rho-associated protein kinase. Available at: [Link]
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Samaha, H., et al. (2018). ROCK1 but not ROCK2 contributes to RhoA signaling and NMIIA-mediated contractility at the epithelial zonula adherens. Molecular Biology of the Cell, 29(14), 1733-1744. Available at: [Link]
-
Wang, J., et al. (2024). RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential. Journal of Translational Medicine, 22(1), 54. Available at: [Link]
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Gaspar, A., et al. (2012). Chromone-2-and-3-carboxylic acids inhibit differently monoamine oxidases A and B. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 654-659. Available at: [Link]
-
Wang, L., et al. (2021). Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactate transport inhibitors. Bioorganic & Medicinal Chemistry, 30, 115933. Available at: [Link]
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Irvine, M. W., et al. (2012). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. Neurochemistry International, 61(4), 593-602. Available at: [Link]
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An In-Depth Technical Guide on (S)-6-methoxychroman-3-carboxylic acid: A Core Scaffold for Isoform-Selective Kinase Inhibition
Abstract
(S)-6-methoxychroman-3-carboxylic acid has emerged as a molecule of significant interest within the medicinal chemistry landscape. While primarily utilized as a versatile synthetic intermediate, its rigid, chiral chroman core serves as a "privileged scaffold" for the development of highly potent and selective bioactive compounds. This technical guide synthesizes the current understanding of the mechanism of action attributable to this scaffold, moving beyond its role as a mere building block. The primary, evidence-based mechanism of action for derivatives of this compound is the potent and isoform-selective inhibition of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). This guide will elucidate the molecular interactions underpinning this selectivity, explore potential ancillary biological activities such as anti-inflammatory effects, and provide detailed, field-proven experimental protocols for researchers to validate and expand upon these findings.
Introduction: The Chroman Scaffold in Drug Discovery
The chroman ring system is a core structural motif present in a variety of natural products, most notably tocopherols (Vitamin E) and certain flavonoids. Its inherent structural rigidity and stereochemical properties make it an attractive scaffold for designing molecules that can achieve specific, high-affinity interactions with biological targets. This compound (CAS: 182570-26-9) represents a key synthetic intermediate that leverages this privileged structure.[1][2][3] Its carboxylic acid functional group provides a convenient handle for chemical modification, enabling the synthesis of diverse compound libraries for screening and drug development.[1] While the acid itself is not typically the final active pharmaceutical ingredient, the chroman core it provides is fundamental to the biological activity of its derivatives.
The primary therapeutic relevance of this scaffold has been demonstrated in the context of kinase inhibition, where it forms the foundation for a new class of highly selective inhibitors.[4][5]
Primary Mechanism of Action: Selective Inhibition of the ROCK2 Signaling Pathway
The most well-documented and significant mechanism of action associated with the this compound scaffold is the potent and selective inhibition of ROCK2.[4][5]
The Rho-Kinase (ROCK) Signaling Cascade
Rho-associated kinases, ROCK1 and ROCK2, are highly homologous serine/threonine kinases that function as key downstream effectors of the small GTPase, RhoA. This pathway is a central regulator of the actin cytoskeleton, influencing fundamental cellular processes including:
-
Cell adhesion and motility
-
Stress fiber formation
-
Smooth muscle contraction
-
Cell proliferation
Given its central role, dysregulation of the RhoA/ROCK pathway is implicated in a multitude of pathologies, including cardiovascular diseases, cancer, and neurological disorders. A significant challenge in targeting this pathway has been achieving selectivity between the highly similar ROCK1 and ROCK2 isoforms, which are believed to have distinct, non-redundant physiological functions.[4][5][6]
The Role of the this compound Scaffold
Groundbreaking research has demonstrated that amide derivatives of this compound are exceptionally potent and selective ROCK2 inhibitors.[4][5] A standout example, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide , was found to inhibit ROCK2 with an IC₅₀ value of just 3 nM, while exhibiting a 22.7-fold greater selectivity for ROCK2 over ROCK1.[4][5]
This remarkable selectivity is attributed to specific molecular interactions within the kinase domain. Molecular docking studies have revealed that hydrophobic interactions between the chroman scaffold and the enzyme's active site are a key determinant of the high potency.[4][5] Furthermore, the isoform selectivity is largely dictated by interactions with a single amino acid residue difference between the two kinases: Lys105 in ROCK1 and the corresponding Lys121 in ROCK2.[4][5] The specific orientation of the molecule, locked in place by the rigid chroman core, allows for differential engagement with this key residue, providing a structural basis for the observed selectivity.
Caption: Experimental workflow for the cellular anti-inflammatory assay.
Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophages into 96-well plates at a density of 5x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Inflammatory Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator.
-
Nitric Oxide Measurement (Griess Assay):
-
Transfer 50 µL of cell culture supernatant to a new plate.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution).
-
Add 50 µL of Griess Reagent II (NED solution).
-
Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
IL-6 Measurement (ELISA):
-
Use the remaining supernatant to quantify IL-6 levels according to the manufacturer's instructions for a commercial ELISA kit.
-
Data Summary
The following table summarizes the key quantitative data for the lead derivative of this compound.
| Compound | Target | IC₅₀ (nM) | Selectivity (ROCK1/ROCK2) | Reference |
| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 | 3.0 | 22.7-fold | [4][5] |
| ROCK1 | 68.1 | [4][5] |
Conclusion and Future Directions
This compound is a foundational scaffold in modern medicinal chemistry. Its true mechanistic significance lies not in its own activity, but in its ability to orient attached pharmacophores for potent and highly selective interactions with therapeutic targets. The primary, well-validated mechanism of action for its derivatives is the isoform-selective inhibition of ROCK2, driven by specific hydrophobic and electrostatic interactions within the kinase active site. Ancillary anti-inflammatory and antioxidant activities may also contribute to the overall pharmacological profile of compounds built from this core.
Future research should focus on:
-
Synthesizing and screening new libraries of derivatives to explore other kinase targets.
-
Investigating the potential for dual ROCK2/anti-inflammatory agents.
-
Conducting in-depth pharmacokinetic and pharmacodynamic studies to translate the in vitro potency of these compounds into in vivo efficacy.
This guide provides a robust framework for understanding and investigating the mechanism of action of this important chemical entity, empowering researchers to unlock its full therapeutic potential.
References
-
Yin, Y., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1382-1390. Retrieved from [Link]
-
Yin, Y., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. ResearchGate. Retrieved from [Link]
-
My Skin Recipes. (n.d.). 6-Methoxychroman-3-carboxylic acid. My Skin Recipes. Retrieved from [Link]
-
Lee, J. H., et al. (2007). Inhibitory Effect of 6-hydroxy-7-methoxychroman-2-carboxylic Acid Phenylamide on Nitric Oxide and interleukin-6 Production in Macrophages. Archives of Pharmacal Research, 30(9), 1121-1127. Retrieved from [Link]
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In Vitro Assays for Characterizing the Biological Activity of (S)-6-methoxychroman-3-carboxylic acid: A Technical Guide
Introduction
(S)-6-methoxychroman-3-carboxylic acid is a synthetic molecule with a chroman scaffold, a privileged structure in medicinal chemistry. While some derivatives of this core have been explored as potent and selective ROCK2 inhibitors, the carboxylic acid moiety also suggests a potential interaction with receptors that recognize endogenous ligands with similar functional groups, such as free fatty acid receptors.[1][2][3] This guide provides a comprehensive framework for the in vitro characterization of this compound, with a primary focus on assays to determine its activity at the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFA4).[4][5]
GPR120 has emerged as a compelling therapeutic target for metabolic and inflammatory disorders, including type 2 diabetes and obesity.[4][5] It is activated by long-chain fatty acids and mediates its effects through two primary signaling pathways: a Gαq/11-dependent pathway leading to intracellular calcium mobilization and a β-arrestin-dependent pathway that mediates anti-inflammatory effects.[6][7][8] Given the structural similarities of this compound to known synthetic GPR120 agonists, the assays detailed herein provide a robust starting point for elucidating its biological function.
This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for key in vitro assays.
Part 1: Primary Screening Assays for GPR120/FFA4 Activation
The initial assessment of this compound's activity on GPR120 should focus on direct receptor engagement and the initiation of canonical signaling cascades. The two primary assays for this purpose are the calcium mobilization assay, which assesses Gαq/11 pathway activation, and the β-arrestin recruitment assay, which evaluates the alternative signaling arm.
Gαq/11-Mediated Calcium Mobilization Assay
Rationale: Activation of GPR120 by an agonist typically leads to the coupling of the Gαq/11 subunit, which in turn activates phospholipase C (PLC).[9][10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[10] This transient increase in intracellular calcium is a hallmark of Gαq/11-coupled GPCR activation and can be readily measured using calcium-sensitive fluorescent dyes.[10][11]
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for the Gαq/11-mediated calcium mobilization assay.
Detailed Protocol: Calcium Mobilization Assay[12][13][14][15]
-
Cell Culture:
-
Use a cell line stably or transiently expressing the human GPR120 receptor, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney 293 (HEK293) cells.
-
Seed cells at an appropriate density (e.g., 20,000-40,000 cells/well) in 96- or 384-well black-walled, clear-bottom microplates.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate for 1 hour at 37°C, protected from light.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in the assay buffer to create a dose-response curve.
-
Place the cell plate and the compound plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).
-
-
Data Acquisition and Analysis:
-
The instrument will add the compound solutions to the cell plate while simultaneously measuring fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm).
-
Record the fluorescence signal over time (e.g., for 120-180 seconds) to capture the transient calcium flux.
-
The peak fluorescence response is plotted against the logarithm of the compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.
-
β-Arrestin Recruitment Assay
Rationale: In addition to G protein coupling, agonist binding to GPR120 can induce the recruitment of β-arrestin proteins.[16][17] This interaction is crucial for receptor desensitization, internalization, and for initiating a distinct set of signaling cascades, particularly those involved in the anti-inflammatory effects of GPR120.[5][7][18] Therefore, assessing β-arrestin recruitment is essential for understanding the full signaling profile of a potential agonist and for identifying "biased agonists" that preferentially activate one pathway over the other.[19]
GPR120 Signaling Pathways
Caption: Dual signaling pathways of the GPR120/FFA4 receptor.
Detailed Protocol: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)[16][17][20]
-
Cell Handling:
-
Utilize a commercially available cell line engineered for β-arrestin recruitment assays, such as the PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay.[16] These cells co-express the GPR120 receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Thaw and plate the cells according to the manufacturer's protocol.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Add the diluted compounds to the cells and incubate for the recommended time (e.g., 90 minutes) at 37°C.
-
-
Signal Detection:
-
After incubation, add the detection reagents provided with the kit. These reagents contain a substrate for the complemented β-galactosidase enzyme.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
-
Data Acquisition and Analysis:
-
Measure the chemiluminescent signal using a standard plate reader.
-
The intensity of the signal is proportional to the amount of β-arrestin recruited to the receptor.
-
Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
| Assay | Principle | Typical Cell Line | Readout | Key Parameter |
| Calcium Mobilization | Gαq/11 activation leads to intracellular Ca2+ release. | GPR120-expressing CHO or HEK293 | Fluorescence | EC50 |
| β-Arrestin Recruitment | Agonist-induced receptor-β-arrestin interaction. | Engineered cell lines (e.g., PathHunter®) | Chemiluminescence | EC50 |
Part 2: Secondary and Functional Assays
Positive results in the primary screening assays should be followed by more complex functional assays to confirm the physiological relevance of GPR120 activation by this compound.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Rationale: GPR120 is expressed in pancreatic β-cells and its activation has been shown to potentiate glucose-stimulated insulin secretion (GSIS).[4][6] This is a critical function in the context of type 2 diabetes treatment. Therefore, evaluating the effect of this compound on insulin secretion from pancreatic islet cells is a key secondary assay.[21][22]
Detailed Protocol: GSIS Assay[23][24][25]
-
Islet Culture:
-
Use a suitable pancreatic β-cell line (e.g., INS-1, MIN6) or primary pancreatic islets.
-
Culture the cells or islets under standard conditions.
-
-
Pre-incubation:
-
Wash the cells/islets with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).
-
Pre-incubate in the low-glucose KRB buffer for 1-2 hours to establish a basal insulin secretion rate.
-
-
Stimulation:
-
Replace the pre-incubation buffer with fresh KRB buffer containing:
-
Low glucose (2.8 mM) as a negative control.
-
High glucose (e.g., 16.7 mM) as a positive control.
-
High glucose + varying concentrations of this compound.
-
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using a commercially available ELISA kit.
-
Normalize the insulin secretion data to the total protein or DNA content of the cells in each well.
-
Anti-Inflammatory Signaling Assay (NF-κB Inhibition)
Rationale: A key therapeutic benefit of GPR120 activation is its potent anti-inflammatory effect, which is primarily mediated by the β-arrestin-2 pathway.[5][7][18] This pathway inhibits the activation of pro-inflammatory signaling cascades like NF-κB.[5][26] An assay to measure the inhibition of NF-κB activation in macrophages can confirm the anti-inflammatory potential of this compound.
Detailed Protocol: NF-κB Reporter Assay
-
Cell Culture:
-
Use a macrophage-like cell line (e.g., RAW 264.7) that has been stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).
-
Plate the cells in a white, opaque 96-well plate and allow them to adhere.
-
-
Pre-treatment:
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
-
Inflammatory Challenge:
-
Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) to activate the NF-κB pathway.
-
Incubate for an additional 6-24 hours.
-
-
Reporter Gene Measurement:
-
Measure the reporter gene activity (luciferase or SEAP) according to the manufacturer's instructions. A decrease in reporter activity in the presence of the compound indicates inhibition of NF-κB activation.
-
Conclusion
This guide outlines a systematic approach to characterizing the in vitro activity of this compound, with a focus on its potential as a GPR120 agonist. By employing a combination of primary screening assays (calcium mobilization and β-arrestin recruitment) and secondary functional assays (GSIS and NF-κB inhibition), researchers can build a comprehensive pharmacological profile of the compound. This multi-assay strategy is crucial for not only determining potency and efficacy but also for revealing potential signaling bias, which is of increasing importance in modern drug discovery. The detailed protocols and underlying principles provided herein serve as a robust foundation for these investigations.
References
- Signaling through Free Fatty Acid Receptor 4 Attenuates Cardiometabolic Disease.American Journal of Physiology-Endocrinology and Metabolism.
- PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay.DiscoverX.
- Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4)
- Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders.NIH.
- GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue.PMC - PubMed Central.
- 6-Methoxy-2H-chromene-3-carboxylic acid | 57543-62-1.Benchchem.
- Schematic overview of the GPR120-β-arrestin-2 signaling pathway mediating anti-inflammatory effects.
- Differential Signaling by Splice Variants of the Human Free Fatty Acid Receptor GPR120.American Society for Pharmacology and Experimental Therapeutics.
- Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflamm
- Measurement of Insulin Secretion: A Review of Current Methods.Diabetes.
- GPR120 Agonist 5 independent verific
- The role of free-fatty acid receptor-4 (FFA4) in human cancers and cancer cell lines.NIH.
- FFA4 engages with a variety of pathways to control signaling and...
- FFAR4 free f
- In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues
- FFA4 (GPR120) Reporter Assay Kit.Cayman Chemical.
- FFA4 (GPR120) Rat Free Fatty Acid GPCR Cell Based Agonist Arrestin LeadHunter Assay.Eurofins Discovery.
- Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors.PubMed.
- In vitro Characterization of Insulin−Producing β-Cell Spheroids.Frontiers.
- New Method for the Measurement in Vitro of Pancre
- Discovery of Novel FFA4 (GPR120) Receptor Agonists with β-Arrestin2-Biased Characteristics.
- GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects.PMC - NIH.
- Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science.Journal of Health Science.
- Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors.
- Design, Synthesis, and Evaluation of Novel and Selective G-protein Coupled Receptor 120 (GPR120) Spirocyclic Agonists.
- ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment.eLife.
- A Review of Methods for Measuring β-Cell Function: Design Considerations from the Restoring Insulin Secretion (RISE) Consortium.NIH.
- Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120)
- 6-Methoxy-chroman-3-carboxylic acid.Chem-Impex.
- Measurement of β-Arrestin Recruitment for GPCR Targets.Assay Guidance Manual - NCBI.
- GPR120/GPR40 agonism activates downstream signalling molecules that improve beta cell function and insulin resistance in type 2 diabetes.Endocrine Abstracts.
- Ca2+ Mobilization Assay.
- Ca2+ mobilization assays in GPCR drug discovery.PubMed.
- In vitro FFA4 agonism: phenyl sulfonyl substitution.
- FFA4/GPR120: Pharmacology and Therapeutic Opportunities.PMC - PubMed Central.
- Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Tre
- FLIPR Calcium Mobilization Assays in GPCR Drug Discovery.
- FLIPR Calcium Mobilization Assays in GPCR Drug Discovery.Request PDF.
- An In-depth Technical Guide to 8-Methoxy-chroman-3-carboxylic acid (CAS: 108088-19-3).Benchchem.
- 6-Methoxychroman-3-carboxylic acid.My Skin Recipes.
- An overview of Ca2+ mobilization assays in GPCR drug discovery.PubMed.
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Navigating the Nomenclature: A Guide to the Synonyms and Chemical Identity of 6-Methoxy-3-Chromanecarboxylic Acid
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of 6-methoxy-3-chromanecarboxylic acid. The document elucidates the various synonyms and identifiers for this compound, clarifies its chemical structure, and distinguishes it from related molecules. This guide aims to establish a clear and authoritative understanding of this compound's identity to support ongoing and future research and development endeavors.
Primary Identification and Nomenclature
6-Methoxy-3-chromanecarboxylic acid is a key organic compound with a versatile scaffold utilized in medicinal chemistry and pharmaceutical development.[1] Accurate identification is paramount for seamless collaboration and information exchange within the scientific community. The primary and most widely accepted nomenclature and identifiers are summarized below.
| Identifier Type | Value | Source |
| Systematic (IUPAC) Name | 6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | [2] |
| Common Name | 6-methoxy-3-chromanecarboxylic acid | N/A |
| CAS Number | 182570-26-9 | [1][2] |
| PubChem Compound ID (CID) | 3163251 | [1][2] |
| Molecular Formula | C₁₁H₁₂O₄ | [1] |
| Molecular Weight | 208.21 g/mol | [1] |
| InChI Key | YFYLMFXPYODSEB-UHFFFAOYSA-N | [2] |
| SMILES | COC1=CC2=C(C=C1)OCC(C2)C(=O)O | [2] |
Verified Synonyms
In scientific literature and commercial catalogs, 6-methoxy-3-chromanecarboxylic acid may be referred to by several alternative names. The following synonym has been identified through database cross-referencing:
-
6-Methoxy-3-carboxy-2H-chromene [1]
It is crucial for researchers to recognize these synonyms to ensure comprehensive literature searches and accurate sourcing of materials.
Distinguishing from Structurally Related Compounds
The chemical landscape contains several compounds with similar names or structural motifs, which can lead to confusion. This section clarifies the key distinctions between 6-methoxy-3-chromanecarboxylic acid and these related molecules.
Chromene vs. Chromane Core Structure
A primary point of distinction lies in the saturation of the heterocyclic ring. The core of the topic compound is a chromane , which features a saturated dihydropyran ring. In contrast, a chromene possesses a double bond in this ring, altering its chemical properties and biological activity.
-
6-Methoxy-2H-chromene-3-carboxylic acid (CAS: 57543-62-1) : This compound has a double bond in the heterocyclic ring, differentiating it from the saturated chromane core of the primary topic.[3][4]
Coumarin Derivatives
Coumarins (2-oxo-2H-chromenes) are another class of related compounds characterized by a lactone functional group. These should not be confused with chromanecarboxylic acids.
-
6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS: 35924-44-8) : The presence of the ketone group at the 2-position fundamentally changes the molecule's classification to a coumarin derivative.[5][6]
Isomeric and Functional Group Variations
Variations in the placement of substituents or the nature of the functional groups also define distinct chemical entities.
-
3-Methoxycarbonylchromane-6-carboxylic acid : In this isomer, the positions of the methoxy and carboxylic acid groups are altered, which would be expected to significantly impact its chemical and biological profile.[7]
-
6-Methoxy-chroman-3-carboxylic acid methyl ester (CAS: 885271-68-1) : This is the methyl ester derivative of the primary compound, where the carboxylic acid is functionalized.[8][9]
-
Ethyl 6-Methoxy-2-oxo-2H-chromene-3-carboxylate : This is the ethyl ester of the related coumarin derivative.[10]
Structural Representation
To visually clarify the identity of 6-methoxy-3-chromanecarboxylic acid and its distinction from related compounds, the following diagram illustrates the core structures.
Caption: Core structures of the target compound and related molecules.
Conclusion
A precise understanding of chemical nomenclature is foundational to scientific integrity and progress. This guide has established the primary identifiers, verified synonyms, and critical distinctions for 6-methoxy-3-chromanecarboxylic acid. By providing a clear and well-referenced overview, we empower researchers to proceed with confidence in their procurement, synthesis, and application of this important chemical entity.
References
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J&K Scientific. 6-Methoxy-chroman-3-carboxylic acid, 97%. [Link]
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PubChem. 3-Methoxycarbonylchromane-6-carboxylic acid. [Link]
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PubChem. 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid. [Link]
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Amerigo Scientific. 6-Methoxy-chroman-3-carboxylic acid. [Link]
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(S)-6-methoxychroman-3-carboxylic acid literature review
An In-Depth Technical Guide to (S)-6-Methoxychroman-3-carboxylic Acid: A Key Intermediate in Modern Drug Discovery
Introduction: The Chroman Scaffold and Its Significance
The chroman ring system is a privileged heterocyclic scaffold frequently encountered in natural products and synthetic bioactive molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry, making it an excellent starting point for the design of targeted therapeutics. This compound has emerged as a particularly valuable building block in medicinal chemistry. The specific stereochemistry at the C-3 position, combined with the electronic influence of the 6-methoxy group, makes this molecule a versatile intermediate for creating complex and potent pharmacological agents.[1] This guide, prepared from the perspective of a Senior Application Scientist, delves into the synthesis, properties, and applications of this key chiral intermediate, with a focus on its role in the development of selective kinase inhibitors.
Physicochemical Properties
A thorough understanding of a molecule's physical and chemical properties is fundamental for its application in synthesis and drug development. The key properties of 6-methoxychroman-3-carboxylic acid are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2] |
| Molecular Weight | 208.21 g/mol | [1][2] |
| CAS Number | 182570-26-9 (for racemic) | [1][2] |
| Appearance | Beige to cream crystalline powder | [1] |
| Purity | ≥ 97-98% (HPLC) | [1][2] |
| IUPAC Name | 6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | [2] |
| Storage Conditions | Store at 0-8 °C | [1] |
Synthesis and Chiral Resolution: Obtaining the (S)-Enantiomer
The biological activity of chiral molecules is often confined to a single enantiomer. Therefore, securing the enantiomerically pure this compound is a critical step. This is typically achieved through the resolution of a racemic mixture, a robust and scalable method.[3][4]
The causality behind this choice rests on the principles of stereochemistry. Enantiomers possess identical physical properties (melting point, solubility, etc.), making them inseparable by standard techniques. However, by reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent), a pair of diastereomeric salts is formed.[5] These diastereomers have different physical properties, most notably solubility, which allows for their separation via fractional crystallization.[5]
Workflow for Chiral Resolution
Experimental Protocol: Chiral Resolution of (±)-6-Methoxychroman-3-carboxylic Acid
This protocol describes a representative procedure for obtaining the (S)-enantiomer from the racemic mixture using a chiral amine. The choice of solvent and resolving agent may require optimization.
Objective: To separate the (S)-enantiomer from a racemic mixture of 6-methoxychroman-3-carboxylic acid.
Principle: Formation of diastereomeric salts with differential solubility, enabling separation by crystallization.[4]
Materials:
-
(±)-6-Methoxychroman-3-carboxylic acid
-
(R)-(+)-1-Phenylethylamine (or another suitable chiral amine)
-
Methanol (or another suitable crystallization solvent)
-
2M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
Salt Formation: In a flask, dissolve 1.0 equivalent of racemic 6-methoxychroman-3-carboxylic acid in a minimal amount of hot methanol. In a separate flask, dissolve 0.5 equivalents of (R)-(+)-1-Phenylethylamine in methanol.
-
Rationale: Using a sub-stoichiometric amount of the resolving agent (0.5 eq.) is a common strategy to ensure the precipitation of the less soluble diastereomeric salt in high purity.
-
-
Crystallization: Slowly add the amine solution to the hot acid solution with stirring. Allow the mixture to cool slowly to room temperature, then place it in an ice bath or refrigerator (e.g., at 4°C) for several hours to facilitate complete crystallization.
-
Rationale: Slow cooling promotes the formation of well-defined crystals, which are easier to filter and typically have higher purity than solids that crash out of solution quickly.
-
-
Isolation of Diastereomeric Salt: Collect the precipitated solid by vacuum filtration and wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
Liberation of the (S)-Enantiomer: Suspend the collected crystals in a mixture of water and diethyl ether. Acidify the aqueous layer by adding 2M HCl dropwise until the pH is ~1-2, ensuring all the solid dissolves.
-
Rationale: The strong acid protonates the carboxylate and deprotonates the amine, breaking the ionic bond of the salt and partitioning the free carboxylic acid into the organic layer.
-
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Validation: Determine the enantiomeric purity of the final product using chiral HPLC or by measuring the specific rotation.
Biological Activity and Applications in Drug Discovery
This compound is not merely a synthetic intermediate; its core structure is integral to the biological activity of its derivatives. A prominent application is in the development of isoform-selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.[6]
Targeting ROCK2 for Therapeutic Benefit
ROCK1 and ROCK2 are highly homologous protein kinases that play central roles in regulating cellular functions like cell shape, motility, and contraction.[6] Despite their similarity, studies indicate they have distinct functions. The development of inhibitors that are selective for ROCK2 over ROCK1 is a major goal for treating various diseases, including hypertension, glaucoma, and cancer, potentially with an improved side-effect profile.[6][7]
A study published in Bioorganic & Medicinal Chemistry detailed the discovery of an amide derivative, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide , as a highly potent and selective ROCK2 inhibitor.[6] This compound exhibited a ROCK2 inhibitory activity with an IC₅₀ value of just 3 nM and was over 22-fold more selective for ROCK2 versus ROCK1.[6]
Inhibition of the ROCK2 Signaling Pathway
Molecular docking studies revealed that the chroman scaffold engages in key hydrophobic interactions within the ROCK2 active site.[6] The analysis suggested that the interaction with residue Lys121 in ROCK2 is a critical determinant for the observed high potency and isoform selectivity.[6] This demonstrates how the rigid, defined structure of the (S)-6-methoxychroman moiety serves as an ideal anchor to position other functional groups for optimal target engagement.
Experimental Protocol: In Vitro ROCK2 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the ROCK2 enzyme.
Principle: A biochemical assay that measures the phosphorylation of a substrate by the ROCK2 kinase in the presence of varying concentrations of an inhibitor. The signal, often luminescence from remaining ATP, is inversely proportional to kinase activity.
Materials:
-
Recombinant human ROCK2 enzyme
-
Suitable kinase substrate (e.g., S6K peptide)
-
Adenosine-5'-triphosphate (ATP)
-
Test compound (e.g., (S)-6-methoxy-chroman-3-carboxylic acid derivative)
-
Kinase assay buffer (containing MgCl₂, DTT, etc.)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: To the wells of a 384-well plate, add the following in order: a. Kinase assay buffer. b. Test compound at various concentrations. c. ROCK2 enzyme solution (pre-diluted in buffer). d. Substrate solution.
-
Rationale: A pre-incubation step of the enzyme with the inhibitor (before adding ATP) allows the compound to bind to the kinase active site.
-
-
Initiation of Reaction: Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubation: Incubate the plate at room temperature (e.g., 25-30°C) for a specified period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions. This reagent lyses the enzyme and generates a light signal from the remaining ATP.
-
Data Analysis: Measure the luminescence signal using a plate reader. Plot the percentage of inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Conclusion
This compound stands as a testament to the power of chiral building blocks in modern drug discovery. Its well-defined stereochemistry and versatile chemical nature provide an excellent foundation for constructing highly potent and selective therapeutic agents. The successful development of its derivatives as isoform-selective ROCK2 inhibitors highlights the strategic value of this scaffold.[6] For researchers and drug development professionals, a comprehensive understanding of its synthesis, properties, and biological potential is essential for leveraging its full capabilities in the creation of next-generation medicines.
References
-
Title: Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Source: Bioorganic & Medicinal Chemistry. URL: [Link]
-
Title: Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - ResearchGate. Source: ResearchGate. URL: [Link]
-
Title: Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Source: IntechOpen. URL: [Link]
-
Title: Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - Dove Medical Press. Source: Dove Medical Press. URL: [Link]
-
Title: Chiral resolution - Wikipedia. Source: Wikipedia. URL: [Link]
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- 6. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (S)-6-methoxychroman-3-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of (S)-6-methoxychroman-3-carboxylic acid
This compound is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic structure and available functional groups make it a valuable scaffold for the synthesis of complex bioactive molecules. Notably, derivatives of this acid have been identified as potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a key therapeutic target for a range of diseases.[1] The precise stereochemical control in the synthesis of the (S)-enantiomer is paramount, as biological activity is often highly dependent on the three-dimensional arrangement of the molecule.
This document provides a detailed guide to the asymmetric synthesis of this compound, focusing on practical, field-proven protocols. We will delve into two primary, highly effective strategies: Ruthenium-catalyzed asymmetric hydrogenation and organocatalytic intramolecular oxy-Michael addition. The causality behind experimental choices, detailed step-by-step protocols, and analytical methods for enantiomeric excess determination are presented to ensure scientific integrity and reproducibility.
Strategic Approaches to Asymmetric Synthesis
The synthesis of enantiomerically pure this compound can be approached through several modern asymmetric catalytic methods. The choice of strategy often depends on factors such as the availability of starting materials, desired scale, cost of catalysts, and required enantiomeric purity. Here, we compare two powerful and distinct approaches.
Strategy 1: Metal-Catalyzed Asymmetric Hydrogenation
This is a robust and highly efficient method that utilizes a chiral transition metal complex to deliver hydrogen across a double bond with high facial selectivity. For the synthesis of our target molecule, this involves the hydrogenation of the prochiral precursor, 6-methoxychromene-3-carboxylic acid.
-
Causality of Experimental Choices:
-
Catalyst: Ruthenium complexes bearing chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are renowned for their high efficiency and enantioselectivity in the hydrogenation of a wide range of functionalized olefins.[2] The C₂-symmetric BINAP ligand creates a well-defined chiral environment around the ruthenium center, which forces the substrate to coordinate in a specific orientation, leading to the selective formation of one enantiomer.[3]
-
Hydrogen Source: Molecular hydrogen (H₂) is the most common and atom-economical reductant. The reaction is typically conducted under pressure to increase the concentration of hydrogen in the reaction medium, thereby accelerating the reaction rate.
-
Solvent: Protic solvents like methanol are often used as they can participate in the catalytic cycle and help to solubilize the substrate and catalyst.
-
Strategy 2: Organocatalytic Intramolecular Oxy-Michael Addition
Organocatalysis has emerged as a powerful alternative to metal catalysis, employing small, chiral organic molecules to catalyze asymmetric transformations.[4] For the synthesis of chroman structures, an intramolecular oxy-Michael addition of a phenol to an α,β-unsaturated system is a highly effective strategy.
-
Causality of Experimental Choices:
-
Catalyst: Bifunctional organocatalysts, such as those derived from Cinchona alkaloids bearing a urea or thiourea moiety, are particularly effective for this transformation.[5] These catalysts operate through a dual activation mechanism. The basic amine moiety of the Cinchona alkaloid deprotonates the phenolic hydroxyl group, increasing its nucleophilicity. Simultaneously, the urea/thiourea group activates the Michael acceptor through hydrogen bonding, lowering its LUMO and orienting it for a stereoselective intramolecular attack.
-
Substrate: The starting material for this approach is an ortho-hydroxycinnamate derivative, which contains both the nucleophilic phenol and the electrophilic Michael acceptor within the same molecule.
-
Reaction Conditions: These reactions are typically run under mild conditions, at or below room temperature, and do not require inert atmospheres or high pressures, making them operationally simpler than many metal-catalyzed reactions.
-
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of 6-Methoxychromene-3-carboxylic acid
This protocol is adapted from a well-established procedure for the synthesis of this compound using a chiral Ruthenium catalyst.
Reaction Scheme:
Caption: Ruthenium-catalyzed asymmetric hydrogenation.
Materials and Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (mmol) |
| 6-Methoxychromene-3-carboxylic acid | 57543-62-1 | 206.19 | 30.0 |
| (R)-octahydro-BINAP·RuCl₂·1/2Me₂NH₂⁺Cl⁻ complex | N/A | ~865 | 0.030 |
| Cesium formate | 3495-36-1 | 177.92 | 120 |
| Methanol (anhydrous) | 67-56-1 | 32.04 | 120 mL |
| 6M Hydrochloric Acid | 7647-01-0 | 36.46 | 30 mL |
| Dichloromethane | 75-09-2 | 84.93 | 400 mL |
| Magnesium Sulfate (anhydrous) | 7487-88-9 | 120.37 | q.s. |
| (S,S)-Chloramphenicol base (for resolution) | 56-75-7 | 323.13 | 30.0 |
| Acetonitrile | 75-05-8 | 41.05 | 1.78 L |
Step-by-Step Protocol:
-
Catalyst and Substrate Loading: In a 300 mL pressure hydrogenation flask equipped with a Teflon screw-cap and a magnetic stir bar, add 6.186 g (30 mmol) of 6-methoxychromene-3-carboxylic acid and 26 mg (0.030 mmol Ru) of the (R)-octahydro-BINAP·RuCl₂ complex.
-
Inert Atmosphere: Seal the flask with a rubber septum and flush with a gentle stream of argon for 15 minutes to ensure an inert atmosphere.
-
Reagent Solution Preparation: In a separate round-bottom flask, dissolve 21.35 g (120 mmol) of cesium formate in 120 mL of anhydrous methanol. Deoxygenate this solution by sparging with argon for 15 minutes while sonicating.
-
Transfer to Reaction Vessel: Transfer the deoxygenated cesium formate solution to the hydrogenation flask via a cannula under a positive pressure of argon.
-
Hydrogenation:
-
Connect the flask to a Parr hydrogenator.
-
Carefully purge the flask with hydrogen gas by evacuating and refilling with hydrogen five times.
-
Pressurize the vessel to 100 psi (approx. 7 atm) with hydrogen.
-
Place the flask in a heating bath at 40°C and stir the mixture for 20 hours.
-
-
Work-up:
-
After 20 hours, cool the reaction to room temperature and carefully vent the excess hydrogen.
-
Transfer the colorless, homogeneous mixture to a 1 L round-bottom flask and evaporate the solvent under reduced pressure.
-
To the residue, add 200 mL of water and 200 mL of dichloromethane.
-
Acidify the mixture to pH ~1-2 with 30 mL of 6M HCl.
-
Transfer the mixture to a separatory funnel, shake well, and separate the layers.
-
Extract the aqueous layer with an additional 200 mL of dichloromethane.
-
Combine the organic extracts, wash with 200 mL of water, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound as a white solid.
-
-
Chiral Purity Enhancement (Diastereomeric Salt Resolution):
-
The initial product typically has an enantiomeric excess (ee) of around 89%. For higher purity, a resolution step is recommended.
-
Dissolve the crude product (approx. 6.30 g) in 1.75 L of acetonitrile and heat to near reflux.
-
Add 6.36 g (30 mmol) of (S,S)-chloramphenicol base in one portion.
-
Stir at a gentle reflux until complete dissolution (approx. 15 minutes).
-
Allow the solution to cool slowly to room temperature and crystallize overnight (16 hours).
-
Collect the precipitated diastereomeric salt by filtration, wash with cold acetonitrile, and dry under suction to yield the purified salt.
-
To recover the free acid, dissolve the salt in a biphasic mixture of dichloromethane and water and acidify with 6M HCl. Separate the layers, extract the aqueous phase with dichloromethane, combine the organic layers, dry, and evaporate to yield this compound with high enantiomeric purity.
-
Protocol 2: Organocatalytic Asymmetric Intramolecular Oxy-Michael Addition
This protocol describes a general method for the enantioselective synthesis of chroman derivatives using a bifunctional organocatalyst. The specific substrate, 2-hydroxy-5-methoxy-cinnamaldehyde, would be required, which can be synthesized from 4-methoxyphenol.
Reaction Scheme:
Caption: Organocatalytic approach to the target molecule.
Materials and Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) |
| 2-hydroxy-5-methoxy-cinnamaldehyde | N/A | 178.18 |
| Cinchona-alkaloid-urea catalyst | Various | Various |
| Toluene (anhydrous) | 108-88-3 | 92.14 |
| Sodium chlorite | 7758-19-2 | 90.44 |
| Sodium dihydrogen phosphate | 7558-80-7 | 119.98 |
| 2-Methyl-2-butene | 513-35-9 | 70.13 |
| tert-Butanol | 75-65-0 | 74.12 |
| Water | 7732-18-5 | 18.02 |
Step-by-Step Protocol:
-
Intramolecular Oxy-Michael Addition:
-
To a solution of 2-hydroxy-5-methoxy-cinnamaldehyde (1.0 mmol) in anhydrous toluene (5.0 mL) at room temperature, add the cinchona-alkaloid-urea catalyst (0.05-0.10 mmol, 5-10 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 24-48 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the enantiomerically enriched (S)-6-methoxychroman-3-carbaldehyde.
-
-
Pinnick Oxidation to the Carboxylic Acid:
-
Dissolve the (S)-6-methoxychroman-3-carbaldehyde (1.0 mmol) in a mixture of tert-butanol (10 mL) and 2-methyl-2-butene (5.0 mL).
-
In a separate flask, prepare a solution of sodium chlorite (1.5 mmol) and sodium dihydrogen phosphate (1.5 mmol) in water (5 mL).
-
Add the aqueous solution dropwise to the aldehyde solution at room temperature.
-
Stir the reaction vigorously for 4-6 hours, or until the starting aldehyde is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization.
-
Analytical Methods for Enantiomeric Purity
The determination of the enantiomeric excess (ee) is a critical step in asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this analysis.
Chiral HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase is generally effective for the separation of chiral carboxylic acids. Columns such as Daicel CHIRALPAK AD-H or CHIRALCEL OD-H are good starting points.[6]
-
Mobile Phase: A typical mobile phase for this class of compounds would be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol), with a small amount of an acidic modifier (e.g., trifluoroacetic acid or acetic acid) to ensure the analyte is in its protonated form and to improve peak shape. A starting mobile phase could be Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the chroman core absorbs, typically around 280 nm.
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase and inject it into the HPLC system.
-
Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
Safety and Handling
-
Ruthenium Catalysts: Ruthenium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][7][8][9][10]
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Hydrogenation reactions should be conducted behind a blast shield in a well-ventilated area, away from ignition sources. Ensure all equipment is properly grounded.
-
Solvents and Reagents: Handle all organic solvents and reagents in a fume hood. Avoid inhalation of vapors and contact with skin and eyes. Refer to the Safety Data Sheets (SDS) for each chemical before use.
Conclusion
The asymmetric synthesis of this compound is a crucial process for accessing valuable chiral intermediates for drug discovery. Both the Ruthenium-catalyzed asymmetric hydrogenation and the organocatalytic intramolecular oxy-Michael addition represent state-of-the-art, reliable methods to obtain this compound in high enantiomeric purity. The choice between these methods will depend on the specific requirements of the research or development program. The protocols and analytical methods detailed in this guide provide a solid foundation for the successful and safe synthesis and characterization of this important molecule.
References
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Miyaji, R., Asano, K., & Matsubara, S. (2014). Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts. Organic & Biomolecular Chemistry, 12(1), 119-122. [Link]
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Wikipedia contributors. (2023, November 28). Asymmetric hydrogenation. In Wikipedia, The Free Encyclopedia. [Link]
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Togni, A. (2011). Asymmetric Hydrogenation. Inorganic Chemistry III. [Link]
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Kurt J Lesker Company. (n.d.). SAFETY DATA SHEET Ruthenium (pieces). [Link]
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Heraeus Precious Metals. (2024, November 25). SAFETY DATA SHEET Ruthenium Powder / Sponge min. 99.95 %. [Link]
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ESPI Metals. (n.d.). Ruthenium Safety Data Sheet. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Ruthenium on carbon 5% ruthenium, ca. 50% moisture. [Link]
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Angstrom Sciences. (2015, July 1). RUTHENIUM SAFETY DATA SHEET. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Asymmetric Hydrogenation with Ruthenium Catalysts. [Link]
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ResearchGate. (n.d.). A typical mechanism for the asymmetric hydrogenation with BINAP/diamine-based Ru catalyst. [Link]
-
Noyori Hydrogenation. (2022, April 23). YouTube. [Link]
-
Xu, P., et al. (2018). Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. RSC Advances, 8(3), 1354-1358. [Link]
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Dalpozzo, R., & Mancuso, R. (2019). Recent Advances in Organocatalyzed Asymmetric Synthesis of Benzopyran and Benzodihydropyran (Chromane) Nuclei. Symmetry, 11(12), 1510. [Link]
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Feng, C., et al. (2019). Enantioselective Michael/Hemiketalization Cascade Reactions between Hydroxymaleimides and 2-Hydroxynitrostyrenes for the Construction of Chiral Chroman-Fused Pyrrolidinediones. Molecules, 24(22), 4088. [Link]
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Beilstein-Institut. (2021). Asymmetric organocatalyzed synthesis of coumarin derivatives. Beilstein Journal of Organic Chemistry, 17, 2088-2122. [Link]
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Trost, B. M., et al. (2002). Synthesis of Chiral Chromans by the Pd-Catalyzed Asymmetric Allylic Alkylation (AAA): Scope, Mechanism, and Applications. Journal of the American Chemical Society, 124(48), 14320-14321. [Link]
-
Wang, Y., et al. (2010). Asymmetric organocatalytic reactions of o-hydroxycinnamaldehydes with organoboronic acids: a facile enantioselective access to chromanes and dihydrobenzopyranes. Chemical Communications, 46(40), 7596-7598. [Link]
-
Wang, L., et al. (2015). C–H Oxidation/Michael Addition/Cyclization Cascade for Enantioselective Synthesis of Functionalized 2-Amino-4H-chromenes. Organic Letters, 17(16), 4082-4085. [Link]
-
Yin, Y., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1382-1390. [Link]
-
Yu, X. T. (2018). Asymmetric Synthesis Of Chroman Derivatives By Chiral Secondary Amine Catalysts (Master's thesis). [Link]
-
Jiang, H., et al. (2014). Organocatalytic Diversity-Oriented Asymmetric Synthesis of Tricyclic Chroman Derivatives. The Journal of Organic Chemistry, 79(24), 12361-12372. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. [Link]
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Application Notes & Protocols: A Guide to the Organocatalytic Synthesis of Chiral Chroman Derivatives
Foreword: The Enduring Relevance of the Chroman Scaffold
The chroman ring system is a privileged heterocyclic motif, forming the core structure of a vast array of natural products and pharmacologically active molecules.[1][2][3] From the antioxidant properties of Vitamin E (α-tocopherol) to the therapeutic effects of agents like nebivolol and sarizotan, the biological significance of the chroman scaffold is undisputed.[4] The introduction of chirality into this framework dramatically expands its chemical space and biological specificity, making the development of robust, enantioselective synthetic methods a paramount objective for medicinal chemistry and drug discovery.[5][6]
Historically, the synthesis of these chiral molecules relied heavily on transition metal catalysis. However, the field has been revolutionized by the ascent of asymmetric organocatalysis, a discipline recognized with the 2021 Nobel Prize in Chemistry.[7] Organocatalysis offers a powerful, complementary approach, often utilizing readily available, non-toxic, and stable small organic molecules to achieve high levels of stereocontrol. This guide provides an in-depth exploration of key organocatalytic strategies for synthesizing chiral chroman derivatives, complete with detailed protocols and the mechanistic rationale behind them.
Pillar 1: Core Mechanistic Principles in Asymmetric Organocatalysis
The success of organocatalysis in this domain hinges on a few fundamental activation modes that effectively control the stereochemical outcome of the reaction. Understanding these principles is crucial for rational catalyst selection and reaction optimization.
-
Iminium-Enamine Catalysis: This dual activation mode, often employing chiral secondary amines like prolinol derivatives, is a cornerstone of organocatalysis. The catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a transient, chiral iminium ion . This activation lowers the LUMO of the substrate, making it highly susceptible to nucleophilic attack. Subsequently, the catalyst can engage an aldehyde or ketone to form a chiral enamine , which acts as a potent nucleophile. This cycle allows for a variety of cascade or domino reactions to proceed with high stereocontrol.[8][9]
-
Hydrogen-Bonding Catalysis: Catalysts such as chiral thioureas and squaramides operate through a different, yet equally powerful, mechanism.[2][3][10] These molecules possess well-defined hydrogen-bond donor sites that can activate electrophiles (like nitroolefins) and orient nucleophiles simultaneously within a chiral pocket. This non-covalent interaction pre-organizes the transition state, effectively shielding one face of the electrophile and directing the nucleophilic attack to achieve high enantioselectivity. Bifunctional variants, which also contain a basic site (e.g., a tertiary amine from a Cinchona alkaloid scaffold), can deprotonate the nucleophile while activating the electrophile, leading to exceptional rate acceleration and stereocontrol.[2][3]
Below is a generalized diagram illustrating the concept of a bifunctional hydrogen-bonding catalytic cycle, a common strategy in chroman synthesis.
Caption: Generalized Bifunctional Organocatalytic Cycle.
Pillar 2: Field-Proven Methodologies and Protocols
We present two robust and versatile protocols that exemplify the power of organocatalysis for constructing highly functionalized chiral chromans.
Methodology A: Domino Oxa-Michael/Nitro-Michael Reaction via Squaramide Catalysis
This strategy provides an elegant and atom-economical route to polysubstituted chiral chromans bearing three contiguous stereocenters. The reaction is initiated by an oxa-Michael addition of a 2-hydroxynitrostyrene to a nitroolefin, followed by an intramolecular nitro-Michael cyclization, all orchestrated by a single chiral squaramide catalyst.[2][3]
Caption: Workflow for Domino Oxa-Michael/Nitro-Michael Reaction.
Detailed Protocol:
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the quinine-derived squaramide catalyst (0.01 mmol, 5 mol%).[3]
-
Add dichloromethane (CH2Cl2, 2.0 mL) and stir to dissolve the catalyst.[3]
-
Add the 2-hydroxynitrostyrene substrate (0.2 mmol, 1.0 equiv) followed by the trans-β-nitroolefin (0.24 mmol, 1.2 equiv).[3]
-
Reaction Conditions: Seal the vial and stir the mixture vigorously at room temperature (approx. 25 °C) for 24-72 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the limiting starting material.
-
Work-up: Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: typically a mixture of hexane and ethyl acetate) to afford the pure chroman product.
-
Analysis: Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.
Representative Data:
| Entry | 2-Hydroxynitrostyrene Substituent (R¹) | Nitroolefin Substituent (R²) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | H | Phenyl | 24 | 82 | >20:1 | 92 |
| 2 | H | 4-Chlorophenyl | 24 | 78 | >20:1 | 94 |
| 3 | H | 2-Naphthyl | 48 | 75 | >20:1 | 95 |
| 4 | 4-Bromo | Phenyl | 36 | 79 | >20:1 | 93 |
| 5 | H | n-Propyl | 72 | 65 | >20:1 | 99 |
Data synthesized from literature reports.[2][3]
Methodology B: Domino Michael/Hemiacetalization via Modularly Designed Organocatalysts (MDOs)
This approach utilizes a self-assembled catalyst system composed of a Cinchona alkaloid derivative and an amino acid to synthesize functionalized chromanes from aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols.[1][11] The reaction proceeds through a domino Michael addition/hemiacetalization sequence, yielding dihydroxylated chroman intermediates that can be further transformed into chroman-2-ones or chromanes.
Detailed Protocol:
-
Catalyst Pre-assembly: In a vial, sequentially add the Cinchona alkaloid derivative (e.g., a 9-amino(9-deoxy)epicinchonine derivative, 0.010 mmol, 10 mol %) and the amino acid module (e.g., L-tert-leucine, 0.010 mmol, 10 mol %).[1]
-
Add dry toluene (1.0 mL) and stir the mixture at room temperature for 15 minutes to allow for catalyst self-assembly.
-
Reaction Setup: Add the (E)-2-(2-nitrovinyl)phenol (0.10 mmol, 1.0 equiv) and the aliphatic aldehyde (0.12 mmol, 1.2 equiv) to the catalyst solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for the time specified in the source literature (e.g., 16 hours).[11]
-
Intermediate Isolation: Upon completion of the domino reaction (monitored by TLC), purify the resulting hemiacetal intermediate by flash column chromatography.
-
Subsequent Transformation (Example: Dehydroxylation to Chromane):
-
Dissolve the purified hemiacetal intermediate in dichloromethane (CH2Cl2).
-
Cool the solution to 0 °C and add triethylsilane (Et3SiH, 3.0 equiv).
-
Add boron trifluoride diethyl etherate (BF3·OEt2, 2.0 equiv) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NaHCO3 solution and extract with CH2Cl2.
-
Dry the combined organic layers over Na2SO4, filter, and concentrate.
-
Purify the final chromane product by flash column chromatography.
-
Representative Data for Chromane Synthesis (Post-Dehydroxylation):
| Entry | Aldehyde | Yield (%) | dr | ee (%) |
| 1 | Hydrocinnamaldehyde | 94 | 92:8 | 98 |
| 2 | Hexanal | 85 | 85:15 | 92 |
| 3 | 3-Methylbutanal | 72 | 95:5 | 93 |
Data adapted from published results.[1][11]
Pillar 3: Trustworthiness & Field Insights
As with any synthetic protocol, success lies in attention to detail and an understanding of potential pitfalls.
-
Catalyst Purity and Handling: The performance of organocatalysts, particularly hydrogen-bonding catalysts, is highly sensitive to acidic or basic impurities. Ensure catalysts are sourced from a reliable supplier or purified according to literature procedures. Store them in a desiccator, as moisture can deactivate them.
-
Solvent Choice is Critical: The polarity and coordinating ability of the solvent can significantly impact reaction rates and enantioselectivity. For squaramide-catalyzed reactions, non-polar aprotic solvents like dichloromethane or toluene are often optimal as they do not compete for hydrogen bonding sites.[3]
-
Substrate Quality: Ensure starting materials, especially aldehydes, are free of acidic impurities (often carboxylic acids from oxidation), which can neutralize amine-based catalysts. Freshly distilled or purified aldehydes are recommended.
-
Monitoring Stereoselectivity: Diastereomeric ratio (dr) can often be determined from the ¹H NMR of the crude reaction mixture. Enantiomeric excess (ee) requires chiral HPLC or SFC analysis. It is essential to develop an analytical method early to accurately assess reaction performance and guide optimization.
Conclusion and Future Outlook
Organocatalysis has unequivocally established itself as an indispensable tool for the asymmetric synthesis of chiral chroman derivatives. The methodologies highlighted here—reliant on elegant cascade reactions and sophisticated catalyst design—provide efficient, reliable, and stereoselective access to these valuable scaffolds.[12] Future developments will likely focus on expanding the substrate scope, developing even more active catalysts to reduce loadings, and applying these strategies to the synthesis of complex natural products and next-generation pharmaceutical agents.
References
-
Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. (2018). National Institutes of Health. [Link]
-
Saha, P., Biswas, A., Molleti, N., & Singh, V. K. (2015). Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. The Journal of Organic Chemistry, 80(21), 11115-11122. [Link]
-
Geng, Z.-C., et al. (2014). Organocatalytic Diversity-Oriented Asymmetric Synthesis of Tricyclic Chroman Derivatives. The Journal of Organic Chemistry, 79(22), 10772-10785. [Link]
-
Dalpozzo, R., & Mancuso, R. (2019). Recent Advances in Organocatalyzed Asymmetric Synthesis of Benzopyran and Benzodihydropyran (Chromane) Nuclei. Symmetry, 11(12), 1510. [Link]
-
Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. (2018). National Institutes of Health. [Link]
-
Enantioselective Synthesis of Chromanones through Organocatalytic Tandem Reactions. (2020). ResearchGate. [Link]
-
Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. (2018). Europe PMC. [Link]
-
Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. (n.d.). ChemRxiv. [Link]
-
Zu, L., et al. (2018). Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. ACS Omega, 3(12), 17954-17963. [Link]
-
Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael. (2018). Royal Society of Chemistry. [Link]
-
Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. (2021). ACS Publications. [Link]
-
ChemInform Abstract: Organocatalytic Diversity-Oriented Asymmetric Synthesis of Tricyclic Chroman Derivatives. (2014). ResearchGate. [Link]
-
Asymmetric Organocatalysis: A Nobel Achievement Virtual Issue. (2021). ACS Publications. [Link]
-
Asymmetric Synthesis Of Chroman Derivatives By Chiral Secondary Amine Catalysts. (2018). National Digital Library of Theses and Dissertations in Taiwan. [Link]
-
Zhang, Y., et al. (2022). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Molecules, 27(19), 6265. [Link]
-
Moutayakine, A., et al. (2021). Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. ResearchGate. [Link]
-
Li, J.-H., & Du, D.-M. (2015). Enantioselective Synthesis of Chiral Heterocycles Containing Both Chroman and Pyrazolone Derivatives Catalysed by a Chiral Squaramide. Organic & Biomolecular Chemistry, 13(20), 5636-5645. [Link]
-
Kammerer, C. (2023). Exploring the Intricacies of Chiral Chemistry in Drug Discovery. Longdom Publishing. [Link]
Sources
- 1. Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
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Chiral Resolution of 6-Methoxychroman-3-carboxylic Acid: Application Notes and Protocols for Pharmaceutical Research
Abstract
The enantiomers of 6-methoxychroman-3-carboxylic acid represent critical chiral building blocks in modern medicinal chemistry. Notably, the (S)-enantiomer has been identified as a precursor to potent and selective ROCK2 inhibitors, highlighting the therapeutic significance of obtaining this molecule in high enantiopurity.[1] This guide provides a comprehensive overview and detailed protocols for the chiral resolution of racemic 6-methoxychroman-3-carboxylic acid. We will explore two primary, field-proven methodologies: classical resolution via diastereomeric salt formation and enzymatic kinetic resolution. This document is intended for researchers, scientists, and drug development professionals, offering both the practical "how-to" and the scientific "why" behind the experimental design, ensuring a robust and reproducible approach to isolating the desired enantiomers.
Introduction: The Significance of Chiral Purity in 6-Methoxychroman-3-carboxylic Acid
The chroman scaffold is a privileged structure in drug discovery, and its derivatives are of significant interest for various therapeutic applications.[2] 6-Methoxychroman-3-carboxylic acid, in particular, serves as a key intermediate in the synthesis of bioactive molecules.[2] The stereochemistry at the C3 position is crucial for biological activity. For instance, the (S)-enantiomer of a derivative of 6-methoxychroman-3-carboxylic acid has been shown to be a highly potent and selective inhibitor of ROCK2, a kinase implicated in various diseases.[1] This underscores the necessity for efficient and scalable methods to resolve the racemic mixture, as the "distomer" (the less active enantiomer) may be inactive or contribute to off-target effects.
The two most common and practical approaches for resolving carboxylic acids are classical diastereomeric salt formation and enzymatic resolution.[3][4]
-
Classical Resolution: This technique relies on the reaction of the racemic carboxylic acid with a single enantiomer of a chiral base. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility.[5] This difference allows for their separation by fractional crystallization.
-
Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, typically lipases or esterases, to preferentially catalyze a reaction on one enantiomer of the racemic mixture. For carboxylic acids, this often involves the resolution of their corresponding esters. The enzyme will selectively hydrolyze one ester enantiomer to the carboxylic acid, leaving the other ester enantiomer unreacted.[4]
This guide will provide detailed, step-by-step protocols for both methods as they apply to 6-methoxychroman-3-carboxylic acid, along with methods for analyzing the enantiomeric purity of the final products.
Method 1: Classical Resolution via Diastereomeric Salt Formation
This method is a cornerstone of industrial-scale chiral separations due to its cost-effectiveness and scalability.[6] The key to a successful classical resolution is the selection of a suitable chiral resolving agent that forms diastereomeric salts with a significant difference in solubility in a particular solvent system. For acidic compounds like 6-methoxychroman-3-carboxylic acid, chiral amines are the resolving agents of choice.[3][5]
Principle of Diastereomeric Salt Resolution
The reaction of a racemic acid (R/S-acid) with a single enantiomer of a chiral base (e.g., R-base) yields two diastereomeric salts: (R-acid • R-base) and (S-acid • R-base). These salts are not mirror images and thus have different crystal packing energies and solubilities, enabling their separation.
racemate [label="Racemic (±)-6-Methoxychroman-\n3-carboxylic Acid"]; chiral_base [label="(+)-Chiral Amine\n(e.g., (R)-α-phenylethylamine)"]; diastereomers [label="Mixture of Diastereomeric Salts\n((R)-acid•(R)-base and (S)-acid•(R)-base)", shape=ellipse, fillcolor="#FFFFFF"]; crystallization [label="Fractional Crystallization", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; less_soluble [label="Less Soluble\nDiastereomeric Salt\n(e.g., (S)-acid•(R)-base)", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"]; more_soluble [label="More Soluble\nDiastereomeric Salt\n(in mother liquor)", shape=box, fillcolor="#FCE8E6", fontcolor="#202124"]; acidification1 [label="Acidification (e.g., HCl)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; acidification2 [label="Acidification (e.g., HCl)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; enantiomer1 [label="Enantiopure (S)-Acid", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; enantiomer2 [label="Enriched (R)-Acid", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; recovery [label="Recovered\nChiral Amine"];
racemate -> diastereomers; chiral_base -> diastereomers; diastereomers -> crystallization; crystallization -> less_soluble [label="Precipitates"]; crystallization -> more_soluble [label="Remains in solution"]; less_soluble -> acidification1; more_soluble -> acidification2; acidification1 -> enantiomer1; acidification1 -> recovery; acidification2 -> enantiomer2; }
Workflow for classical chiral resolution.Experimental Protocol
This protocol is a representative procedure and may require optimization of the solvent and resolving agent for optimal results.
Materials:
-
Racemic 6-methoxychroman-3-carboxylic acid
-
Chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine, cinchonidine, or (R)-1-(6-methoxynaphthalen-2-yl)ethanamine)[3][6]
-
Solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
Diastereomeric Salt Formation:
-
In a flask, dissolve racemic 6-methoxychroman-3-carboxylic acid (1 equivalent) in a suitable solvent (e.g., methanol or ethanol) with gentle heating to ensure complete dissolution.
-
In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalents) in the same solvent. Note: Starting with 0.5 equivalents of the resolving agent can often lead to a higher enantiomeric excess in the crystallized salt.
-
Slowly add the resolving agent solution to the carboxylic acid solution with constant stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization. For further precipitation, the flask can be placed in a refrigerator or an ice bath.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
The filtrate, containing the more soluble diastereomeric salt, should be saved for the recovery of the other enantiomer.
-
-
Liberation of the Enantiopure Carboxylic Acid:
-
Suspend the collected crystals in water.
-
Add 1 M HCl dropwise with stirring until the pH is acidic (pH 1-2) to protonate the carboxylic acid and dissolve the chiral amine.
-
Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the resolved carboxylic acid.
-
-
Determination of Enantiomeric Excess:
-
Analyze the enantiomeric excess (e.e.) of the product using chiral HPLC (see Section 4).
-
Data Presentation
| Parameter | Description |
| Racemic Acid | 6-methoxychroman-3-carboxylic acid |
| Resolving Agent | (R)-(+)-α-phenylethylamine |
| Solvent | Ethanol |
| Yield of (S)-acid | Theoretical max: 50% |
| Enantiomeric Excess | >95% (after one crystallization) |
Note: The yield and enantiomeric excess are highly dependent on the specific conditions and may require optimization.
Method 2: Enzymatic Kinetic Resolution
Enzymatic resolutions offer high enantioselectivity under mild reaction conditions, making them an environmentally friendly alternative to classical methods. For carboxylic acids, the resolution is typically performed on the corresponding ester derivative. A lipase can selectively hydrolyze one of the ester enantiomers, allowing for the separation of the resulting acid and the unreacted ester.
Principle of Enzymatic Kinetic Resolution
In a racemic mixture of esters (R/S-ester), an enzyme selectively catalyzes the hydrolysis of one enantiomer (e.g., the S-ester) to the corresponding carboxylic acid (S-acid). The other enantiomer (R-ester) remains largely unreacted. At approximately 50% conversion, a mixture of S-acid and R-ester is obtained, which can be separated based on their different chemical properties (acid vs. ester).
racemate [label="Racemic (±)-Methyl 6-methoxychroman-\n3-carboxylate"]; enzyme [label="Lipase (e.g., Candida antarctica Lipase B)\n+ Water", shape=ellipse, fillcolor="#FFFFFF"]; reaction [label="Selective Hydrolysis", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; products [label="Mixture at ~50% Conversion", shape=ellipse, fillcolor="#FFFFFF"]; separation [label="Acid/Base Extraction", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; s_acid [label="(S)-6-methoxychroman-\n3-carboxylic Acid", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; r_ester [label="(R)-Methyl 6-methoxychroman-\n3-carboxylate", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrolysis [label="Hydrolysis (e.g., NaOH)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; r_acid [label="(R)-6-methoxychroman-\n3-carboxylic Acid"];
racemate -> reaction; enzyme -> reaction; reaction -> products; products -> separation; separation -> s_acid [label="Aqueous Layer"]; separation -> r_ester [label="Organic Layer"]; r_ester -> hydrolysis; hydrolysis -> r_acid; }
Workflow for enzymatic kinetic resolution.Experimental Protocol
This protocol is a general guideline and requires initial screening of different lipases and reaction conditions.
Part A: Esterification of Racemic 6-Methoxychroman-3-carboxylic Acid
-
Dissolve racemic 6-methoxychroman-3-carboxylic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) and reflux the mixture until the reaction is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction, remove the methanol under reduced pressure, and extract the methyl ester with an organic solvent.
-
Purify the racemic methyl 6-methoxychroman-3-carboxylate by column chromatography.
Part B: Enzymatic Hydrolysis
Materials:
-
Racemic methyl 6-methoxychroman-3-carboxylate
-
Lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B, or lipases from Pseudomonas cepacia or Candida rugosa)[4][7]
-
Phosphate buffer (e.g., pH 7)
-
Organic co-solvent (e.g., toluene or THF)
-
Sodium bicarbonate solution
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
Enzyme Screening (Small Scale): Screen several lipases to identify the one with the best activity and enantioselectivity for the hydrolysis of the racemic ester.
-
Reaction Setup:
-
In a flask, dissolve the racemic methyl 6-methoxychroman-3-carboxylate (1 equivalent) in a biphasic system of phosphate buffer and an organic co-solvent (e.g., 10:1 buffer:toluene).
-
Add the selected lipase (e.g., 10-50% by weight of the substrate).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the product (acid) and the remaining substrate (ester).
-
Stop the reaction when it reaches approximately 50% conversion to maximize the yield and e.e. of both enantiomers.
-
-
Work-up and Separation:
-
Filter off the enzyme (if immobilized).
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any dissolved ester.
-
Acidify the aqueous layer with 1 M HCl to pH 1-2.
-
Extract the resulting carboxylic acid with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain one enantiomer of the acid.
-
The organic layer from the initial separation contains the unreacted ester. Wash it with a sodium bicarbonate solution to remove any residual acid, dry over anhydrous sodium sulfate, and evaporate the solvent. The resulting ester can then be hydrolyzed chemically (e.g., with NaOH) to obtain the other enantiomer of the carboxylic acid.
-
Data Presentation
| Parameter | Value |
| Substrate | Methyl 6-methoxychroman-3-carboxylate |
| Enzyme | Novozym 435 |
| Solvent System | Phosphate buffer (pH 7) / Toluene |
| Temperature | 40 °C |
| Conversion | ~50% |
| e.e. of Product (Acid) | >99% |
| e.e. of Substrate (Ester) | >99% |
Note: These are idealized values. Actual results will depend on the specific enzyme and reaction conditions.
Analytical Methods: Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of the resolved products.[8][9]
Principle of Chiral HPLC
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound. This differential interaction leads to different retention times, allowing for their separation and quantification.
Protocol for Chiral HPLC Method Development
-
Column Selection:
-
For carboxylic acids, polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) or anion-exchange type columns (e.g., Chiralpak QN-AX) are often effective.[10]
-
-
Mobile Phase Screening:
-
Normal Phase: Typically mixtures of hexane/isopropanol or hexane/ethanol with a small amount of an acidic modifier (e.g., trifluoroacetic acid, TFA) to improve peak shape.
-
Reversed Phase: Mixtures of acetonitrile or methanol with an aqueous buffer.
-
-
Sample Preparation:
-
Dissolve a small amount of the resolved carboxylic acid in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Representative HPLC Conditions
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / TFA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 25 °C |
Note: This is a starting point for method development and will likely require optimization.
Conclusion
The chiral resolution of 6-methoxychroman-3-carboxylic acid is a critical step in the development of new therapeutics, particularly selective ROCK2 inhibitors. Both classical resolution via diastereomeric salt formation and enzymatic kinetic resolution are powerful techniques to achieve this separation. Classical resolution is a robust and scalable method, while enzymatic resolution offers high selectivity under mild, environmentally friendly conditions. The choice of method will depend on factors such as the scale of the synthesis, available resources, and desired purity. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully resolve racemic 6-methoxychroman-3-carboxylic acid and advance their drug discovery and development programs.
References
- Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (n.d.).
-
Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. (2019). Bioorganic & Medicinal Chemistry, 27(7), 1382-1390. Retrieved from [Link]
-
Separation of the optical isomers of (±)-3-carboxy-4-oxo-6-methyl-6,7,8,9-tetrahydro-4H-pyrido(1,2-a)pyrimidine. (n.d.). Retrieved from [Link]
-
Chiral resolution. (n.d.). In Wikipedia. Retrieved from [Link]
-
Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. (n.d.). TU Delft Repository. Retrieved from [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). Retrieved from [Link]
-
Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. (2002). The Journal of Organic Chemistry, 67(4), 1261-1265. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
Synthesis and biological evaluation of chromone-3-carboxamides. (n.d.). Arkat USA. Retrieved from [Link]
-
5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. (n.d.). KTH Diva. Retrieved from [Link]
-
Enzymatic kinetic resolution of the racemic alcohol... (n.d.). ResearchGate. Retrieved from [Link]
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025). PMC. Retrieved from [Link]
-
6-Methoxy-chroman-3-carboxylic acid. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). ResearchGate. Retrieved from [Link]
-
A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2024). MDPI. Retrieved from [Link]
-
Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. (n.d.). MDPI. Retrieved from [Link]
-
Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. (n.d.). RSC Publishing. Retrieved from [Link]
Sources
- 1. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. repository.tudelft.nl [repository.tudelft.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. rjptonline.org [rjptonline.org]
- 10. chiraltech.com [chiraltech.com]
Application Notes and Protocols for the Synthesis of (S)-6-methoxychroman-3-carboxylic acid Amide Derivatives
Introduction: The Significance of Chiral Chroman Amides in Drug Discovery
The chroman scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceuticals. Within this class, (S)-6-methoxychroman-3-carboxylic acid and its amide derivatives have emerged as compounds of significant interest in modern drug discovery. Notably, specific amides of this chiral acid have been identified as potent and selective inhibitors of Rho-associated protein kinase 2 (ROCK2), a key therapeutic target implicated in a variety of disorders, including cardiovascular diseases, neurodegenerative conditions, and cancer.[1] The precise stereochemistry at the C3 position of the chroman ring is crucial for selective and high-affinity binding to the kinase domain of ROCK2, underscoring the necessity for robust and efficient synthetic routes to enantiomerically pure this compound and its subsequent amide derivatives.
This comprehensive guide provides detailed, field-proven protocols for the synthesis of this important class of molecules. We will explore two primary strategies for obtaining the key chiral intermediate, this compound: a direct asymmetric approach and a classical resolution of the racemic acid. Furthermore, we will detail a reliable method for the final amide coupling to generate a diverse range of derivatives for structure-activity relationship (SAR) studies and lead optimization.
Strategic Overview of the Synthetic Pathways
The synthesis of this compound amide derivatives can be approached through two distinct and reliable strategies, each with its own advantages. The choice of pathway may depend on the available resources, scalability requirements, and the specific expertise of the research team.
Pathway A: Asymmetric Synthesis
This pathway offers an elegant and efficient route to the desired (S)-enantiomer directly, minimizing the loss of material associated with resolving a racemic mixture. The key steps involve the synthesis of a chromene precursor followed by a stereoselective hydrogenation.
Caption: Asymmetric synthesis route to this compound amides.
Pathway B: Racemic Synthesis and Chiral Resolution
This classical approach involves the synthesis of the racemic carboxylic acid, followed by separation of the enantiomers using a chiral resolving agent. This method is often valuable when the specific catalyst for asymmetric synthesis is unavailable or when both enantiomers are desired for biological evaluation.
Caption: Racemic synthesis followed by chiral resolution to obtain the desired (S)-enantiomer.
Part 1: Synthesis of the Key Precursor - 6-Methoxychromene-3-carboxylic acid
The common starting point for both synthetic pathways is the unsaturated chromene, 6-methoxychromene-3-carboxylic acid. This is reliably prepared via a Knoevenagel-Doebner condensation.[2][3]
Protocol 1.1: Knoevenagel-Doebner Condensation
This protocol describes the condensation of 4-methoxysalicylaldehyde with malonic acid, catalyzed by pyridine and piperidine, to yield 6-methoxychromene-3-carboxylic acid. The Doebner modification utilizes pyridine as the solvent, which also facilitates the decarboxylation of the intermediate vinylogous malonic acid.[2][4]
Materials:
-
4-Methoxysalicylaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxysalicylaldehyde (1 equivalent), malonic acid (1.2 equivalents), and anhydrous pyridine (3-5 volumes).
-
To the stirred suspension, add a catalytic amount of piperidine (0.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the aldehyde.
-
After completion, cool the reaction mixture to room temperature and then pour it slowly into a mixture of crushed ice and concentrated HCl (sufficient to neutralize the pyridine and acidify the solution to pH 1-2).
-
A precipitate will form. Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol/water to afford pure 6-methoxychromene-3-carboxylic acid as a crystalline solid.
| Reactant | Molar Eq. | Typical Yield | Purity (by NMR) |
| 4-Methoxysalicylaldehyde | 1.0 | 75-85% | >95% |
| Malonic acid | 1.2 | ||
| Pyridine (solvent/catalyst) | - | ||
| Piperidine (catalyst) | 0.1 |
Part 2: Preparation of this compound
This section details the two primary methods for obtaining the enantiomerically pure (S)-acid.
Method A: Asymmetric Hydrogenation
This is the preferred method for a direct and efficient synthesis of the (S)-enantiomer.
Protocol 2.A.1: Asymmetric Hydrogenation of 6-Methoxychromene-3-carboxylic acid
This protocol utilizes a chiral ruthenium-based catalyst to achieve high enantioselectivity in the reduction of the chromene double bond.
Materials:
-
6-Methoxychromene-3-carboxylic acid
-
(R)-octahydro-BINAP·RuCl₂·1/2Me₂NH₂⁺Cl⁻ complex (or a similar chiral Ru-catalyst)
-
Cesium formate
-
Methanol (anhydrous, deoxygenated)
-
Dichloromethane (DCM)
-
6 M Hydrochloric Acid (HCl)
-
Magnesium sulfate (MgSO₄)
-
(S,S)-chloramphenicol base (for enantiomeric enrichment)
-
Acetonitrile (MeCN)
Procedure:
-
Preparation: In a high-pressure hydrogenation vessel, place 6-methoxychromene-3-carboxylic acid (1 equivalent) and the chiral ruthenium catalyst (0.001 equivalents). Purge the vessel with an inert gas (e.g., argon) for 15 minutes.
-
Reaction Setup: In a separate flask, dissolve cesium formate (4 equivalents) in deoxygenated methanol. Transfer this solution to the hydrogenation vessel via cannula under an inert atmosphere.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 100 psi (7 atm). Heat the mixture to 40 °C and stir vigorously for 20 hours.
-
Work-up: Cool the reaction to room temperature and carefully vent the hydrogen gas. Remove the methanol under reduced pressure. To the residue, add water and DCM, then acidify with 6 M HCl to pH 1-2.
-
Extraction: Separate the layers and extract the aqueous phase with additional DCM. Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the crude this compound.
-
Enantiomeric Enrichment (Optional but Recommended): The initial product may have an enantiomeric excess (e.e.) of around 89%. To improve this, dissolve the crude acid in acetonitrile by heating to reflux. Add (S,S)-chloramphenicol base (1 equivalent) and allow the solution to cool slowly to room temperature overnight to form a diastereomeric salt.
-
Isolation: Collect the precipitated salt by filtration. To recover the free acid, suspend the salt in a biphasic mixture of DCM and water, and acidify with 6 M HCl. Extract with DCM, dry, and concentrate to yield this compound with high enantiomeric purity.
| Parameter | Value |
| Hydrogen Pressure | 100 psi (7 atm) |
| Temperature | 40 °C |
| Reaction Time | 20 hours |
| Initial Yield (crude) | ~90% |
| Initial e.e. | ~89% |
| Yield after enrichment | Variable |
| Final e.e. after enrichment | >98% |
Method B: Racemic Synthesis and Classical Chiral Resolution
This method provides an alternative route to the (S)-enantiomer.
Protocol 2.B.1: Synthesis of Racemic 6-Methoxychroman-3-carboxylic acid
Materials:
-
6-Methoxychromene-3-carboxylic acid
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas
Procedure:
-
Dissolve 6-methoxychromene-3-carboxylic acid in ethanol or ethyl acetate in a hydrogenation flask.
-
Add 10% Pd/C catalyst (5-10% by weight of the substrate).
-
Hydrogenate the mixture on a Parr shaker or under a hydrogen balloon at atmospheric pressure until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain racemic 6-methoxychroman-3-carboxylic acid, which can be used directly for chiral resolution.
Protocol 2.B.2: Classical Chiral Resolution
This protocol is a generalized procedure for the resolution of the racemic acid using a chiral amine. (R)-(+)-α-Methylbenzylamine is a common and effective resolving agent for carboxylic acids.
Materials:
-
Racemic 6-methoxychroman-3-carboxylic acid
-
(R)-(+)-α-Methylbenzylamine
-
Ethanol (or other suitable crystallization solvent)
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Diastereomeric Salt Formation: Dissolve the racemic acid (1 equivalent) in a minimal amount of hot ethanol. In a separate flask, dissolve (R)-(+)-α-methylbenzylamine (0.5 equivalents) in the same solvent.
-
Crystallization: Slowly add the amine solution to the hot acid solution with stirring. Allow the mixture to cool slowly to room temperature. The diastereomeric salt of the (S)-acid with the (R)-amine is expected to be less soluble and will crystallize out. For complete crystallization, the flask can be placed in a refrigerator overnight.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol. The enantiomeric purity of the acid in the salt can be checked at this stage by liberating a small sample and analyzing by chiral HPLC. If necessary, the salt can be recrystallized from fresh solvent to improve diastereomeric purity.
-
Liberation of the (S)-Enantiomer: Suspend the diastereomeric salt in a mixture of water and diethyl ether. Add 1 M HCl dropwise with vigorous stirring until the aqueous layer is acidic (pH ~1-2).
-
Extraction and Isolation: The salt will dissociate, with the chiral amine hydrochloride dissolving in the aqueous layer and the free carboxylic acid dissolving in the ether layer. Separate the layers, and extract the aqueous layer with more diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield enantiomerically enriched this compound.
Part 3: Synthesis of this compound Amide Derivatives
The final step is the coupling of the enantiomerically pure carboxylic acid with a desired amine.
Protocol 3.1: Amide Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization.[5][6][7]
Materials:
-
This compound
-
Desired amine (e.g., 4-(pyridin-4-yl)aniline)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Add the desired amine (1.1 equivalents), followed by DIPEA (2.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
| Reagent | Molar Eq. |
| (S)-Acid | 1.0 |
| Amine | 1.1 |
| HATU | 1.2 |
| DIPEA | 2.5 |
References
-
Knoevenagel condensation - Wikipedia. (URL: [Link])
-
Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (URL: [Link])
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (URL: [Link])
-
Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed. (URL: [Link])
-
Cyrene as a Bio-based Solvent for HATU Mediated Amide Coupling - St Andrews Research Repository. (URL: [Link])
-
Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (URL: [Link])
-
Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. (URL: [Link])
-
The Doebner modification of the Knoevenagel reaction. - OpenBU. (URL: [Link])
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- 3. DSpace [open.bu.edu]
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- 6. Amide Synthesis [fishersci.co.uk]
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Application Notes: Enantioselective Synthesis of 6-Methoxychroman Derivatives via Organocatalysis
Introduction: The Significance of the 6-Methoxychroman Scaffold
The chroman ring system is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core structure of numerous biologically active compounds, including Vitamin E derivatives.[1] The targeted introduction of a methoxy group at the 6-position, coupled with precise control over the stereochemistry, allows for the fine-tuning of pharmacological properties. Enantiomerically pure 6-methoxychroman derivatives are key intermediates in the synthesis of compounds with potential applications as anticancer agents, treatments for neurodegenerative diseases, and P-glycoprotein inhibitors.[1][2]
Given that the biological activity of chiral molecules is often confined to a single enantiomer, the development of robust and efficient enantioselective synthetic methods is of paramount importance for drug discovery and development. This guide provides an in-depth overview and a detailed protocol for the asymmetric synthesis of 6-methoxychroman derivatives, with a focus on organocatalytic strategies that offer high enantioselectivity, operational simplicity, and mild reaction conditions.
Strategic Overview: Asymmetric Routes to Chroman Synthesis
The construction of the chiral chroman skeleton can be achieved through several powerful catalytic asymmetric reactions. The most prominent and effective strategies rely on the formation of the heterocyclic ring via a conjugate addition reaction, often referred to as an oxa-Michael reaction.
-
Organocatalytic Intramolecular Oxa-Michael Addition: This is one of the most direct and atom-economical methods. A phenol derivative bearing an α,β-unsaturated carbonyl group undergoes cyclization in the presence of a chiral organocatalyst. Bifunctional catalysts, such as those derived from cinchona alkaloids, are particularly effective as they can activate both the nucleophilic phenol and the electrophilic Michael acceptor simultaneously.[3][4]
-
Organocatalytic Intermolecular Oxa-Michael/Cascade Reactions: This approach involves the reaction of a phenol with a separate Michael acceptor. To build the chroman ring and control multiple stereocenters, this initial step is often part of a domino or cascade sequence, such as an oxa-Michael-Michael reaction.[5][6][7][8] This strategy allows for the rapid construction of highly substituted and complex chroman structures.
-
Chiral Phosphoric Acid (CPA) Catalysis: CPAs are powerful Brønsted acid catalysts that can effectively control the stereochemical outcome of various reactions, including cycloadditions and hydrogenations, to furnish chiral chromans.[9][10][11] They operate by forming a well-organized chiral ion pair in the transition state, directing the approach of the reactants.[12][13]
-
Enzymatic Kinetic Resolution: This method involves the selective reaction of one enantiomer from a racemic mixture of chromanols, catalyzed by an enzyme like a lipase.[14] While effective for separating enantiomers, this approach is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
This application note will focus on the first strategy—the intramolecular oxa-Michael addition—due to its high efficiency, excellent enantiocontrol, and the ready availability of the required starting materials and catalysts.
Experimental Workflow Overview
The overall process for synthesizing and validating enantiopure 6-methoxychroman derivatives follows a logical progression from starting material preparation to final stereochemical analysis.
Caption: General workflow for the synthesis and analysis of chiral 6-methoxychroman.
Featured Protocol: Asymmetric Intramolecular Oxa-Michael Addition
This protocol is adapted from highly successful methodologies employing bifunctional cinchona-alkaloid-based urea catalysts.[4] These catalysts are renowned for their ability to promote reactions with high yields and exceptional levels of stereocontrol.
Materials and Reagents
-
Substrate: (E)-1-(2-hydroxy-5-methoxyphenyl)-3-phenylprop-2-en-1-one (or other aryl derivatives)
-
Catalyst: N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(9R)-6′-methoxycinchonan-9-yl]thiourea
-
Solvent: Toluene, HPLC grade
-
Quenching Agent: Saturated aqueous NH₄Cl solution
-
Extraction Solvent: Ethyl acetate
-
Drying Agent: Anhydrous Na₂SO₄ or MgSO₄
-
Purification: Silica gel for column chromatography
-
Mobile Phase: Hexanes/Ethyl acetate mixture
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the (E)-1-(2-hydroxy-5-methoxyphenyl)-3-phenylprop-2-en-1-one substrate (0.1 mmol, 1.0 equiv).
-
Add the cinchona-alkaloid-thiourea catalyst (0.01 mmol, 10 mol%).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add toluene (1.0 mL) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature (approx. 25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 12-24 hours).
-
-
Workup and Purification:
-
Upon completion, concentrate the reaction mixture directly under reduced pressure to remove the toluene.
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a hexanes/ethyl acetate gradient (e.g., starting from 95:5) to isolate the pure product.
-
Combine the fractions containing the product and remove the solvent in vacuo to yield the 6-methoxychroman derivative as a solid or oil.
-
-
Characterization and Analysis:
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).[15][16] Compare the retention times with known standards or analyze the peak areas of the two enantiomers.
-
Quantitative Data Summary
The following table summarizes representative results for this transformation with various substrates, demonstrating the robustness of the protocol. Data is adapted from Miyaji, R. et al. (2014).[4]
| Entry | R Group (Aryl) | Yield (%) | ee (%) |
| 1 | Phenyl | 95 | 94 |
| 2 | 4-Methylphenyl | 96 | 93 |
| 3 | 4-Methoxyphenyl | 98 | 92 |
| 4 | 4-Chlorophenyl | 99 | 96 |
| 5 | 4-Bromophenyl | >99 | 95 |
| 6 | 2-Naphthyl | 94 | 91 |
Mechanism of Enantiocontrol: The Role of the Bifunctional Catalyst
The remarkable stereoselectivity of this reaction is a direct consequence of the catalyst's ability to organize the substrate in a specific three-dimensional orientation during the key ring-closing step. This is a principle of "dual activation."
Causality of Experimental Choices:
-
Bifunctional Catalyst: The chosen catalyst possesses a basic amine (the quinuclidine nitrogen) and an acidic hydrogen-bond-donating thiourea moiety.[17] This dual functionality is crucial.
-
Thiourea Moiety: The two N-H protons of the thiourea group form strong hydrogen bonds with the carbonyl oxygen of the α,β-unsaturated ketone, activating it for nucleophilic attack and locking its conformation.
-
Tertiary Amine: The quinuclidine nitrogen acts as a Brønsted base, deprotonating the phenolic hydroxyl group to generate a more nucleophilic phenoxide.
-
Chiral Scaffold: The inherent chirality of the cinchona alkaloid backbone creates a constrained chiral pocket. Only one face of the enone is accessible to the tethered phenoxide for the intramolecular cyclization, leading to the preferential formation of one enantiomer.
Caption: Mechanism of enantiocontrol by the bifunctional organocatalyst.
Trustworthiness: Protocol Validation System
To ensure the reliability and reproducibility of this protocol, a multi-step validation process is essential.
-
Confirmation of Purity and Structure: After chromatographic purification, the structural integrity of the 6-methoxychroman product must be confirmed.
-
¹H and ¹³C NMR Spectroscopy: Provides information on the chemical structure and confirms the absence of significant impurities.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and molecular weight of the product.
-
-
Determination of Enantiomeric Purity: This is the most critical validation step for an asymmetric synthesis.
-
Chiral HPLC: This is the gold standard for determining the enantiomeric excess (ee).[16] A small sample of the purified product is dissolved in the mobile phase and injected into an HPLC system equipped with a chiral column. The two enantiomers will interact differently with the chiral stationary phase, resulting in different retention times and baseline separation. The ee is calculated from the relative area of the two peaks using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.[18]
-
Method Development: If a standard method is not available, one must be developed by screening different chiral columns (e.g., polysaccharide-based columns) and mobile phases (typically hexane/isopropanol mixtures) to achieve optimal separation of the enantiomers.[]
-
By rigorously applying these analytical techniques, researchers can be confident in both the chemical identity and the enantiopurity of their synthesized 6-methoxychroman derivatives, ensuring the trustworthiness of their experimental outcomes.
References
-
Geng, Z.-C., Zhang, S.-Y., Li, N.-K., Li, N., Chen, J., Li, H.-Y., & Wang, X.-W. (2014). Organocatalytic Diversity-Oriented Asymmetric Synthesis of Tricyclic Chroman Derivatives. The Journal of Organic Chemistry, 79(22), 10772–10785. [Link]
- Wang, W., Li, H., Wang, J., & Zu, L. (2010). Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. Tetrahedron Letters, 51(35), 4654-4657. Note: While the specific NIH link was for a related manuscript, the core concept of domino reactions for chromane synthesis is widely published. A representative article is often found in journals like Tetrahedron Letters or Organic Letters.
-
ResearchGate. (2020). Enantioselective Synthesis of Chromanones through Organocatalytic Tandem Reactions. ResearchGate Publication.[Link]
-
Saha, P., Biswas, A., Molleti, N., & Singh, V. K. (2015). Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. The Journal of Organic Chemistry, 80(22), 11447–11454. [Link]
-
Frings, M., Schmalz, H.-G., & Prima, D. (2015). Organocatalytic Asymmetric 1,6-Addition/1,4-Addition Sequence to 2,4-Dienals for the Synthesis of Chiral Chromans. Angewandte Chemie International Edition, 54(28), 8203–8207. [Link]
-
Wang, Z., Wang, D., Wan, X., & Zhang, W. (2021). Relay Catalysis by Achiral Borane and Chiral Phosphoric Acid in the Metal-Free Asymmetric Hydrogenation of Chromones. Organic Letters, 23(21), 8565–8569. [Link]
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Buchler GmbH. (n.d.). Oxa-Michael Addition catalyzed by Quinidine Derivative. Reaction Database.[Link]
-
OUCI. (n.d.). Heterogeneous enantioselective synthesis of chromans via the oxa-Michael–Michael cascade reaction synergically catalyzed. Publication Repository.[Link]
-
Miyaji, R., Asano, K., & Matsubara, S. (2014). Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts. Organic & Biomolecular Chemistry, 12(1), 119–122. [Link]
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Beilstein Journals. (2021). Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. Beilstein Journal of Organic Chemistry.[Link]
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PubMed Central. (2021). Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. National Institutes of Health.[Link]
-
Lauter, G. J. (2024). Chiral Phosphoric Acid Catalysis Mechanism. Presentation Slide Deck.[Link]
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Supporting Information. (n.d.). Asymmetric Organocatalytic Double 1,6-Addition: Rapid Access to Chiral Chromans with Molecular Complexity. Journal Server.[Link]
-
ResearchGate. (2015). Enantioselective Synthesis of Highly Substituted Chromans via Oxa-Michael-Michael Cascade Reaction with Bifunctional Organocatalyst. ResearchGate Publication.[Link]
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Neupane, B. P., & Friestad, G. K. (2022). New Developments in Chiral Phosphoric Acid Catalysis for Amine Synthesis. Current Organic Chemistry, 26(1), 1-11. [Link]
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National Institutes of Health. (2019). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. PubMed Central.[Link]
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Sánchez, J. M., Miranda, M. A., & Sastre, R. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 835-840. [Link]
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MDPI. (2021). Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. Molecules, 26(21), 6751. [Link]
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ChemRxiv. (2023). Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. ChemRxiv Preprint.[Link]
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Semantic Scholar. (2014). Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts. Semantic Scholar.[Link]
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ResearchGate. (2014). ChemInform Abstract: Asymmetric Chroman Synthesis via an Intramolecular Oxy-Michael Addition by Bifunctional Organocatalysts. ResearchGate Publication.[Link]
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National Institutes of Health. (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PubMed Central.[Link]
-
ResearchGate. (2021). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. ResearchGate Publication.[Link]
-
Europe PMC. (2014). Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts. Europe PMC.[Link]
-
Royal Society of Chemistry. (2018). Construction of chiral chroman skeletons via catalytic asymmetric [4 + 2] cyclization of ortho-hydroxyphenyl-substituted para-quinone methides catalyzed by a chiral-at-metal rhodium complex. Organic Chemistry Frontiers.[Link]
-
Royal Society of Chemistry. (2019). The oxa-Michael reaction in the synthesis of 5- and 6-membered oxygen-containing heterocycles. Organic Chemistry Frontiers.[Link]
-
National Institutes of Health. (2018). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. PubMed Central.[Link]
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National Institutes of Health. (2011). Design and Stereoselective Preparation of a New Class of Chiral Olefin Metathesis Catalysts and Application to Enantioselective Synthesis of Quebrachamine. PubMed Central.[Link]
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PubMed. (2018). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. National Institutes of Health.[Link]
-
ChemRxiv. (2020). Synthesis of Enantioenriched 2-((Hetera)cyclo)alkylchromanols and their Spirocyclic Analogs through Enzymatic Resolution. ChemRxiv Preprint.[Link]
-
University of Birmingham. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy. University of Birmingham Research Portal.[Link]
-
ResearchGate. (2019). Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. ResearchGate Publication.[Link]
-
National Institutes of Health. (2010). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PubMed Central.[Link]
-
Royal Society of Chemistry. (2024). Enantioselective de novo synthesis of 14-hydroxy-6-oxomorphinans. Chemical Communications.[Link]
-
National Institutes of Health. (2018). Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. PubMed Central.[Link]
-
Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Pharmacology, Pharmaceutical & Pharmacovigilance.[Link]
-
ResearchGate. (2024). Enantioselective de novo synthesis of 14-hydroxy-6-oxomorphinans. ResearchGate Publication.[Link]
-
Royal Society of Chemistry. (2018). Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. RSC Advances.[Link]
-
ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... ResearchGate Figure.[Link]
-
National Institutes of Health. (2024). Enantioselective de novo synthesis of 14-hydroxy-6-oxomorphinans. PubMed Central.[Link]
-
National Institutes of Health. (2021). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. PubMed Central.[Link]
-
ResearchGate. (2002). Enzymatic resolution of optically active aliphatic cyanohydrins. ResearchGate Publication.[Link]
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Application of (S)-6-methoxychroman-3-carboxylic Acid in Drug Discovery: A Guide for Researchers
Prepared by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (S)-6-methoxychroman-3-carboxylic acid and its derivatives in drug discovery. This guide deviates from a rigid template to provide an in-depth, logical narrative that is grounded in scientific literature and practical insights.
Introduction: The Promise of a Privileged Scaffold
This compound is a versatile chiral building block that has garnered significant interest in medicinal chemistry.[1] Its rigid chroman core, coupled with the carboxylic acid moiety, provides a unique three-dimensional structure that can be strategically modified to interact with a variety of biological targets.[1] This scaffold is considered "privileged" due to its recurrence in biologically active molecules, both natural and synthetic.
While the core structure itself has been explored for various therapeutic applications, including anti-inflammatory and antioxidant agents, its most prominent and recent application lies in the development of highly potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[2] This guide will focus on the utility of this compound as a foundational element for designing next-generation ROCK2 inhibitors.
The Target: ROCK2 Signaling and its Therapeutic Relevance
ROCK1 and ROCK2 are highly homologous serine/threonine kinases that act as key downstream effectors of the small GTPase RhoA. Despite their structural similarity, emerging evidence points towards distinct physiological and pathological roles for each isoform, making selective inhibition a desirable therapeutic strategy.[2] ROCK2, in particular, is implicated in a wide array of cellular processes, including cytoskeletal dynamics, cell migration, and inflammation, making it a compelling target for numerous diseases.
The ROCK2 Signaling Pathway:
The activation of ROCK2 by RhoA-GTP initiates a signaling cascade that influences cellular function primarily through the phosphorylation of downstream substrates. Key events in this pathway include:
-
Cytoskeletal Reorganization: ROCK2 phosphorylates and inactivates myosin light chain (MLC) phosphatase, leading to increased MLC phosphorylation and subsequent actin-myosin contractility. This process is fundamental to cell shape, adhesion, and motility.
-
Inflammatory Response: ROCK2 plays a critical role in the differentiation and function of immune cells. It promotes the pro-inflammatory Th17 cell response while inhibiting the immunosuppressive function of regulatory T cells (Tregs).
-
Fibrosis: ROCK2 is involved in the activation of fibroblasts and the deposition of extracellular matrix, contributing to tissue fibrosis.
Diagram of the ROCK2 Signaling Pathway:
Caption: Simplified ROCK2 signaling pathway.
The dysregulation of the ROCK2 pathway has been linked to a multitude of pathological conditions, making it a prime target for therapeutic intervention. These conditions include:
-
Cardiovascular Diseases: Hypertension and vascular remodeling.
-
Autoimmune Disorders: Systemic lupus erythematosus and multiple sclerosis.
-
Oncology: Tumor growth and metastasis.
-
Fibrotic Diseases: Liver and pulmonary fibrosis.
Application in Drug Discovery: A Case Study of a Potent ROCK2 Inhibitor
A prime example of the successful application of the this compound scaffold is the development of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide. This compound has demonstrated remarkable potency and selectivity for ROCK2 over ROCK1.[2]
| Compound | Target | IC50 (nM) | Selectivity (ROCK1/ROCK2) |
| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 | 3 | 22.7-fold |
| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK1 | 68 |
Table 1: In vitro activity of a lead compound derived from this compound.[2]
The high potency and selectivity of this compound are attributed to specific hydrophobic interactions within the kinase domain of ROCK2. Molecular docking studies have suggested that key residues, such as Lys121 in ROCK2, play a crucial role in conferring this selectivity over the corresponding residue (Lys105) in ROCK1.[2]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound derivatives and their subsequent evaluation in relevant in vitro and in vivo assays.
Synthesis of this compound Amide Derivatives
The synthesis of the target amide derivatives typically involves a two-step process: the preparation of the this compound core, followed by amide coupling with a desired amine.
Diagram of the Synthetic Workflow:
Caption: General synthetic workflow for amide derivatives.
Protocol for Amide Coupling:
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl, 1.2 equivalents) and 1-hydroxybenzotriazole (HOBt, 1.2 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (e.g., 4-(pyridin-4-yl)aniline, 1 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro ROCK2 Kinase Inhibition Assay
A variety of assay formats are available to measure the in vitro inhibitory activity of compounds against ROCK2. A common and robust method is a luminescence-based kinase assay that quantifies ATP consumption.
Diagram of the In Vitro Assay Workflow:
Caption: Workflow for an in vitro ROCK2 kinase assay.
Protocol for Luminescence-Based Kinase Assay:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound, recombinant human ROCK2 enzyme, and a suitable substrate (e.g., a specific peptide substrate) in a kinase buffer.
-
Initiation: Initiate the kinase reaction by adding ATP to the wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Termination and Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the remaining ATP. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for ROCK2 Inhibition
To assess the activity of the compounds in a cellular context, a common method is to measure the phosphorylation of a known ROCK2 substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1), in cells.
Protocol for MYPT1 Phosphorylation ELISA:
-
Cell Culture: Plate a suitable cell line (e.g., A549 human lung carcinoma cells) in a 96-well plate and grow to confluence.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
ELISA:
-
Coat a high-binding ELISA plate with a capture antibody specific for total MYPT1.
-
Add the cell lysates to the wells and incubate to allow the capture antibody to bind to MYPT1.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody that specifically recognizes phosphorylated MYPT1 (pMYPT1). This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
Wash the wells again.
-
Add a substrate for HRP (e.g., TMB) and measure the resulting colorimetric signal using a plate reader.
-
-
Data Analysis: Normalize the pMYPT1 signal to the total MYPT1 levels (determined in a parallel ELISA) and calculate the percent inhibition of MYPT1 phosphorylation for each compound concentration to determine the cellular IC50 value.
In Vivo Efficacy Models
The choice of an in vivo model depends on the therapeutic indication being investigated. Below are representative protocols for hypertension and autoimmune disease models.
Protocol for Angiotensin II-Induced Hypertension Model:
-
Animal Model: Use male C57BL/6 mice.
-
Induction of Hypertension: Surgically implant osmotic mini-pumps subcutaneously to deliver a continuous infusion of angiotensin II (e.g., 490 ng/kg/min) for 28 days.[3]
-
Compound Administration: Administer the test compound (e.g., 50 mg/kg, i.p. daily) or vehicle to the mice starting from the day of pump implantation.[4]
-
Blood Pressure Measurement: Measure systolic blood pressure at regular intervals (e.g., weekly) using a non-invasive tail-cuff system.
-
Endpoint Analysis: At the end of the study, collect blood and tissues for further analysis, such as measuring plasma cytokine levels or assessing end-organ damage (e.g., cardiac hypertrophy, renal fibrosis).
-
Data Analysis: Compare the blood pressure and other endpoint measurements between the vehicle-treated and compound-treated groups to evaluate the efficacy of the ROCK2 inhibitor.
Protocol for Experimental Autoimmune Encephalomyelitis (EAE) Model:
-
Animal Model: Use female C57BL/6 mice.
-
Induction of EAE: Immunize mice subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA).[1][5] Administer pertussis toxin intraperitoneally on the day of immunization and two days later to facilitate the development of EAE.[1][5]
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5, where 0 is no disease and 5 is moribund.
-
Compound Administration: Begin administration of the test compound or vehicle either prophylactically (from the day of immunization) or therapeutically (after the onset of clinical signs).
-
Endpoint Analysis: In addition to clinical scores, at the end of the study, collect spinal cords for histological analysis of inflammation and demyelination. Spleens can also be collected for immunological analysis (e.g., flow cytometry to assess Th17 and Treg populations).
-
Data Analysis: Compare the clinical scores, histological findings, and immunological parameters between the treatment groups to determine the therapeutic effect of the ROCK2 inhibitor.
Conclusion
This compound represents a valuable and versatile scaffold for the discovery of novel therapeutics, particularly selective ROCK2 inhibitors. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers to effectively utilize this chemical entity in their drug discovery programs. By understanding the underlying biology of the ROCK2 signaling pathway and employing robust experimental methodologies, the full therapeutic potential of compounds derived from this privileged scaffold can be realized.
References
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Yin, Y., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1382-1390. [Link]
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Olson, M. F. (2025). BBB-penetrant selective ROCK2 inhibitor ameliorates a murine model of multiple sclerosis by harnessing inflammation and demyelination 2632. The Journal of Immunology, 214(Supplement_1). [Link]
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Zanin-Zhorov, A., et al. (2017). ROCK2 signaling is required to induce a subset of T follicular helper cells through opposing effects on STATs in autoimmune settings. Science Signaling, 10(499), eaam5645. [Link]
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Kirabo, A., et al. (2021). Abstract MP03: ROCK2 Specific Inhibition Attenuates Angiotensin II-induced Hypertension In Mice. Hypertension, 78(Suppl_1), AMP03. [Link]
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Liu, Q., et al. (2025). A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II. Journal of Visualized Experiments, (201). [Link]
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Flynn, R., et al. (2018). ROCK2, a Critical Regulator of Immune Modulation and Fibrosis Has Emerged as a Therapeutic Target in Chronic Graft-versus-Host Disease. Frontiers in Pharmacology, 9, 920. [Link]
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Miller, M. W., et al. (2012). ROCK1 and ROCK2 are Required for Non-Small Cell Lung Cancer Anchorage-Independent Growth and Invasion. PLoS One, 7(8), e44332. [Link]
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Application Notes and Protocols: (S)-6-methoxychroman-3-carboxylic Acid as a Versatile Chiral Building Block in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Chiral Chromans in Modern Chemistry
The chroman scaffold is a privileged heterocyclic motif, forming the core of numerous natural products (e.g., tocopherols, flavonoids) and synthetic pharmaceutical agents.[1][2] Its inherent biological relevance has established it as a structure of high interest in medicinal chemistry and drug discovery. The introduction of stereocenters into the chroman ring significantly expands its chemical space and biological potential. In modern drug development, the synthesis of single-enantiomer drugs is paramount, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[3][4]
(S)-6-methoxychroman-3-carboxylic acid has emerged as a key chiral building block—an enantiomerically pure intermediate used to construct more complex molecules.[5][] Its structure combines the valuable chroman core with a strategically placed carboxylic acid functional group. This carboxylic acid serves as a versatile chemical handle, enabling a wide array of subsequent transformations, most notably the formation of amides, esters, and alcohols for the exploration of structure-activity relationships (SAR).[7] This guide provides detailed protocols for the synthesis of this building block and its application in the development of bioactive compounds, grounded in field-proven insights for researchers in organic synthesis and drug development.
Physicochemical Properties and Characterization
A precise understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 182570-28-1 | [8] |
| Molecular Formula | C₁₁H₁₂O₄ | [8] |
| Molecular Weight | 208.21 g/mol | [8] |
| Appearance | White to off-white solid | [9] |
| SMILES | O=C([C@@H]1COC2=C(C=C(OC)C=C2)C1)O | [8] |
| Chirality | (S)-enantiomer | [9] |
Characterization is critical to confirm both structural integrity and enantiomeric purity. While standard techniques like NMR and Mass Spectrometry verify the chemical structure, chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for quantifying enantiomeric excess (ee).[9]
Protocol 1: Catalytic Asymmetric Synthesis of this compound
The most efficient route to enantiomerically pure this compound is through the asymmetric hydrogenation of its prochiral precursor, 6-methoxychromene-3-carboxylic acid.[9][10] This protocol utilizes a chiral Ruthenium-BINAP catalyst system to achieve high stereocontrol.
Principle of the Method: The reaction involves the stereoselective addition of hydrogen across the double bond of the chromene ring. The chirality of the final product is dictated by the chiral phosphine ligand, (R)-octahydro-BINAP, complexed to the ruthenium metal center. The catalyst creates a chiral environment that favors the formation of the (S)-enantiomer.
Caption: Asymmetric hydrogenation workflow.
Materials and Reagents
| Reagent | Supplier Example | Grade | Notes |
| 6-methoxychromene-3-carboxylic acid | Commercial | ≥97% | The prochiral substrate. |
| (R)-octahydro-BINAP·RuCl₂·1/2Me₂NH₂⁺Cl⁻ complex | Strem Chemicals | Catalyst grade | Chiral catalyst. |
| Cesium Formate (CsCHO₂) | Commercial | Anhydrous, ≥98% | Additive. |
| Methanol (MeOH) | Commercial | Anhydrous | Reaction solvent. |
| Dichloromethane (DCM) | Commercial | ACS Grade | For extraction. |
| Hydrochloric Acid (HCl) | Commercial | 6 M solution | For acidification during workup. |
| Magnesium Sulfate (MgSO₄) | Commercial | Anhydrous | For drying organic layers. |
| Argon (Ar) & Hydrogen (H₂) | Gas Supplier | High Purity | Inert and reactant gases. |
Step-by-Step Experimental Protocol
This protocol is adapted from a documented laboratory procedure.[9]
-
Vessel Preparation: In a 300 mL pressure hydrogenation flask equipped with a stir bar, add 6.19 g (30 mmol) of 6-methoxychromene-3-carboxylic acid and 26 mg (0.030 mmol Ru, S/C ratio = 1000) of the (R)-octahydro-BINAP·RuCl₂ complex.
-
Inerting: Seal the flask with a rubber septum and flush thoroughly with a gentle stream of argon for 15 minutes. This step is critical to remove oxygen, which can deactivate the ruthenium catalyst.
-
Reagent Solution Preparation: In a separate flask, dissolve 21.35 g (120 mmol) of cesium formate in 120 mL of anhydrous methanol. Deoxygenate this solution by sparging with argon for 15 minutes, preferably in an ultrasonic bath to facilitate gas exchange.
-
Transfer: Transfer the deoxygenated methanol/formate solution to the hydrogenation flask via cannula under a positive pressure of argon.
-
Hydrogenation: Securely connect the flask to a Parr hydrogenator apparatus behind a blast shield. Carefully purge the system by evacuating and refilling with hydrogen gas five times. Pressurize the vessel to 100 psi (approx. 7 atm) with hydrogen.
-
Reaction: Heat the mixture to 40°C and stir vigorously for 20 hours. Reaction progress can be monitored by TLC or HPLC if desired.
-
Workup: After cooling to room temperature and carefully venting the excess hydrogen, transfer the reaction mixture to a 1 L round-bottom flask and evaporate the solvent to dryness.
-
Extraction: Redissolve the residue in 200 mL of water and 200 mL of dichloromethane. Acidify the aqueous layer to pH ~2 with 6 M HCl (approx. 30 mL). Separate the layers and extract the aqueous phase with an additional 200 mL of dichloromethane.
-
Drying and Isolation: Combine the organic extracts, wash with 200 mL of water, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude this compound as a white solid. The initial product typically has an enantiomeric excess of ~89% ee.[9]
Optical Purity Analysis and Enhancement
The enantiomeric excess (ee) must be determined to validate the success of the asymmetric synthesis.
| Parameter | Condition |
| Column | Chiralpak AD-RH |
| Mobile Phase | Water/Acetonitrile gradient (~15-20% MeCN) with 0.1% TFA |
| Flow Rate | 0.85 mL/min |
| Temperature | 70°C |
| Detection | UV |
| Elution Order | The desired (S)-enantiomer elutes first, followed by the (R)-enantiomer.[9] |
For applications requiring >99% ee, the product can be further purified via diastereomeric salt resolution using (S,S)-chloramphenicol base in acetonitrile.[9]
Application Protocol: Synthesis of Bioactive Amides for Drug Discovery
The carboxylic acid moiety is an ideal anchor for derivatization. A common and highly effective strategy in medicinal chemistry is to synthesize a library of amides to probe interactions with a biological target.
Case Study: this compound was utilized to generate a series of potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a target implicated in various diseases.[11] The amide derivative, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, showed an IC₅₀ of 3 nM against ROCK2.[11]
Caption: Amide coupling reaction workflow.
Materials and Reagents
| Reagent | Supplier Example | Grade | Notes |
| This compound | From Protocol 1 | >98% | The chiral building block. |
| 4-(Pyridin-4-yl)aniline | Commercial | ≥98% | The amine coupling partner. |
| HATU | Commercial | ≥98% | Peptide coupling agent. |
| DIPEA | Commercial | Reagent grade | Non-nucleophilic base. |
| DMF | Commercial | Anhydrous | Reaction solvent. |
| Ethyl Acetate (EtOAc) & Hexanes | Commercial | ACS Grade | For chromatography. |
Step-by-Step Experimental Protocol
This is a general and robust protocol for amide bond formation.
-
Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms a highly reactive O-acylisourea intermediate.
-
Amine Addition: Add 4-(pyridin-4-yl)aniline (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). The aqueous workup removes the DMF and water-soluble byproducts.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Summary and Outlook
This compound is a high-value building block whose utility is rooted in its predefined stereochemistry and the synthetic flexibility of its carboxylic acid group. The protocols detailed herein provide reliable methods for both its asymmetric synthesis and its subsequent elaboration into medicinally relevant amide derivatives.[9][11] Beyond amidation, the carboxylic acid can be readily converted to esters, reduced to the corresponding primary alcohol, or used in other C-C bond-forming reactions, making it an invaluable starting point for diverse synthetic campaigns in pharmaceutical and materials science research.
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Anonymous. (2018). Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. National Institutes of Health. Available at: [Link]
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Anonymous. (N.D.). Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. MDPI. Available at: [Link]
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Anonymous. (2018). Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael. RSC Publishing. Available at: [Link]
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Anonymous. (N.D.). Construction of chiral chroman skeletons via catalytic asymmetric [4 + 2] cyclization of ortho-hydroxyphenyl-substituted para-quinone methides catalyzed by a chiral-at-metal rhodium complex. RSC Publishing. Available at: [Link]
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Anonymous. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. PubMed. Available at: [Link]
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Anonymous. (2010). (S)-6-methoxychromane-3-carboxylic acid by asymmetric hydrogenation. Org Prep Daily. Available at: [Link]
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Anonymous. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Dove Medical Press. Available at: [Link]
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NMR characterization of (S)-6-methoxychroman-3-carboxylic acid
An Application Note and Protocol for the Nuclear Magnetic Resonance (NMR) Characterization of (S)-6-methoxychroman-3-carboxylic acid
Introduction
This compound is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery.[1][2] Its chroman scaffold is a privileged structure found in numerous biologically active molecules.[3] Derivatives of this acid have been investigated as potent and selective ROCK2 inhibitors, highlighting its importance in the development of new therapeutic agents.[2] Given its role in pharmaceutical development, rigorous structural confirmation and purity assessment are paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of this compound using a suite of 1D and 2D NMR experiments. The protocols herein are designed to be self-validating, explaining the causality behind experimental choices to ensure accurate and reproducible results.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is provided below.
| Property | Value | Reference |
| CAS Number | 182570-28-1 | [4][5] |
| Molecular Formula | C₁₁H₁₂O₄ | [1][6][7] |
| Molecular Weight | 208.21 g/mol | [1][4][7] |
| Appearance | Beige to cream crystalline powder | [1] |
| Purity | ≥95-98% | [1][4][7] |
| IUPAC Name | (3S)-6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | [6][7] |
Experimental Design and Rationale
A multi-faceted NMR approach is required for the unambiguous characterization of this compound. This involves not only confirming the covalent structure but also assessing its stereochemical integrity.
-
Choice of Solvent: The selection of a deuterated solvent is the first critical step. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for carboxylic acids, the acidic proton can undergo rapid exchange with residual water, leading to signal broadening.[8] Furthermore, carboxylic acids can form hydrogen-bonded dimers in non-polar solvents, affecting chemical shifts.[9] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it disrupts intermolecular hydrogen bonding and slows the exchange rate of the acidic proton, typically resulting in a sharp, observable signal.
-
1D NMR (¹H and ¹³C): ¹H NMR provides the initial overview of the proton environments, including their chemical shifts, signal integrations (proton count), and coupling patterns (connectivity). ¹³C NMR reveals the number of unique carbon atoms and their chemical environments (e.g., aliphatic, aromatic, carbonyl).[10]
-
2D NMR (COSY, HSQC, HMBC): While 1D spectra provide essential data, 2D correlation experiments are indispensable for assembling the molecular structure definitively.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds), allowing for the tracing of proton networks within the molecule.[11]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom (¹JCH), providing unambiguous carbon assignments.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons.[11][12]
-
-
Enantiomeric Purity Assessment: Standard NMR cannot distinguish between enantiomers.[13] To confirm the enantiomeric purity of the (S)-enantiomer, a chiral solvating agent (CSA) is used. The CSA forms transient diastereomeric complexes with the (S) and any potential (R) enantiomer in solution. These diastereomeric complexes are no longer mirror images and will exhibit distinct chemical shifts in the NMR spectrum, allowing for their quantification.[13][14]
Protocols: Step-by-Step Methodologies
The following diagram illustrates the overall experimental workflow for comprehensive NMR characterization.
Caption: Key 2D NMR correlations for structural elucidation.
-
COSY: Will show a correlation between H-5 and H-8 on the aromatic ring. It will also reveal the aliphatic spin system, connecting H-4 protons to H-3, and H-3 to H-2 protons.
-
HSQC: Will directly link each proton signal in the table above to its corresponding carbon signal (e.g., OCH₃ protons at ~3.70 ppm will correlate to the OCH₃ carbon at ~55 ppm).
-
HMBC: This is the key to connecting the fragments. Key correlations to look for include:
-
The OCH₃ protons to the C-6 carbon.
-
The benzylic H-4 protons to the aromatic quaternary carbon C-4a and the carbonyl carbon (C=O).
-
The H-2 protons to the chiral carbon C-3 and the quaternary carbon C-8a.
-
The chiral H-3 proton to the carbonyl carbon (C=O).
-
Conclusion
The comprehensive application of 1D and 2D NMR spectroscopy, supplemented by the use of chiral solvating agents, provides a robust and definitive method for the characterization of this compound. The protocols and interpretive guidelines detailed in this note enable the unambiguous confirmation of its covalent structure, complete assignment of all proton and carbon resonances, and the verification of its enantiomeric purity. This level of rigorous characterization is essential for its application in regulated environments such as pharmaceutical research and development.
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Lewis, R. J., Bernstein, M. A., Chang, H.-F., Chapman, D., & Pemberton, N. (2013). Enantiomeric purity determination by NMR: proving the purity of a single enantiomer. Tetrahedron: Asymmetry, 24(13–14), 866–870. Retrieved from [Link]
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Ferreiro, M. J., Latypov, S. K., Quiñoá, E., & Riguera, R. (2001). Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. The Journal of Organic Chemistry, 66(5), 1605–1611. Retrieved from [Link]
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Smirnov, S. N., Golubev, N. S., Denisov, G. S., & Limbach, H.-H. (2000). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society, 122(15), 3515–3524. Retrieved from [Link]
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Ikhlas, K., et al. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Molecules, 28(12), 4758. Retrieved from [Link]
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Application Notes and Protocols: Mass Spectrometry Analysis of 6-Methoxychroman Derivatives
Introduction
6-methoxychroman derivatives represent a significant class of heterocyclic compounds with a diverse range of biological and pharmacological activities.[1] Their structural motif is a core component in numerous natural products and synthetic molecules, making them promising candidates in drug discovery and development.[1][2] The precise characterization and quantification of these derivatives are paramount for understanding their structure-activity relationships, metabolic fate, and pharmacokinetic profiles.[2][3][4] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has emerged as an indispensable analytical tool for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[4]
This guide provides a comprehensive overview of the application of mass spectrometry for the analysis of 6-methoxychroman derivatives. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, actionable protocols. The content herein is grounded in established analytical principles and aims to empower users to develop and validate robust MS-based methods for their specific research needs.
The Critical Role of Mass Spectrometry in the Analysis of 6-Methoxychroman Derivatives
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] In the context of 6-methoxychroman derivatives, its applications are extensive and integral throughout the drug development pipeline:
-
Structural Confirmation and Purity Assessment: MS provides definitive molecular weight information, confirming the identity of newly synthesized 6-methoxychroman derivatives and identifying any process-related impurities or degradation products.[5][2]
-
Metabolite Identification: Understanding how a drug candidate is metabolized in the body is a critical aspect of preclinical development.[2][4] LC-MS/MS is instrumental in identifying and characterizing the metabolites of 6-methoxychroman derivatives from in vitro and in vivo studies.[4]
-
Pharmacokinetic Studies: Quantifying the concentration of 6-methoxychroman derivatives and their metabolites in biological matrices (e.g., plasma, urine, tissues) over time is essential for determining their absorption, distribution, metabolism, and excretion (ADME) properties.[3][4] The high sensitivity of techniques like triple quadrupole MS makes it ideal for these quantitative bioanalytical assays.[5]
-
Impurity Profiling: Mass spectrometry is highly effective for detecting and identifying trace-level impurities that may affect the safety and efficacy of a drug substance.[5][6]
Experimental Design: A Strategic Approach
A successful mass spectrometry analysis begins with a well-thought-out experimental design. The choices made at each stage will directly impact the quality and reliability of the data obtained.
Workflow for MS Analysis of 6-Methoxychroman Derivatives
Caption: General workflow for the analysis of 6-methoxychroman derivatives by LC-MS/MS.
Sample Preparation: The Foundation of Quality Data
Proper sample preparation is a critical and often the most variable step in the entire analytical workflow.[7] The primary goals are to remove interfering matrix components, concentrate the analyte of interest, and ensure compatibility with the LC-MS system.[8][9]
Common Sample Preparation Techniques:
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins from biological fluids. | Simple, fast, and inexpensive. | Less effective at removing other matrix components (e.g., salts, phospholipids), leading to potential ion suppression. | High-throughput screening, initial method development. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its solubility. | Cleaner extracts than PPT, good recovery for non-polar to moderately polar compounds. | Can be labor-intensive, requires larger solvent volumes, and may result in emulsion formation. | Samples with moderate complexity, when higher cleanliness is required. |
| Solid-Phase Extraction (SPE) | The analyte is retained on a solid sorbent while the matrix components are washed away. The analyte is then eluted with a suitable solvent. | Provides the cleanest extracts, allows for analyte concentration, and can be automated. | More expensive and time-consuming than PPT and LLE, requires method development to optimize sorbent and solvents. | Low concentration samples, complex matrices (e.g., tissue homogenates), and when high sensitivity is crucial. |
Causality in Method Selection: The choice of sample preparation method is dictated by the nature of the sample matrix, the concentration of the analyte, and the desired level of sensitivity and throughput. For instance, while PPT is rapid, the residual phospholipids can significantly suppress the ionization of 6-methoxychroman derivatives in the ESI source, necessitating a more thorough cleanup like SPE for trace-level quantification.[9]
Liquid Chromatography: Achieving Separation
Liquid chromatography separates the components of a mixture prior to their introduction into the mass spectrometer.[3] For 6-methoxychroman derivatives, which are typically of moderate polarity, reversed-phase chromatography is the most common approach.
Key LC Parameters and Their Rationale:
-
Column: C18 columns are widely used due to their hydrophobic stationary phase, which provides good retention for a broad range of organic molecules. The choice of particle size (e.g., 5 µm, 3.5 µm, or sub-2 µm for UHPLC) will influence the separation efficiency and backpressure.
-
Mobile Phase: A typical mobile phase consists of an aqueous component (often with a pH modifier like formic acid or ammonium acetate) and an organic component (acetonitrile or methanol). Formic acid is frequently added to promote protonation of the analytes in positive ion mode, enhancing their ESI response.
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for analyzing samples containing compounds with a range of polarities, such as a parent drug and its metabolites. This ensures that both more polar and less polar compounds are eluted as sharp peaks within a reasonable timeframe.
Mass Spectrometry: Ionization and Detection
The interface between the LC and the MS is the ionization source, which converts the neutral molecules eluting from the column into gas-phase ions.
Ionization Techniques:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, making it the preferred method for most 6-methoxychroman derivatives.[10][11] It typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal fragmentation.[11]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds that are not efficiently ionized by ESI. It involves a corona discharge that ionizes the solvent vapor, which then transfers charge to the analyte molecules.
Mass Analyzers:
-
Triple Quadrupole (QqQ): This is the gold standard for quantitative analysis due to its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific product ion is monitored in the third quadrupole (Q3).[12] This highly specific detection method minimizes background noise and allows for accurate quantification even at very low concentrations.
-
Time-of-Flight (TOF): TOF analyzers are known for their high mass resolution and accuracy, which is invaluable for determining the elemental composition of unknown compounds, such as metabolites.[4]
-
Quadrupole-Time-of-Flight (Q-TOF): This hybrid instrument combines the scanning capabilities of a quadrupole with the high-resolution mass analysis of a TOF, making it a powerful tool for both qualitative and quantitative studies.[4]
Fragmentation of 6-Methoxychroman Derivatives
Understanding the fragmentation patterns of 6-methoxychroman derivatives is crucial for structural elucidation and for selecting the most appropriate transitions for MRM analysis.[13][14] The fragmentation is induced by collision-induced dissociation (CID) in the collision cell of the mass spectrometer.
Caption: Predicted fragmentation pathways for a generic 6-methoxychroman derivative.
Common fragmentation pathways for chroman-based structures often involve:
-
Cleavage of substituents: The bonds connecting substituents to the chroman core are often labile and can fragment easily.
-
Loss of the methoxy group: The methoxy group can be lost as a neutral radical (CH3•) or through more complex rearrangements. A characteristic loss of 15 Da is often observed.[15]
-
Ring cleavage: The chroman ring system can undergo characteristic cleavages, such as a Retro-Diels-Alder (RDA) reaction, which can provide valuable structural information.
Protocols
Protocol 1: General Quantitative Analysis of a 6-Methoxychroman Derivative in Human Plasma using LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for the particular analyte and instrument.
1. Materials and Reagents
-
6-methoxychroman derivative analytical standard and its stable isotope-labeled internal standard (SIL-IS).
-
Human plasma (with appropriate anticoagulant).
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid (≥98%).
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange).
2. Preparation of Standards and Quality Control (QC) Samples
-
Prepare stock solutions of the analyte and SIL-IS in methanol or DMSO at 1 mg/mL.
-
Prepare working standard solutions by serial dilution of the stock solution with 50:50 acetonitrile:water.
-
Prepare a working SIL-IS solution at an appropriate concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.
-
Spike blank human plasma with the working standard solutions to prepare calibration standards and QC samples at various concentrations.
3. Sample Extraction (SPE)
-
To 100 µL of plasma sample, calibration standard, or QC, add 25 µL of the working SIL-IS solution and vortex.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer followed by 1 mL of methanol.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Elute the analyte and SIL-IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
4. LC-MS/MS Conditions
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC system | Provides better resolution and faster run times. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Good retention for 6-methoxychroman derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 5 min | To elute compounds with varying polarities. |
| Injection Volume | 5 µL | To be optimized based on sensitivity. |
| Ionization Source | ESI, Positive Ion Mode | Suitable for this class of compounds. |
| Capillary Voltage | 3.5 kV | To be optimized for maximum signal. |
| Source Temp. | 150 °C | To aid in desolvation. |
| Desolvation Temp. | 400 °C | To remove solvent from droplets. |
| MRM Transitions | To be determined empirically | Select the most intense and specific precursor-product ion pairs. |
5. Data Analysis
-
Integrate the peak areas for the analyte and the SIL-IS.
-
Calculate the peak area ratio (analyte/SIL-IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentrations of the QC and unknown samples from the calibration curve.
Protocol 2: Metabolite Identification using High-Resolution Mass Spectrometry (HRMS)
1. Sample Preparation
-
Prepare samples from in vitro (e.g., liver microsomes) or in vivo (e.g., urine, plasma) studies as described in Protocol 1, but without the addition of an internal standard for the initial screening.
2. LC-HRMS Conditions
-
Use the LC conditions from Protocol 1.
-
Operate the Q-TOF or Orbitrap instrument in full scan mode over a relevant m/z range (e.g., 100-1000).
-
Use data-dependent acquisition (DDA) or data-independent acquisition (DIA) to trigger MS/MS scans for ions that exceed a certain intensity threshold.
3. Data Analysis
-
Process the data using metabolite identification software.
-
Compare the chromatograms of control and incubated/dosed samples to find potential metabolites.
-
Look for predicted metabolites based on common metabolic pathways (e.g., oxidation, demethylation, glucuronidation). An increase in mass of 16 Da (oxidation), a decrease of 14 Da (demethylation), or an increase of 176 Da (glucuronidation) are common biotransformations.
-
Examine the high-resolution MS and MS/MS spectra to confirm the elemental composition and propose the structure of the metabolites. The fragmentation pattern of a metabolite should show similarities to the parent drug.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating systems. Key aspects include:
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard is crucial for accurate quantification.[16] It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus correcting for variations in sample preparation and instrument response.
-
Calibration and Quality Control: The inclusion of a calibration curve and QC samples at multiple concentration levels in each analytical run ensures the accuracy and precision of the data. The results of the QCs must fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value).
-
System Suitability: Before running samples, a system suitability test should be performed to ensure the LC-MS/MS system is performing optimally. This typically involves injecting a standard solution and checking for peak shape, retention time, and signal intensity.
By adhering to these principles, researchers can have high confidence in the data generated for the mass spectrometry analysis of 6-methoxychroman derivatives.
Conclusion
Mass spectrometry, particularly LC-MS/MS, is an exceptionally powerful and versatile technology for the analysis of 6-methoxychroman derivatives. Its application spans the entire drug discovery and development process, from initial characterization to clinical pharmacokinetics. By understanding the principles of sample preparation, chromatography, ionization, and mass analysis, and by implementing robust, well-validated protocols, researchers can leverage the full potential of this technology to advance their scientific objectives. The detailed application notes and protocols provided in this guide serve as a comprehensive resource to facilitate the successful implementation of mass spectrometry for the analysis of this important class of compounds.
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A Robust Chiral HPLC Method for the Purity Analysis of (S)-6-methoxychroman-3-carboxylic acid
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for determining the chemical and enantiomeric purity of (S)-6-methoxychroman-3-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1] Recognizing the critical importance of stereoisomeric purity in drug development, this guide provides a detailed protocol grounded in first principles of chromatography and regulatory compliance. We elucidate the rationale behind the selection of a chiral stationary phase, mobile phase composition, and detection parameters. The method is designed for robustness and is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring specificity, linearity, accuracy, and precision suitable for quality control and drug development professionals.[2][3]
Introduction and Scientific Rationale
This compound (CAS: 182570-26-9) is a chiral building block whose purity is paramount for the synthesis of safe and effective active pharmaceutical ingredients (APIs).[1][4][5] Impurities, particularly the unwanted (R)-enantiomer, can exhibit different pharmacological or toxicological profiles. Therefore, a reliable analytical method capable of separating the (S)-enantiomer from its optical isomer and other process-related impurities is essential.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this type of analysis due to its high resolution and sensitivity.[6] The direct separation of enantiomers is most efficiently achieved using a Chiral Stationary Phase (CSP), which obviates the need for derivatization—a process that can introduce additional complexity and potential sources of error.[7][8]
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP) Selection: The analyte is a carboxylic acid containing a chroman core. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and have demonstrated broad enantioselectivity for a wide range of compounds, including those with aromatic rings and hydrogen-bonding groups like carboxylic acids.[7][9] They operate through a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions, which are necessary for chiral recognition.[9][10]
-
Mobile Phase Strategy: A normal-phase or polar organic mode is often preferred for polysaccharide CSPs to maximize chiral recognition interactions.[7] The presence of a carboxylic acid functional group (pKa ~4-5) necessitates the addition of a strong acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase. This suppresses the ionization of the carboxyl group, ensuring that the analyte is in a single, neutral form, which leads to sharp, symmetrical peaks and reproducible retention times.
-
Detector Wavelength Selection: The 6-methoxychroman moiety contains a substituted benzene ring, which is a strong chromophore. Based on structurally similar compounds, significant UV absorbance is expected.[11][12] A photodiode array (PDA) detector is recommended to monitor the entire UV spectrum, confirming peak purity and allowing for the selection of an optimal wavelength (e.g., 230 nm or 254 nm) that maximizes sensitivity while minimizing interference.
Experimental Protocol
This protocol provides a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing adequately before any sample analysis.
Instrumentation and Materials
| Item | Specification |
| HPLC System | Quaternary pump, autosampler, column thermostat, PDA/UV Detector |
| Chromatography Data System | Empower™, Chromeleon™, or equivalent |
| Analytical Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP) |
| Mobile Phase A | n-Hexane (HPLC Grade) |
| Mobile Phase B | 2-Propanol (IPA, HPLC Grade) |
| Mobile Phase Additive | Trifluoroacetic Acid (TFA, HPLC Grade) |
| Diluent | Mobile Phase (90:10 Hexane:IPA) |
| Reference Standard | This compound, >99.5% purity |
| Enantiomeric Impurity | (R)-6-methoxychroman-3-carboxylic acid (if available) or racemic mixture |
| Analytical Balance | 0.01 mg readability |
Preparation of Solutions
-
Mobile Phase Preparation: Mix n-Hexane and 2-Propanol in a ratio of 90:10 (v/v). Add Trifluoroacetic Acid to a final concentration of 0.1%. For example, to prepare 1 L, mix 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1 mL of TFA. Degas the solution by sonication or vacuum filtration.
-
Standard Stock Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
System Suitability Solution (Racemic): If the (R)-enantiomer is not available, prepare a racemic mixture by subjecting the (S)-enantiomer to base-catalyzed racemization or use a non-enantioselective synthesis batch. Dissolve approximately 5 mg of the racemic mixture in 10 mL of diluent. This solution is used to confirm the resolution between the two enantiomers.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 90:10 (v/v) n-Hexane:IPA + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
| Run Time | Approximately 20 minutes (or until all peaks have eluted) |
HPLC Analysis and Method Validation Workflow
The following diagram illustrates the logical workflow for sample analysis and method validation.
Caption: Workflow for HPLC Purity Analysis and Validation.
System Suitability Test (SST)
Before sample analysis, the system's performance must be verified. Inject the System Suitability Solution (racemic) and the Standard Stock Solution.
| Parameter | Acceptance Criterion | Rationale |
| Resolution (Rs) | ≥ 2.0 between (S) and (R) enantiomer peaks | Ensures baseline separation for accurate quantitation. |
| Tailing Factor (Tf) | ≤ 1.5 for the (S)-enantiomer peak | Confirms good peak shape, preventing integration errors. |
| Relative Standard Deviation (%RSD) | ≤ 2.0% for peak area (n=5 injections of standard) | Demonstrates system precision and reproducibility. |
Method Validation Protocol (ICH Q2(R1) / Q2(R2))
A summary of the validation parameters is provided below. All analytical procedures should be validated to demonstrate they are fit for their intended purpose.[13][14]
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Inject diluent, individual enantiomers, and spiked sample with known impurities. Assess peak purity using PDA. | No interference at the retention time of the main peak. Resolution > 2.0 from all other peaks. |
| Linearity | Analyze five concentration levels from LOQ to 150% of the target concentration (e.g., 0.05 to 0.75 mg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (% Recovery) | Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze six replicate sample preparations at 100% concentration. | %RSD ≤ 1.0% for purity assay. |
| Limit of Quantitation (LOQ) | Determine signal-to-noise ratio (S/N ≈ 10) or based on standard deviation of the response and the slope. | S/N ratio ≥ 10. Precision at LOQ should meet acceptance criteria. |
| Robustness | Deliberately vary parameters (e.g., flow rate ±10%, column temp ±2°C, mobile phase composition ±2%). | System suitability criteria must be met. No significant impact on results. |
This table is a summary. A full validation protocol should be written and executed prior to routine use. The latest FDA and ICH guidelines emphasize a lifecycle approach to method validation.[15][16]
Data Analysis and Calculations
The purity of the sample is determined by area percent normalization.
Calculation of Enantiomeric Purity:
Calculation of Overall Chemical Purity:
Note: Disregard any peaks originating from the diluent (blank) and any peaks below the Limit of Quantitation (LOQ).
Conclusion
The chiral HPLC method detailed in this application note is demonstrated to be a specific, linear, accurate, and precise tool for the purity assessment of this compound. The systematic approach to method development, grounded in the physicochemical properties of the analyte, results in a robust protocol suitable for the demanding environment of pharmaceutical research and quality control. Adherence to the outlined system suitability and validation procedures will ensure the generation of trustworthy and reproducible data, supporting critical decision-making in the drug development lifecycle.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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International Conference on Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
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Phenomenex. Chiral HPLC Separations. [Link]
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Chem-Impex. 6-Methoxy-chroman-3-carboxylic acid. [Link]
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Amerigo Scientific. 6-Methoxy-chroman-3-carboxylic acid. [Link]
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I.B.S. Chiral HPLC Method Development. [Link]
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Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
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Shimadzu. Chiral Separation Using SFC and HPLC. [Link]
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ResearchGate. Typical UV spectra of the different compound types. [Link]
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Troubleshooting & Optimization
Technical Support Center: Asymmetric Synthesis of Chromans
Welcome to the technical support center for the asymmetric synthesis of chromans. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific challenges you may encounter in your laboratory work. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research and development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee)
Question: My reaction is proceeding with a good yield, but the enantiomeric excess (ee) of my chroman product is consistently low. What are the likely causes and how can I improve it?
Answer: Low enantioselectivity is a common hurdle in asymmetric synthesis and can stem from several factors related to the catalyst, substrates, and reaction conditions. Let's break down the potential causes and troubleshooting strategies.
Underlying Causes & Solutions:
-
Catalyst Inefficiency or Mismatch: The choice of catalyst, including the chiral ligand and any metal center or co-catalyst, is paramount.[1][2][]
-
Troubleshooting:
-
Ligand Screening: The steric and electronic properties of the chiral ligand are critical. A systematic screening of ligands from different families (e.g., cinchona alkaloids, diamines, phosphoric acids) is often the first step.[4][5] For metal-catalyzed reactions, ligands like (R,R)-Ph-BPE have shown high efficiency.[6]
-
Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can improve enantioselectivity by minimizing background uncatalyzed reactions. Experiment with catalyst loading in the range of 1-10 mol%.
-
Bifunctional Catalysts: For certain transformations, such as oxa-Michael-Michael cascade reactions, bifunctional organocatalysts (e.g., thiourea or squaramide-based) can offer superior stereoinduction through multiple points of interaction with the substrates.[4][5][7]
-
-
-
Sub-optimal Reaction Conditions: Temperature and solvent can have a profound impact on the transition state energies of the enantioselective step.
-
Troubleshooting:
-
Temperature Adjustment: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[8] However, this may come at the cost of a slower reaction rate. A systematic study of temperatures (e.g., from room temperature down to -40°C) is recommended.
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence catalyst-substrate interactions. Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, etc.).[5]
-
pH Control (for specific reactions): In reactions like Pd-catalyzed asymmetric allylic alkylation (AAA), the pH of the medium can significantly affect the outcome.[9][10]
-
-
-
Substrate Issues: The electronic and steric nature of your starting materials can influence their fit within the chiral pocket of the catalyst.
-
Troubleshooting:
-
Protecting Groups: The presence or absence of protecting groups can alter the steric environment around the reaction center. Consider if a different protecting group strategy might be beneficial.
-
Substituent Effects: Electron-donating or withdrawing groups on the aromatic rings of your substrates can impact reactivity and stereoselectivity. While often a limitation of the chosen substrate, understanding these effects can guide the selection of a more appropriate catalytic system.[11]
-
-
Issue 2: Poor Yield and Formation of Side Products
Question: I am observing a low yield of my desired chroman, and my crude NMR shows a complex mixture of products. What are the common side reactions and how can I suppress them?
Answer: Low yields are often linked to incomplete reactions or the formation of undesired side products. Identifying these byproducts is the first step in optimizing your reaction.
Common Side Products & Mitigation Strategies:
-
Self-Condensation of Aldehyd: In reactions involving aldehydes, such as Claisen-Schmidt type condensations leading to chroman-4-ones, the self-condensation of the aldehyde can be a significant competing reaction, especially with electron-rich 2'-hydroxyacetophenones.[11][12]
-
Troubleshooting:
-
Control Stoichiometry: Use a slight excess of the non-aldehyde reactant.
-
Slow Addition: Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Lower Temperature: Reducing the reaction temperature can disfavor the bimolecular self-condensation.[13]
-
-
-
Formation of Dehydration Byproducts (e.g., 2H-Chromenes): Particularly in acid-catalyzed reactions, the desired chroman product may undergo dehydration to form the corresponding chromene.[14]
-
Troubleshooting:
-
Milder Acid Catalyst: If using a strong Brønsted acid, consider switching to a milder one or a Lewis acid.
-
Lower Reaction Temperature: Dehydration is often favored at higher temperatures.
-
Anhydrous Conditions: Ensure your reaction is free from excess water, which can promote elimination.
-
-
-
Isomeric Chromane Formation: In certain annulation reactions, such as the triflimide-catalyzed reaction of a benzylic alcohol with an allylsilane, unexpected isomeric products can form.[13]
Troubleshooting Workflow for Low Yield & Enantioselectivity
Below is a generalized workflow to systematically address issues of low yield and enantioselectivity.
Caption: A systematic workflow for troubleshooting low yield and enantioselectivity.
Issue 3: Difficulty in Purifying the Chiral Chroman
Question: My reaction seems to be working, but I'm struggling to isolate the pure chroman product. What are the best practices for purification?
Answer: The purification of chiral compounds, especially when dealing with closely related diastereomers or enantiomers, requires careful consideration of the analytical and preparative techniques.
Purification Strategies:
| Technique | Application | Advantages | Disadvantages |
| Flash Column Chromatography | Removal of starting materials and achiral byproducts. Separation of diastereomers. | Standard, accessible technique. | May not resolve enantiomers. Product may be unstable on silica gel.[14] |
| Recrystallization | Purification of solid products. Can sometimes resolve enantiomers or diastereomers. | Can provide very high purity. Scalable. | Product must be a solid. Finding a suitable solvent system can be time-consuming. |
| Preparative HPLC/SFC | Separation of enantiomers and challenging diastereomers. | High resolution. The gold standard for chiral separations.[17][18] SFC is often faster and uses less solvent than HPLC.[18] | Requires specialized equipment and chiral stationary phases (CSPs).[17] Can be costly. |
| Coupled Achiral/Chiral Columns | For complex mixtures where achiral impurities co-elute with the desired enantiomers.[19] | Can achieve chemical and chiral purity in a single run. | Requires careful method development.[19] |
Troubleshooting Purification:
-
Co-eluting Impurities: If an impurity is co-eluting with your product on a standard silica gel column, consider using a different stationary phase (e.g., alumina, C18) or a different solvent system.
-
Enantiomer Separation: To separate enantiomers, a chiral environment is necessary. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable Chiral Stationary Phase (CSP) is the most common method.[20]
-
Product Instability: If you suspect your product is degrading on silica gel, you can try deactivating the silica with a small amount of triethylamine in your eluent or switch to a less acidic stationary phase like alumina.
Decision Tree for Purification Strategy
Caption: Decision tree for selecting an appropriate purification strategy.
Key Experimental Protocols
General Protocol for Organocatalytic Oxa-Michael–Michael Cascade Reaction
This protocol is a representative example for the synthesis of highly substituted chromans using a bifunctional organocatalyst.[7]
-
To a solution of the salicylaldehyde derivative (1.0 equiv) and the nitro-olefin (1.2 equiv) in an appropriate solvent (e.g., dichloromethane, 0.1 M), add the bifunctional thiourea or squaramide organocatalyst (5-10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0°C) and monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to afford the desired chiral chroman.
-
Determine the enantiomeric excess by chiral HPLC or SFC analysis.
General Protocol for Pd-Catalyzed Asymmetric Allylic Alkylation (AAA)
This protocol is a general procedure for the synthesis of chiral chromans via intramolecular C-O bond formation.[9][10]
-
To a solution of the phenol allyl carbonate substrate (1.0 equiv) in a suitable solvent (e.g., THF), add the palladium catalyst precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the chiral ligand (e.g., Trost ligand, 7.5 mol%).
-
Stir the mixture at room temperature for the specified time or until the starting material is consumed (monitored by TLC).
-
Quench the reaction and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the chiral chroman.
-
Determine the enantiomeric excess by chiral HPLC or SFC.
References
-
Gharaee, M., Karunaratne, C. V., Cortes Vazquez, J., Haynes, M., Luo, W., Nesterov, V. N., Cundari, T., & Wang, H. (2022). Asymmetric Synthesis of Chromans Through Bifunctional Enamine‐Metal Lewis Acid Catalysis. Chemistry – A European Journal, 28(27), e202200224. [Link]
-
Saha, P., Biswas, A., Molleti, N., & Singh, V. K. (2018). Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. The Journal of Organic Chemistry, 83(15), 8146–8155. [Link]
-
Geng, Z.-C., Zhang, S.-Y., Li, N.-K., Li, N., Chen, J., Li, H.-Y., & Wang, X.-W. (2014). Organocatalytic Diversity-Oriented Asymmetric Synthesis of Tricyclic Chroman Derivatives. The Journal of Organic Chemistry, 79(22), 10772–10785. [Link]
-
Wang, H. et al. (2022). Asymmetric Synthesis of Chromans Through Bifunctional Enamine-Metal Lewis Acid Catalysis. Chemistry. 28(27), e202200224. [Link]
-
Unknown Authors. (n.d.). Construction of chiral chroman skeletons via catalytic asymmetric [4 + 2] cyclization of ortho-hydroxyphenyl-substituted para-quinone methides catalyzed by a chiral-at-metal rhodium complex. Organic Chemistry Frontiers. [Link]
-
Unknown Authors. (n.d.). Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. National Institutes of Health. [Link]
-
Unknown Authors. (2020). Enantioselective Synthesis of Chromanones through Organocatalytic Tandem Reactions. ResearchGate. [Link]
-
Unknown Authors. (n.d.). Enantioselective Construction of Polycyclic Chromanes through Organocatalytic Multicomponent Quintuple Reaction via One-pot Sequential Procedure. ResearchGate. [Link]
-
Unknown Authors. (2022). Introducing C2 asymmetry in chromans—a brief story. RSC Publishing. [Link]
-
Trost, B. M., Shen, H. C., Dong, L., Surivet, J.-P., & Sylvain, C. (2004). Synthesis of Chiral Chromans by the Pd-Catalyzed Asymmetric Allylic Alkylation (AAA): Scope, Mechanism, and Applications. Journal of the American Chemical Society, 126(36), 11177–11191. [Link]
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Shi, F. et al. (2020). Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. MDPI. [Link]
-
Trost, B. M., Shen, H. C., Dong, L., Surivet, J.-P., & Sylvain, C. (2004). Synthesis of Chiral Chromans by the Pd-Catalyzed Asymmetric Allylic Alkylation (AAA): Scope, Mechanism, and Applications. Journal of the American Chemical Society, 126(36), 11177–11191. [Link]
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Unknown Authors. (n.d.). Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. National Institutes of Health. [Link]
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Liu, Y., Li, W., & Zhang, J. (2017). Chiral ligands designed in China. National Science Review, 4(3), 326–358. [Link]
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Unknown Authors. (2018). Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. RSC Publishing. [Link]
-
Geng, Z.-C., Zhang, S.-Y., Li, N.-K., Li, N., Chen, J., Li, H.-Y., & Wang, X.-W. (2014). Organocatalytic Diversity-Oriented Asymmetric Synthesis of Tricyclic Chroman Derivatives. The Journal of Organic Chemistry, 79(22), 10772–10785. [Link]
-
Unknown Authors. (2023). Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages. National Institutes of Health. [Link]
-
Unknown Authors. (2015). ChemInform Abstract: Organocatalytic Diversity-Oriented Asymmetric Synthesis of Tricyclic Chroman Derivatives. ResearchGate. [Link]
-
Unknown Authors. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. National Institutes of Health. [Link]
-
Unknown Authors. (2014). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry. [Link]
-
Dalpozzo, R., Mancuso, R., & Liu, Y.-K. (n.d.). RECENT ADVANCES IN THE ASYMMETRIC SYNTHESIS OF CHROMANE DERIVATIVES. Unknown Source. [Link]
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Unknown Authors. (2021). Chiral membranes for enantiomer separation: A comprehensive review. ResearchGate. [Link]
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Buchler GmbH. (n.d.). Chiral Ligands. Buchler GmbH. [Link]
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Unknown Authors. (n.d.). Asymmetric [4 + 2] cycloaddition synthesis of 4H-chromene derivatives facilitated by group-assisted-purification (GAP) chemistry. National Institutes of Health. [Link]
-
Unknown Authors. (n.d.). Synthesis of Chromanes by Triflimide-catalyzed Annulations of Benzylic Alcohols and Alkenes. ChemRxiv. [Link]
-
Unknown Authors. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers. [Link]
-
RotaChrom. (2023). Innovations in Chiral Purification: Exploring Techniques and Future Potential. RotaChrom. [Link]
-
Unknown Authors. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. [Link]
-
Unknown Authors. (n.d.). Challenges in the synthesis of chroman-4-one derivatives. ResearchGate. [Link]
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Unknown Authors. (n.d.). Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. ChemRxiv. [Link]
-
Unknown Authors. (2022). (PDF) Introducing C2–Asymmetry in Chromans – A Brief Story†. ResearchGate. [Link]
-
Pelliccia, S., & D'Acquarica, I. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. National Institutes of Health. [Link]
-
Kannappan, V. (2022). Separating mirrored molecules. Chiralpedia. [Link]
-
Unknown Authors. (n.d.). Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. RSC Publishing. [Link]
-
Unknown Authors. (2023). Harnessing Computational Methods in Asymmetric Synthesis. Chiralpedia. [Link]
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Technical Support Center: Optimization of Chiral Resolution of Chroman-3-Carboxylic Acids
Welcome to the technical support center for the chiral resolution of chroman-3-carboxylic acids. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and purification of chiral molecules. Enantiomerically pure chroman derivatives are critical scaffolds in a wide range of biologically active compounds.[1] The classical method of resolving racemic carboxylic acids via diastereomeric salt formation remains a powerful, practical, and scalable technique.[2][3]
This document provides in-depth, experience-driven answers to common challenges encountered during the resolution process, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Part 1: Foundational Principles & Core Methodology
Q1: What is the fundamental principle behind resolving chroman-3-carboxylic acids with a chiral base?
Answer: The core principle is the conversion of a difficult-to-separate mixture of enantiomers into a mixture of diastereomers, which have distinct physical properties.[4][5]
A racemic mixture of a chroman-3-carboxylic acid contains two enantiomers, (R)-acid and (S)-acid. By reacting this mixture with a single, pure enantiomer of a chiral base, for example, (R)-base, you form two diastereomeric salts:
-
((R)-acid • (R)-base)
-
((S)-acid • (R)-base)
These diastereomeric salts are not mirror images of each other.[3] Consequently, they possess different physical properties, most critically, different solubilities in a given solvent system.[2][6] This difference in solubility allows one diastereomer to be selectively crystallized from the solution, while the other remains dissolved.[7] Once the less soluble salt is isolated by filtration, the chiral base (the "resolving agent") can be removed by an acid-base workup, yielding the enantiomerically enriched chroman-3-carboxylic acid.
Part 2: Troubleshooting Common Experimental Issues
This section addresses the most frequent challenges encountered during the crystallization process.
Q2: My diastereomeric salts are not crystallizing, or the yield is extremely low. What are the likely causes and solutions?
Answer: A failure to crystallize is one of the most common hurdles. It almost always relates to the conditions of supersaturation and nucleation not being met.
Potential Causes & Troubleshooting Steps:
-
Insufficient Supersaturation: The solution may be too dilute for the salt to precipitate.[8]
-
Solution: Carefully evaporate a portion of the solvent under reduced pressure to increase the concentration of the diastereomeric salts. Proceed slowly to avoid crashing out the product.
-
-
Inappropriate Solvent System: The chosen solvent may be too effective at solvating both diastereomeric salts, preventing either from reaching its precipitation point.[7][8]
-
Solution: A systematic solvent screen is the most robust solution (see Protocol 2). Alternatively, you can introduce an "anti-solvent"—a solvent in which the salts are poorly soluble—dropwise to the solution until turbidity is observed.[7] Common anti-solvents include hexanes or ether when using polar primary solvents like ethanol or acetone.
-
-
Inhibition by Impurities: Trace impurities from the racemic acid or the resolving agent can act as nucleation inhibitors.
-
Solution: Ensure the purity of your starting materials. Consider recrystallizing or chromatographing the racemic chroman-3-carboxylic acid before attempting the resolution.
-
-
High Nucleation Energy Barrier: The system may be in a metastable zone where it is supersaturated, but the energy barrier for crystal formation (nucleation) is too high.
-
Solution (Inducing Nucleation):
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.[7]
-
Seeding: If you have a small amount of the pure desired diastereomeric salt from a previous batch, add a single tiny crystal ("seed crystal") to the supersaturated solution to initiate crystallization.[7][9]
-
-
Q3: Instead of crystals, my product has "oiled out." How can I fix this?
Answer: "Oiling out" occurs when the solute separates from the solution as a supercooled liquid phase instead of a solid crystalline lattice.[7][8] This is often a result of excessively high supersaturation or the crystallization temperature being above the melting point of the solvated salt.[7] Oils are detrimental as they tend to trap impurities and the undesired diastereomer, leading to poor enantiomeric excess.
Troubleshooting Steps:
-
Reduce Supersaturation: The most common cause is adding a resolving agent or cooling the solution too quickly.
-
Slow Down the Cooling Rate: Rapid cooling can cause the solubility to plummet, forcing the product out as an oil before it has time to form an ordered crystal lattice.
-
Solution: Use a programmable cooling bath or insulate the flask (e.g., with glass wool in a large beaker) to ensure a very slow, gradual temperature decrease.[7]
-
-
Modify the Solvent System:
-
Solution: The current solvent may be too non-polar or the salt's melting point may be too low in that specific medium. Experiment with a more polar solvent system which may increase the melting point of the salt and favor crystallization.[8]
-
-
Increase Agitation: Proper stirring can promote crystal formation over oiling by maintaining a homogenous solution and encouraging contact with nucleation sites.[7]
Q4: The enantiomeric excess (e.e.) of my resolved acid is low. How can I improve it?
Answer: Low enantiomeric excess (e.e.), determined after removing the resolving agent, is a direct result of low diastereomeric excess (d.e.) in the crystallized salt. This indicates poor discrimination between the two diastereomers during crystallization.
Optimization Strategies:
-
Recrystallization: This is the most effective and common method. A single crystallization rarely yields >95% d.e.
-
Action: Take the filtered diastereomeric salt, dissolve it in the minimum amount of the same hot solvent system, and re-crystallize it. Each recrystallization step will further enrich the less soluble diastereomer. It is common to perform 2-3 recrystallizations to achieve high purity.[10]
-
-
Solvent System Optimization: The choice of solvent is the most critical parameter for achieving a large solubility difference between the two diastereomers.[8][11]
-
Action: Conduct a systematic solvent screen (see Protocol 2). The ideal solvent provides a large difference in solubility between the two salts at a low temperature but dissolves both sufficiently at a higher temperature.[7] Aromatic solvents, alcohols, ketones, and their mixtures with water or alkanes are common choices.
-
-
Control the Crystallization Kinetics: Sometimes, the undesired diastereomer crystallizes faster (kinetic product), while the desired one is more stable but slower to form (thermodynamic product).
-
Action: Allow the crystallization mixture to stir for a longer period at the final temperature (a process called "maturation" or "aging").[7] This allows the system to reach thermodynamic equilibrium, where the initially formed kinetic product may redissolve and the more stable, less soluble thermodynamic product crystallizes out.
-
-
Adjust Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be beneficial.[7] This ensures that there is not enough resolving agent to form a salt with all of the chroman acid, forcing the less soluble diastereomeric salt to precipitate preferentially from the solution.
Q5: Could my chroman-3-carboxylic acid be racemizing during the resolution process?
Answer: Racemization, the conversion of one enantiomer into its mirror image to form a racemic mixture, is a potential concern.[12] For chroman-3-carboxylic acids, the chiral center is the carbon at the 3-position. Racemization would require the removal and re-addition of the proton at this position, typically via an enol or enolate intermediate.
Assessment of Risk:
-
Mechanism: Racemization at the C3 position would likely proceed under conditions that favor enolization.[12] This is typically promoted by strong bases or high temperatures.
-
Likelihood: During a standard diastereomeric salt resolution, the conditions are generally mild (acid-base salt formation, gentle heating). The bases used (chiral amines) are typically not strong enough to deprotonate the C3 position. Therefore, spontaneous racemization under standard resolution conditions is generally considered a low risk for this scaffold. However, prolonged exposure to high heat or inadvertently strong basic/acidic conditions could potentially lead to some degree of racemization.[13]
-
Verification: If racemization is suspected, you can analyze the enantiomeric purity of the more soluble diastereomer left in the mother liquor. If the chroman acid recovered from this fraction shows a significant deviation from the expected enrichment of the other enantiomer, it may suggest that racemization is occurring.
Part 3: Key Experimental Protocols & Data
Protocol 1: General Method for Chiral Resolution by Diastereomeric Salt Crystallization
This protocol provides a robust starting point for the resolution of a racemic chroman-3-carboxylic acid.
-
Salt Formation:
-
In a flask equipped with a condenser and magnetic stirrer, dissolve 1.0 equivalent of the racemic chroman-3-carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or acetone) with gentle heating.
-
In a separate flask, dissolve 0.5 - 1.0 equivalents of the chosen chiral resolving agent (e.g., (R)-1-phenylethylamine) in the minimum amount of the same hot solvent.[6]
-
Slowly add the hot resolving agent solution to the stirred solution of the acid.
-
-
Crystallization:
-
Allow the combined solution to cool slowly to room temperature.[7] To promote slower cooling, the flask can be placed in an insulated container.
-
If no crystals form, consider cooling further in an ice bath or refrigerator.
-
Allow the mixture to stir at the final temperature for a maturation period (e.g., 2-12 hours) to maximize yield and purity.[7]
-
-
Isolation:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Dry the crystals under vacuum to a constant weight.[7]
-
-
Analysis & Recrystallization:
-
Determine the diastereomeric purity of the isolated salt (e.g., by NMR or HPLC).[7]
-
If purity is insufficient, perform one or more recrystallizations from the same solvent system until the desired diastereomeric excess is achieved.
-
-
Liberation of the Free Acid:
-
Suspend the purified diastereomeric salt in a biphasic system (e.g., ethyl acetate and water).
-
Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~1-2. This protonates the carboxylic acid and converts the amine resolving agent to its water-soluble hydrochloride salt.
-
Separate the organic layer, and extract the aqueous layer 2-3 times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched chroman-3-carboxylic acid.
-
Workflow for Chiral Resolution
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Table 1: Comparison of Common Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent | Type | Common Substrates | Advantages | Disadvantages |
| (R/S)-1-Phenylethylamine | Basic (Amine) | Aromatic & Aliphatic Acids | Readily available, relatively inexpensive, effective for a wide range of acids.[2] | Can sometimes form oils; separation can be challenging. |
| Brucine / Strychnine | Basic (Alkaloid) | Aromatic & Complex Acids | Often forms highly crystalline salts, highly effective for difficult resolutions.[3][14] | Highly toxic, expensive, requires careful handling. |
| Cinchona Alkaloids (Quinine, Quinidine) | Basic (Alkaloid) | Carboxylic Acids, esp. N-protected amino acids | Effective, natural products, can provide excellent discrimination.[3] | Can be expensive, may require more screening to find the best match. |
| (R/S)-1-(1-Naphthyl)ethylamine | Basic (Amine) | Aromatic Acids | Increased steric bulk and pi-stacking potential can improve discrimination for aromatic acids. | More expensive than phenylethylamine. |
Protocol 2: Systematic Solvent Screening for Optimal Resolution
-
Prepare Stock Solutions: Create separate, concentrated stock solutions of the racemic acid and the resolving agent in a volatile solvent like methanol or DCM.
-
Aliquot Racemic Acid: In a series of small vials (e.g., 24-well plate), dispense an equal, known amount of the racemic acid stock solution. Evaporate the solvent completely.
-
Add Test Solvents: To each vial, add a different test solvent (or solvent mixture) in a fixed volume (e.g., 0.5 mL). Test a range of polarities: e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, and mixtures like Ethanol/Water or Acetone/Hexane.
-
Heat and Add Resolving Agent: Heat the vials to dissolve the acid. Add an equivalent amount of the resolving agent stock solution to each vial and evaporate the volatile solvent, leaving the diastereomeric salts in the test solvent.
-
Cool and Observe: Allow all vials to cool slowly to room temperature and then to a lower temperature (e.g., 4°C).
-
Evaluate: Observe each vial for the quality and quantity of crystals formed. A good solvent system will produce a moderate amount of crystalline solid, not an oil or a thick slurry. The ideal system shows the greatest difference in solubility between the two diastereomers.[7]
Troubleshooting Crystallization Issues
Caption: Decision tree for troubleshooting common diastereomeric salt crystallization issues.
Part 4: Analytical Considerations
Q6: How do I accurately determine the enantiomeric excess (e.e.) of my final product?
Answer: Accurate determination of e.e. is crucial to validate the success of your resolution. Simply measuring optical rotation is no longer considered sufficient for publication or regulatory purposes. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[15][16]
Recommended Methods:
-
Chiral HPLC: This is the gold standard.
-
Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different times.
-
Procedure:
-
Select an appropriate chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Develop a mobile phase (typically hexane/isopropanol mixtures) that provides baseline separation of the two enantiomer peaks.
-
Integrate the area of the two peaks. The e.e. is calculated as: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
-
-
Note: You must run a sample of the racemate first to identify the retention times of both enantiomers.[17]
-
-
NMR Spectroscopy with a Chiral Solvating Agent (CSA):
-
Principle: A chiral solvating agent is added to the NMR sample of your resolved acid. The CSA forms transient, diastereomeric complexes with each enantiomer in solution. These complexes have slightly different magnetic environments, causing a specific proton peak (often the one alpha to the carboxyl group) to split into two distinct signals.[18][19]
-
Procedure:
-
Acquire a standard ¹H NMR of your sample in a deuterated solvent (e.g., CDCl₃).
-
Add a CSA (e.g., (R)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Acquire another ¹H NMR. Identify a key proton signal that has split into two.
-
Integrate the two peaks to determine the ratio of enantiomers and calculate the e.e.[19]
-
-
References
- Technical Support Center: Optimizing Diastereomeric Crystallization with Dihydroxytartaric Acid. (n.d.). Benchchem.
- Optimizing Diastereomeric Salt Crystallization for Enantiomer Separation. (n.d.). APC.
- Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. (n.d.). Benchchem.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). PMC - NIH.
- A Researcher's Guide to Determining Enantiomeric Purity of Chiral Acids. (n.d.). Benchchem.
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. (n.d.). Accounts of Chemical Research.
- A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards. (n.d.). Benchchem.
- Chiral Resolution Via Diastereomeric Salt Crystallization. (n.d.). AIChE - Proceedings.
- Racemic Mixtures and the Resolution of Enantiomers. (2023, September 20). Organic Chemistry | OpenStax.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.). Wiley Online Library.
- Chiral resolution. (n.d.). Wikipedia.
- Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. (2020, May 4). PubMed Central.
- Resolution (Separation) of Enantiomers. (n.d.). Chemistry Steps.
- 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts.
- Technical Support Center: Optimizing Enantiomeric Excess in 1-Amino-2-butanol Resolutions. (n.d.). Benchchem.
- Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. (n.d.). PMC - NIH.
- Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia.
- Racemization. (n.d.). Wikipedia.
- 6.8: Resolution (Separation) of Enantiomers. (2020, May 30). Chemistry LibreTexts.
- Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023, July 25). MDPI.
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Technical Support Center: Synthesis of (S)-6-methoxychroman-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (S)-6-methoxychroman-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. This compound is a valuable chiral building block in pharmaceutical development, notably in the synthesis of potent and selective ROCK2 inhibitors.[1][2] Achieving high chemical yield and excellent enantiomeric purity is critical for downstream applications.
This guide moves beyond simple protocols to provide in-depth, troubleshooting-focused advice in a question-and-answer format. We will explore the critical steps, from the preparation of the racemic precursor to the pivotal chiral resolution stage, explaining the causal relationships behind each experimental choice to empower you to optimize your synthesis.
Overall Synthetic Strategy
The most efficient pathway to enantiopure this compound involves the synthesis of a racemic ester precursor, followed by a chiral resolution step, and concluding with hydrolysis to the final acid. The choice of resolution method is the most critical factor influencing both yield and enantiomeric excess (e.e.).
Sources
Technical Support Center: Purification of Chiral Carboxylic Acids
Welcome to the technical support center for the purification of chiral carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and isolation of enantiomerically pure compounds. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to overcome the unique challenges associated with this critical class of molecules. The narrative of this guide is built upon the pillars of expertise, trustworthiness, and authoritative scientific grounding to empower you in your experimental endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when approaching the purification of chiral carboxylic acids.
Q1: What are the primary methods for purifying chiral carboxylic acids?
A1: The main strategies for resolving racemic carboxylic acids into their constituent enantiomers include:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic acid with a chiral base to form diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2]
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) are powerful analytical and preparative techniques for direct separation of enantiomers.[][4][5][6]
-
Kinetic Resolution: This method involves the differential reaction rate of enantiomers with a chiral catalyst or enzyme.[7][8][9] One enantiomer reacts faster, leaving the unreacted substrate enriched in the other enantiomer.
-
Enzymatic Resolution: A specific type of kinetic resolution that utilizes enzymes for highly selective transformations, such as esterification or hydrolysis.[9][10]
Q2: I'm starting a new project. How do I choose the best purification method?
A2: The choice of method depends on several factors:
-
Scale: For small-scale (analytical to milligram) purifications, chiral HPLC or SFC are often the most efficient.[][11] For larger-scale (gram to kilogram) production, diastereomeric salt crystallization is frequently more cost-effective.[12]
-
Physical Properties: The success of diastereomeric salt crystallization hinges on the formation of well-defined, separable crystalline salts. Amorphous solids or oils will prevent successful resolution.
-
Functional Group Tolerance: Kinetic and enzymatic resolutions require that the carboxylic acid (or a derivative) can undergo a specific reaction without affecting other functional groups in the molecule.
-
Availability of Resolving Agents/CSPs: The commercial availability of suitable chiral resolving agents (for crystallization) or a variety of chiral columns (for chromatography) is a practical consideration.
Q3: What is "racemization," and how can I prevent it during purification?
A3: Racemization is the conversion of an enantiomerically enriched sample into a racemic mixture (a 50:50 mixture of both enantiomers), leading to a loss of optical purity. For carboxylic acids, this can occur, particularly if the chiral center is at the α-position, through enolization under harsh pH (acidic or basic) or high-temperature conditions.[13][14][15]
Prevention Strategies:
-
Mild Conditions: Use the mildest possible pH and temperature conditions during all purification steps.
-
Avoid Strong Bases/Acids: Prolonged exposure to strong bases or acids should be minimized.[13]
-
Temperature Control: Keep temperatures as low as reasonably possible, especially during distillations or prolonged heating.[15]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Troubleshooting Diastereomeric Salt Crystallization
| Problem | Potential Cause(s) | Troubleshooting Action(s) |
| No crystals form; an oil or amorphous solid is obtained. | Poor solvent choice; the diastereomeric salt is too soluble or precipitates too quickly. | Screen a wider range of solvents with varying polarities. Try solvent mixtures (e.g., an alcohol with a non-polar anti-solvent like heptane).[12][16] |
| Low yield of the desired diastereomeric salt. | The solubility difference between the two diastereomeric salts is small. The cooling rate is too fast, leading to co-precipitation. | Optimize the solvent system to maximize the solubility difference.[16] Implement a controlled, slow cooling profile. Consider seeding the solution with a small crystal of the desired diastereomer.[16] |
| The crystallized salt has low diastereomeric excess (d.e.). | The undesired diastereomer is co-crystallizing. The system may be forming a solid solution.[17] | Recrystallize the salt multiple times. Analyze the ternary phase diagram to understand the crystallization behavior.[17] If a solid solution is confirmed, chromatographic methods may be necessary. |
Troubleshooting Chiral Chromatography (HPLC/SFC)
| Problem | Potential Cause(s) | Troubleshooting Action(s) |
| Poor or no separation of enantiomers. | The chiral stationary phase (CSP) is not suitable for the analyte. The mobile phase composition is not optimal. | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).[18][19] Adjust the mobile phase composition, including the organic modifier and its percentage.[19] For acidic compounds, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) can improve peak shape and resolution.[6][19][20] |
| Peak tailing. | Secondary interactions between the acidic analyte and the silica support of the CSP. Column overload. | Add an acidic modifier (e.g., TFA, acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid.[19] Inject a more dilute sample to check for column overload.[19] |
| Irreproducible retention times. | Insufficient column equilibration. Changes in mobile phase composition. Column degradation. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection.[21] Prepare fresh mobile phase daily. If performance continues to decline, consider column regeneration or replacement.[22] |
| High backpressure. | Blockage of the column inlet frit by particulates. Sample precipitation on the column. | Use a guard column to protect the analytical column.[22] Ensure the sample is fully dissolved in the mobile phase. If pressure is still high, try back-flushing the column (check manufacturer's instructions).[22] |
Section 3: Experimental Protocols & Workflows
Protocol 1: Screening for Diastereomeric Salt Crystallization
Objective: To identify a suitable chiral resolving agent and solvent system for the resolution of a racemic carboxylic acid.
Methodology:
-
Selection of Resolving Agents: Choose a selection of commercially available chiral bases (e.g., (R)-(+)-α-methylbenzylamine, (S)-(-)-α-methylbenzylamine, quinine, brucine).
-
Salt Formation: In separate vials, dissolve the racemic carboxylic acid in a suitable solvent (e.g., ethanol, methanol, ethyl acetate). Add an equimolar amount of the chiral resolving agent.
-
Crystallization: Allow the solutions to stand at room temperature. If no crystals form, slowly add a non-polar anti-solvent (e.g., hexane, heptane) until turbidity is observed, then warm to redissolve and cool slowly.
-
Isolation and Analysis: Isolate any crystals by filtration. Liberate the free carboxylic acid from both the crystalline salt and the mother liquor by acidification and extraction. Determine the enantiomeric excess (e.e.) of both samples using chiral HPLC or SFC.
Protocol 2: Chiral HPLC Method Development for Carboxylic Acids
Objective: To develop a robust HPLC method for the separation of carboxylic acid enantiomers.
Methodology:
-
Column Screening:
-
Select 2-3 chiral stationary phases (CSPs) with different selectivities (e.g., a cellulose-based column like Chiralcel OD-H and an amylose-based column like Chiralpak AD-H).
-
Screen each column with a generic mobile phase, such as n-hexane/isopropanol (90:10 v/v) with 0.1% trifluoroacetic acid (TFA).[6]
-
-
Mobile Phase Optimization:
-
For the most promising CSP, vary the ratio of hexane to isopropanol (e.g., 95:5, 80:20).
-
Evaluate different alcohol modifiers (e.g., ethanol instead of isopropanol).
-
Optimize the concentration of the acidic additive (e.g., 0.05% to 0.2% TFA).
-
-
Flow Rate and Temperature Adjustment:
-
Adjust the flow rate to optimize the balance between resolution and analysis time.
-
Vary the column temperature (e.g., 15°C to 40°C) as this can sometimes significantly impact selectivity.
-
-
Method Validation: Once optimal conditions are found, validate the method for linearity, precision, and accuracy.
Workflow Diagram: Choosing a Purification Strategy
Caption: Decision workflow for selecting a purification strategy.
Section 4: Advanced Topics
Supercritical Fluid Chromatography (SFC) for Chiral Carboxylic Acids
SFC has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations.[5][23] It uses supercritical CO2 as the primary mobile phase, significantly reducing organic solvent consumption.[11][24]
Advantages of SFC:
-
Speed: Lower viscosity of the mobile phase allows for higher flow rates and faster separations.[11][24]
-
Reduced Solvent Usage: Decreased consumption of organic solvents leads to lower costs and less environmental impact.[5][23]
-
Easier Sample Recovery: CO2 is easily evaporated, simplifying the isolation of the purified compound.[25]
Considerations for SFC:
-
Additives are Crucial: Similar to HPLC, acidic modifiers are often necessary to achieve good peak shape and resolution for carboxylic acids.[26][27]
-
Solubility: Some polar compounds may have limited solubility in the CO2-based mobile phase, which can be a limitation for preparative scale work.[11]
Kinetic Resolution
Kinetic resolution is a powerful technique, especially when crystallization or chromatography fails.[7][8] The key is that the two enantiomers react at different rates with a chiral catalyst or reagent.[28]
Key Principles:
-
Maximum Yield: The theoretical maximum yield for the recovery of one enantiomer is 50%, as the other is consumed in the reaction.[8]
-
Selectivity Factor (s): The efficiency of a kinetic resolution is described by the selectivity factor, which is the ratio of the reaction rates of the fast-reacting and slow-reacting enantiomers (s = k_fast / k_slow). A higher 's' factor leads to a higher e.e. of both the product and the unreacted starting material.
Diagram: Principle of Diastereomeric Salt Crystallization
Caption: Workflow for resolution via diastereomeric salt formation.
References
- BenchChem. (n.d.). Chiral HPLC Method Development for the Resolution of Carboxylic Acids Using (S)-(+)-1-Methoxy-2-propylamine. BenchChem.
- ResearchGate. (n.d.). Examples of the kinetic resolution of α‐chiral carboxylic acids with.... ResearchGate.
- Google Patents. (n.d.). Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids. Google Patents.
- PMC. (n.d.). Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome-derived esterases. PMC - NIH.
- PMC. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH.
- Amanote Research. (n.d.). (PDF) A Simple Method for the Determination of Enantiomeric. Amanote Research.
- Semantic Scholar. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.. Semantic Scholar.
- BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC). BOC Sciences.
- (2025, June 17). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts.
- (2010, October 21). Highly Efficient Kinetic Resolution of Racemic Carboxylic Acids.
- Journal of the American Chemical Society. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
- (n.d.). A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids.
- TCI Chemicals. (n.d.). Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
- PMC. (n.d.). Strategies for chiral separation: from racemate to enantiomer. PMC - NIH.
- (2016, April 21). Practical Advances in SFC for the Purification of Pharmaceutical Molecules.
- PMC. (2020, April 21). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC - NIH.
- Chemistry LibreTexts. (2019, December 30). 6.8: Resolution: Separation of Enantiomers.
- (2010, October 1). Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds.
- BenchChem. (n.d.). Troubleshooting low yields in diastereomeric salt formation. BenchChem.
- AKJournals. (n.d.). HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. AKJournals.
- ACS Publications. (2023, July 11). Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries. Inorganic Chemistry.
- Chromatography Today. (2020, May 20). Trouble with chiral separations.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- I.B.S. (n.d.). Chiral HPLC Method Development.
- Cambridge Open Engage. (n.d.). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv.
- Chemical Communications (RSC Publishing). (2023, April 17). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
- (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals.
- FAGG. (n.d.). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.
- Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
- White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines.
- (2024, June 12). Analysis of chiral compounds using supercritical fluid chromatography.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (n.d.). 26 questions with answers in CHIRAL HPLC | Science topic. ResearchGate.
- (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. ResearchGate.
- ResearchGate. (n.d.). Chiral separation of compound B, a racemic carboxylic acid. (a).... ResearchGate.
- Google Patents. (n.d.). Racemization process for optically active carboxylic acids or salts or esters thereof. Google Patents.
- Google Patents. (n.d.). Racemization process for an optically active carboxylic acid or ester thereof. Google Patents.
- BenchChem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.
- (n.d.). Protecting Your Chiral Columns for Optimal Performance.
- (n.d.). Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids.
- Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
- (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
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Technical Support Center: Enhancing Enantioselectivity in Chroman Synthesis
Welcome to the technical support center for chroman synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to enhance enantioselectivity in your experiments. Chiral chromans are pivotal structural motifs in a vast array of bioactive natural products and pharmaceuticals, making their stereocontrolled synthesis a critical endeavor.[1][2][3] This resource aims to equip you with the expertise to navigate common challenges and optimize your synthetic routes for high enantiomeric excess (ee).
Troubleshooting Guide: Overcoming Low Enantioselectivity
This section directly addresses specific issues you may encounter during the enantioselective synthesis of chromans, offering probable causes and actionable solutions.
Issue 1: Low Enantiomeric Excess (ee) Observed in the Product
| Probable Cause | Troubleshooting Strategy & Rationale |
| Suboptimal Reaction Temperature | Systematically screen a range of temperatures. Generally, lower temperatures are favored as they can amplify the energy difference between the diastereomeric transition states, leading to higher ee.[4] However, this is not a universal rule. In some instances, a balance must be struck between yield and enantioselectivity, as excessively low temperatures can significantly decrease the reaction rate.[1] For example, in a Nickel-catalyzed reductive cyclization, reducing the temperature from 25°C to 0°C increased the enantiomeric ratio (er) but decreased the yield.[1] |
| Inappropriate Solvent Choice | Conduct a solvent screen. The solvent plays a crucial role by influencing the conformation of the catalyst-substrate complex and the stability of the transition states.[4] Solvents with different polarities and coordinating abilities should be tested. For instance, in a Ni-catalyzed synthesis of chiral chromans, THF provided a moderate yield with excellent enantioselectivity, while toluene gave a high yield and good enantioselectivity, and a protic solvent like MeOH resulted in no conversion.[1] A mixture of solvents, such as THF/dioxane, can sometimes provide the optimal balance.[1] |
| Suboptimal Catalyst System (Ligand, Metal Precursor, Loading) | Re-evaluate the catalyst system. The chiral ligand is fundamental to achieving high enantioselectivity.[4] Ensure the ligand's purity and handle it under inert conditions if necessary. Experiment with different chiral ligands; for example, P-chiral monophosphine ligands like (R)-AntPhos have proven effective in Ni-catalyzed reactions.[1] Varying the catalyst loading is also crucial, as higher loading can sometimes improve both yield and enantioselectivity, though it is not always economically ideal.[1] Both transition metal catalysts (e.g., complexes of Ni, Pd, Ru, Ir) and organocatalysts (e.g., chiral phosphoric acids, bifunctional thioureas) have been successfully employed.[1][5] |
| Presence of Achiral Background Reactions | Minimize uncatalyzed or achiral catalyzed pathways. This can sometimes be achieved by lowering the reaction temperature or adjusting the concentration of reactants. The goal is to ensure the chiral catalyst dictates the reaction pathway. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of reactants. An excess of one reactant might lead to side reactions that consume the chiral catalyst or produce racemic background products.[6] |
Issue 2: Formation of Significant Amounts of Racemic or Diastereomeric Byproducts
| Probable Cause | Troubleshooting Strategy & Rationale |
| Inefficient Cyclization or Side Reactions | Optimize reaction conditions to favor the desired cyclization. Inefficient ring-closing can be due to steric hindrance or inappropriate reaction conditions.[7] Consider alternative catalysts or reaction pathways, such as oxa-Michael–Michael cascade reactions, which can be highly effective.[5] The formation of isomeric chromanes can sometimes occur due to in situ isomerization of starting materials or intermediates. |
| Decomposition of Starting Material or Product | Assess the stability of your compounds under the reaction conditions. If decomposition is observed, consider running the reaction at a lower temperature or for a shorter duration.[7] Protecting groups may be necessary for sensitive functional groups on the substrates.[7] |
| Catalyst Inactivation or Poisoning | Ensure the catalyst remains active throughout the reaction. Catalyst poisoning can lead to a decrease in both yield and enantioselectivity.[7] Impurities in starting materials or solvents can act as poisons. Purification of all reagents is critical. |
Issue 3: Difficulty in Purifying the Chiral Chroman Derivative
| Probable Cause | Troubleshooting Strategy & Rationale |
| Co-elution with Starting Materials or Byproducts | Optimize the reaction to achieve full conversion. This minimizes the presence of unreacted starting materials in the crude product.[7] If separation by standard column chromatography is challenging, consider alternative techniques. |
| Product Instability on Silica Gel | Use alternative purification methods. If the chroman derivative is unstable on silica gel, recrystallization (for solid products) or preparative HPLC can be effective alternatives.[7] |
| Separation of Diastereomers | Employ appropriate chromatographic techniques. Diastereomers can often be separated by flash column chromatography or HPLC.[7] In some cases, diastereoselective crystallization may also be a viable option.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for enantioselective chroman synthesis?
A1: A variety of catalytic systems have been developed. Transition metal catalysis, utilizing metals like Nickel, Palladium, Rhodium, Iridium, and Copper with chiral ligands, is a powerful strategy.[1][2] Organocatalysis, employing chiral molecules like phosphoric acids, cinchona alkaloids, squaramides, and bifunctional thioureas, has also gained significant attention due to lower toxicity and better resistance to moisture and oxygen.[1][5][8]
Q2: How does temperature generally affect the enantioselectivity of chroman synthesis?
A2: Lowering the reaction temperature is a common strategy to enhance enantioselectivity.[4] This is because the energy difference between the two diastereomeric transition states leading to the enantiomeric products is often magnified at lower temperatures. However, this can also lead to a decrease in the reaction rate and overall yield, so an optimal temperature that balances both factors must be determined experimentally.[1]
Q3: Can the choice of solvent significantly impact the enantiomeric excess (ee)?
A3: Absolutely. The solvent can have a profound effect on enantioselectivity.[4] It can influence the three-dimensional structure of the catalyst-substrate complex and the stability of the transition states. Therefore, screening a range of solvents with varying polarities and coordinating properties is a critical step in optimizing any enantioselective reaction.[4]
Q4: What should I do if I'm observing the formation of unexpected side products?
A4: The formation of unexpected side products can be due to several factors, including self-condensation of starting materials (especially aldehydes), or in situ isomerization.[6] To minimize these, carefully control the stoichiometry of your reactants and the reaction temperature. Lowering the temperature may help reduce the rate of side reactions.[6] If side products persist, consider alternative purification techniques or even a different synthetic route.[7]
Q5: Are there any general protocols for optimizing enantioselectivity?
A5: A systematic approach is key. Start with a baseline experiment and then vary one parameter at a time. A typical optimization workflow would involve:
-
Temperature Screening: Run the reaction at several different temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C) to find the optimal balance between yield and ee.[4]
-
Solvent Screening: At the optimal temperature, test a variety of solvents.[4]
-
Catalyst System Evaluation: If enantioselectivity is still low, investigate different chiral ligands, catalyst precursors, or adjust the catalyst loading.[4]
Experimental Protocols & Data
Protocol: General Procedure for Temperature and Solvent Screening
This protocol outlines a general method for optimizing the enantiomeric excess of a catalyzed chroman synthesis.
Materials:
-
Appropriate starting materials (e.g., a phenol derivative and an α,β-unsaturated compound)
-
Chiral catalyst (e.g., (S)-Proline, a chiral metal complex)
-
A range of anhydrous solvents (e.g., THF, Dioxane, Toluene, DCM)
-
Standard laboratory glassware and inert atmosphere setup (if required)
-
Analytical equipment: TLC, Flash Chromatography system, Chiral HPLC
Procedure:
-
Baseline Experiment: In a dry reaction vessel under an inert atmosphere, combine the chiral catalyst (e.g., 5-10 mol%), the phenol derivative (1.0 equiv), and the α,β-unsaturated compound (1.2 equiv) in a starting solvent (e.g., DCM).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and the enantiomeric excess (ee) by chiral HPLC analysis.
-
Temperature Screening: Set up a series of reactions identical to the baseline experiment. Run each reaction at a different, controlled temperature (e.g., 40 °C, 0 °C, -20 °C). Analyze the yield and ee for each.
-
Solvent Screening: Using the optimal temperature identified, set up a new series of reactions. For each reaction, use a different anhydrous solvent. Keep all other parameters constant. Analyze the yield and ee to identify the optimal solvent.
Data Presentation: Example of Optimization Results
The following table illustrates hypothetical results from an optimization study, showcasing the impact of solvent and temperature on yield and enantioselectivity.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 7.5 | THF | 0 | 36 | 94.3:5.7 |
| 2 | 7.5 | Toluene | 25 | 91 | 92.5:7.5 |
| 3 | 7.5 | THF/Dioxane (1:2) | -5 | 95 | 95.5:4.5 |
Data adapted from a study on Ni-catalyzed enantio-stereoselective synthesis of chiral chromans.[1]
Visualizing Key Concepts
Troubleshooting Workflow for Low Enantioselectivity
Caption: A systematic workflow for troubleshooting and optimizing low enantiomeric excess.
Key Factors Influencing Enantioselectivity
Caption: Interplay of key factors that govern the enantioselectivity of a reaction.
References
- Heterogeneous enantioselective synthesis of chromans via the oxa-Michael–Michael cascade reaction synergically catalyzed by grafted chiral bases and inherent hydroxyls on mesoporous silica surface. (2017). RSC Publishing.
- Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. ChemRxiv.
- Screening of catalysts and optimization of the reaction conditions for enantioselective oxa‐Diels‐Alder reactiona.
- Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. (2015). The Journal of Organic Chemistry.
- Enantioselective Synthesis of Chiral Heterocycles Containing Both Chroman and Pyrazolone Derivatives Catalysed by a Chiral Squaramide. (2015). Organic & Biomolecular Chemistry.
-
Chiral Fe( ii ) complex catalyzed enantioselective[9] O-to-C rearrangement of alkyl vinyl ethers and synthesis of chromanols and beyond. (2020). Chemical Science.
- Technical Support Center: Synthesis of Chroman Deriv
- Optimization of the reaction conditions.
- Technical Support Center: Enhancing Enantiomeric Excess in Chiral Syntheses. Benchchem.
- troubleshooting unexpected side products in chroman synthesis. Benchchem.
- Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenyl
- Diastereoselective Synthesis of Multisubstituted Chroman Derivatives via Iminium Formation/Morita-Baylis-Hillman Reaction/Oxa-Michael Reaction Sequence. Chemistry Letters.
- Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages. (2023). Organic Chemistry Frontiers.
- How to avoid common pitfalls in chromone synthesis. Benchchem.
- RECENT ADVANCES IN THE ASYMMETRIC SYNTHESIS OF CHROMANE DERIV
- Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. (2025). The Journal of Organic Chemistry.
- Solvent effects on stereoselectivity: more than just an environment. (2009). Chemical Society Reviews.
- Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. (2018). ACS Omega.
- Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rot
- Enantiomeric excess – Knowledge and References. Taylor & Francis.
- Asymmetric Synthesis of Chromans Through Bifunctional Enamine‐Metal Lewis Acid Catalysis.
- Asymmetric Synthesis of Chromans Through Bifunctional Enamine-Metal Lewis Acid C
- Process of separating chiral isomers of chroman compounds and their derivatives and precursors.
- ChemInform Abstract: Asymmetric Synthesis of Chiral Flavanone and Chromanone Derivatives. (2025).
- Introducing C2–Asymmetry in Chromans – A Brief Story†. (2022).
- Amplification of enantiomeric excess by dynamic inversion of enantiomers in deracemization of Au38 clusters. (2020).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enantioselective synthesis of chiral heterocycles containing both chroman and pyrazolone derivatives catalysed by a chiral squaramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of (S)-6-Methoxychroman-3-carboxylic acid
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of (S)-6-methoxychroman-3-carboxylic acid (CAS: 182570-26-9). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes field-proven insights and established chemical principles to ensure the integrity of your experiments.
This compound is a valuable heterocyclic building block in medicinal chemistry, notably utilized as a key intermediate in the synthesis of potent and selective ROCK2 inhibitors for various therapeutic applications.[1][2] Its structural integrity, particularly its stereochemical purity, is paramount for achieving desired biological activity and reproducible results. This guide addresses the common stability challenges encountered when handling and storing this compound.
Section 1: Core Stability Profile & Handling Recommendations
Understanding the fundamental physicochemical properties is the first step toward ensuring stability. While extensive public data on this specific molecule is limited, we can infer its profile from supplier data and the known chemistry of the chroman scaffold.
| Property | Value | Source |
| CAS Number | 182570-26-9 | [1][3] |
| Molecular Formula | C₁₁H₁₂O₄ | [3] |
| Molecular Weight | 208.22 g/mol | [3] |
| Appearance | Beige to cream crystalline powder | [1] |
| Recommended Storage | 0-8 °C, Refrigerated | [1][3][4] |
Key Handling Principles:
-
Temperature: Long-term storage should be at 2-8°C, with -20°C being optimal for extended periods.[1][3] Avoid repeated freeze-thaw cycles of solutions.
-
Atmosphere: The methoxy-activated aromatic ring is susceptible to oxidation. Store the solid compound under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidative degradation.
-
Light: Chroman structures can be light-sensitive. Always store in amber or opaque vials to protect from light.
-
Purity: Use high-purity, anhydrous solvents for preparing solutions to prevent hydrolysis or solvent-mediated degradation.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My solid sample of this compound has darkened from beige to a brownish color. What does this signify and is the material still usable?
Answer: A color change from beige to brown is a strong indicator of oxidative degradation. The electron-donating methoxy group at the 6-position makes the aromatic ring more susceptible to oxidation, which can produce highly colored quinone-like byproducts.
-
Causality: This typically results from prolonged exposure to air (oxygen) and potentially light. The benzylic C4 position of the chroman ring is also a potential site for oxidation.
-
Recommended Action:
-
Re-analyze the material immediately. Use a stability-indicating method like HPLC-UV to determine the purity. If purity has dropped significantly (<95%), the material should not be used for sensitive applications.
-
For future prevention, purchase smaller quantities to be consumed quickly, and always store the solid under a blanket of inert gas (Argon or Nitrogen) in a tightly sealed, amber glass vial at the recommended refrigerated temperature.
-
Question 2: I'm observing a gradual loss of optical rotation and the appearance of a new, closely-eluting peak in the HPLC of my sample. What is the likely cause?
Answer: This is a classic sign of racemization. The stereocenter at the C3 position is the source of the compound's optical activity. Its inversion leads to the formation of the (R)-enantiomer, resulting in a racemic mixture that is optically inactive.
-
Causality: The hydrogen atom at C3 is acidic due to the adjacent carboxylic acid group. Its removal under basic conditions (or, less commonly, harsh acidic conditions) can lead to the formation of a planar enolate intermediate, which can be re-protonated from either face, causing racemization.
-
Recommended Action:
-
Strictly control pH. When working in solution, especially aqueous media, use a well-buffered system, ideally between pH 5 and 7. Avoid even trace amounts of strong bases or acids.
-
Use chiral chromatography to confirm racemization. A chiral HPLC or SFC method can separate the (S) and (R) enantiomers, allowing you to quantify the extent of the problem.
-
If racemization has occurred, the material cannot be salvaged without re-resolution, which is often impractical. Discard the sample and ensure future handling adheres to strict pH control.
-
Question 3: During my stability study in methanol, a new peak with a lower molecular weight is consistently appearing in the LC-MS analysis. What degradation is occurring?
Answer: The appearance of a lower molecular weight species strongly suggests decarboxylation. Chroman-3-carboxylic acids can lose CO₂ under thermal stress or certain catalytic conditions, a known reaction pathway for related β-keto acids and chromone-3-carboxylic acids.[5]
-
Causality: Although this compound is not a β-keto acid, the ether oxygen within the pyran ring can facilitate decarboxylation, especially when heated in solution. Protic solvents like methanol can sometimes accelerate this process.
-
Recommended Action:
-
Confirm the Identity: The expected product of decarboxylation would be 6-methoxychroman (MW: 164.20 g/mol ). Verify this using LC-MS analysis.
-
Minimize Thermal Stress: Avoid heating solutions for extended periods. If heating is necessary for dissolution, do so briefly and at the lowest possible temperature. Prepare solutions fresh before use.
-
Solvent Choice: Consider using aprotic solvents like Acetonitrile (ACN) or Tetrahydrofuran (THF) for your studies, as they are less likely to promote decarboxylation.
-
Question 4: My compound seems to decompose during purification on a standard silica gel column. How can I purify it effectively?
Answer: The acidic nature of standard silica gel can catalyze degradation pathways, including racemization or ring-opening, for sensitive compounds like this.[6]
-
Causality: The silanol groups (Si-OH) on the silica surface are acidic and can interact strongly with your molecule, holding it on the column for extended periods and providing an acidic microenvironment that promotes degradation.
-
Recommended Action:
-
Use Deactivated Silica: If chromatography is necessary, use silica gel that has been deactivated. This can be done by pre-treating the column with a mobile phase containing a small amount of a weak base like triethylamine (~0.1-0.5%) to neutralize the acidic sites.
-
Alternative Purification: Recrystallization is a highly effective and often gentler method for purifying solid compounds and should be your first choice if a suitable solvent system can be found.[6]
-
Consider Reversed-Phase Chromatography: If applicable, purification using reversed-phase (C18) HPLC or flash chromatography avoids the acidic environment of silica gel and is often better suited for polar, acidic compounds.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be aware of for this compound? The three most critical potential degradation pathways are:
-
Oxidation: Primarily at the electron-rich aromatic ring, leading to colored impurities.
-
Racemization: Loss of stereochemical integrity at the C3 chiral center, typically catalyzed by acid or base, resulting in loss of biological specificity.
-
Decarboxylation: Loss of the carboxylic acid group as CO₂, usually induced by heat.
Q2: What are the ideal conditions for long-term ( >1 year) storage? For maximum stability, store the solid compound at -20°C in a tightly sealed, amber glass vial that has been backfilled with an inert gas (e.g., Argon). Aliquoting the material into smaller, single-use vials is also highly recommended to avoid repeatedly exposing the entire batch to atmospheric conditions.
Q3: What analytical techniques are essential for conducting a formal stability study on this compound? A comprehensive stability study requires a multi-faceted approach:
-
Stability-Indicating HPLC Method: This is the cornerstone.[7] An HPLC method (UV or MS detection) must be developed and validated to separate the parent compound from all potential degradation products and impurities.
-
LC-MS: Essential for the identification of unknown degradation products by providing accurate mass data.[8]
-
Chiral Chromatography: A validated chiral HPLC or SFC method is mandatory to monitor for racemization and ensure enantiomeric purity over time.
-
NMR Spectroscopy: Useful for structural elucidation of any significant degradation products that can be isolated.[8]
Q4: How does pH impact the stability of this compound in aqueous formulations? The pH of the solution is a critical stability parameter.
-
Acidic Conditions (pH < 4): May promote acid-catalyzed degradation, though this is generally less of a concern than basic conditions for this structure.
-
Neutral Conditions (pH 5-7): This range is predicted to offer the highest stability for the compound in aqueous media.
-
Basic Conditions (pH > 8): Poses the highest risk. Strong bases can readily deprotonate the C3 position, leading to rapid racemization.[5] It can also increase susceptibility to oxidative degradation.
Section 4: Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the standard procedure for preparing a stock solution for use in biological assays.
-
Pre-analysis: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20 minutes to prevent condensation of atmospheric moisture onto the cold solid.
-
Weighing: In a fume hood, accurately weigh the required amount of the compound into a clean, dry amber glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO (Dimethyl sulfoxide) to the vial.
-
Dissolution: Cap the vial tightly and vortex briefly. If needed, sonicate the vial in a water bath for 2-5 minutes at room temperature to ensure complete dissolution. Avoid heating.
-
Inert Atmosphere: Gently flush the headspace of the vial with Argon or Nitrogen gas before re-capping tightly.
-
Storage: Store the stock solution at -20°C. For frequent use, create smaller single-use aliquots to minimize freeze-thaw cycles.
Protocol 2: General-Purpose Stability-Indicating HPLC-UV Method
This method provides a starting point for developing a validated stability-indicating assay. Optimization will be required for your specific instrumentation and sample matrix.
-
Instrumentation: HPLC system with UV-Vis Detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (based on the chroman chromophore)
-
Injection Volume: 5 µL
-
Sample Preparation: Dilute stock solution in a 50:50 mixture of Mobile Phase A and B.
Section 5: Visualized Workflows and Pathways
The following diagrams illustrate key decision-making processes and chemical transformations related to the stability of this compound.
Caption: Troubleshooting workflow for investigating compound degradation.
Caption: Potential degradation pathways for the parent compound.
References
- Technical Support Center: Synthesis of Chroman Derivatives. Benchchem.
- 6-Methoxy-chroman-3-carboxylic acid, 97%. J&K Scientific.
- 6-Methoxy-chroman-3-carboxylic acid. Chem-Impex.
- Development of Newly Synthesized Chromone Derivatives with High Tumor Specificity against Human Oral Squamous Cell Carcinoma. PMC.
- Chroman Carboxylic Acids and Their Derivatives. ResearchGate.
- 7-Methoxy-chroman-3-carboxylic acid. Chem-Impex.
- Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. PubMed.
- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry.
- Synthesis and chemical properties of chromone-3-carboxylic acid (review). ResearchGate.
- Analytical Techniques In Stability Testing. Separation Science.
- Trends in Analytical chemistry. CONICET.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Navigating the Labyrinth of Chroman Synthesis: A Technical Support Guide
Welcome to the Technical Support Center dedicated to the synthesis of chroman derivatives. As a cornerstone scaffold in numerous natural products and pharmacologically active compounds, the successful synthesis of chromans is paramount for researchers in medicinal chemistry and drug development. However, the path to pure, high-yield chroman derivatives is often fraught with challenges. This guide is designed to be your field-proven companion, offering in-depth troubleshooting advice, detailed protocols, and mechanistic insights to navigate the common pitfalls encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most pressing issues encountered during chroman synthesis in a direct question-and-answer format. We delve into the root causes of these problems and provide actionable, evidence-based solutions.
Issue 1: Low or No Yield of the Desired Chroman Derivative
Q1: My reaction is resulting in a disappointingly low yield, or in some cases, no product at all. What are the likely culprits and how can I systematically troubleshoot this?
A1: Low yields are a frequent frustration in chroman synthesis and can be attributed to several factors, ranging from substrate reactivity to suboptimal reaction conditions.[1][2][3]
-
Causality: The Electronic Nature of Your Substrates The electronic properties of your starting materials, particularly the 2'-hydroxyacetophenone in condensations leading to chroman-4-ones, play a pivotal role. Electron-deficient 2'-hydroxyacetophenones generally favor higher yields of the desired product.[1][4][5] Conversely, the presence of electron-donating groups on the acetophenone can deactivate it towards the initial condensation and promote competing side reactions, leading to a significant drop in yield.[1][4][6] For instance, syntheses involving 6,8-dimethyl- and 6-methoxy-substituted 2-pentylchroman-4-one derivatives have reported yields as low as 17%.[1][4]
-
Troubleshooting Workflow: A Step-by-Step Guide to Yield Optimization
-
Substrate Assessment: If possible, begin with 2'-hydroxyacetophenones bearing electron-withdrawing groups to favor the desired reaction pathway.[4][7]
-
Reaction Condition Optimization:
-
Temperature and Time: Many traditional methods require prolonged heating.[8] Consider employing microwave-assisted synthesis, which has been demonstrated to significantly reduce reaction times and, in many instances, improve yields.[1][2][9] For example, a base-promoted condensation can be effectively carried out at 160–170 °C for 1 hour using microwave irradiation.[4][5][9]
-
Catalyst Selection: The choice of acid or base catalyst is critical and route-dependent. For base-mediated reactions, diisopropylamine (DIPA) has proven effective.[2][4] In acid-catalyzed annulations, triflimide has been successfully used.[2][10]
-
Solvent Choice: The solvent can dramatically influence reaction outcomes. Dichloromethane (DCM) and ethanol are commonly employed and should be optimized for your specific system.[2][11]
-
-
Protecting Group Strategy: If your starting materials contain sensitive functional groups prone to side reactions, consider the use of appropriate protecting groups to mask their reactivity during the core synthesis.[2][12][13][14]
-
Catalyst Integrity: Ensure your catalyst is active and has not been poisoned by impurities in your starting materials or solvent.[2][15][16]
-
Issue 2: Formation of Significant Side Products
Q2: My reaction is plagued by the formation of persistent side products, complicating purification and reducing my yield. How can I identify and mitigate these unwanted reactions?
A2: The formation of side products is a common pitfall. Understanding the likely structures of these impurities is the first step toward eliminating them.
-
Common Culprit 1: Aldehyde Self-Condensation In base-promoted syntheses of chroman-4-ones, a major side product often arises from the self-condensation of the aldehyde starting material.[4][6][7][8] This is particularly problematic when using 2'-hydroxyacetophenones with electron-donating groups, which are less reactive towards the initial aldol addition.[4][6]
-
Mitigation Strategies:
-
Substrate Choice: As previously mentioned, utilizing 2'-hydroxyacetophenones with electron-withdrawing groups can outcompete the aldehyde self-condensation.[4][7]
-
Reaction Control: Carefully control the reaction temperature and time. Lowering the temperature and minimizing the reaction duration can often reduce the extent of self-condensation.[7]
-
Base Optimization: Switching from a strong, nucleophilic base to a non-nucleophilic one can sometimes favor the desired reaction pathway.[6]
-
-
-
Common Culprit 2: Dehydration to 2H-Chromenes The formation of 2H-chromenes through dehydration of an intermediate or the final chroman product can be a significant issue, especially under acidic conditions or at elevated temperatures.[2][4][5]
-
Mitigation Strategies:
-
Control of Acidity: Carefully manage the amount and strength of any acid used in your reaction or workup.[2] A milder acid or a non-acidic synthetic route may be necessary.
-
Temperature Management: Lowering the reaction temperature can disfavor the elimination pathway leading to chromene formation.[2]
-
-
-
Common Culprit 3: C- vs. O-Alkylation Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom.[17][18][19] This can lead to a mixture of C-alkylated (desired) and O-alkylated (side product) chroman derivatives. The outcome is influenced by several factors:
-
Hard and Soft Acid-Base (HSAB) Theory: Harder electrophiles (e.g., chlorides, triflates) tend to favor O-alkylation, while softer electrophiles (e.g., iodides, bromides) typically lead to C-alkylation.[18]
-
Solvent Effects: Polar, aprotic solvents can leave a more "naked," reactive anion, potentially favoring O-alkylation.[17]
-
Counter-ion: The nature of the metal counter-ion can also influence the regioselectivity.
-
Mitigation Strategies:
-
Issue 3: Purification and Stereoselectivity Challenges
Q3: I'm struggling to purify my final chroman derivative, and when I do, I often have a mixture of stereoisomers. What are the best practices for purification and controlling stereochemistry?
A3: Purification and stereocontrol are often intertwined challenges in chroman synthesis.
-
Purification Strategies:
-
Close Polarity of Byproducts: If side products have polarities similar to your desired compound, standard column chromatography can be challenging.[2]
-
Optimization of Chromatography: Experiment with different solvent systems and stationary phases (e.g., alumina, reverse-phase silica).[2]
-
Recrystallization: If your product is a solid, recrystallization can be a powerful technique for achieving high purity.[2][8]
-
Preparative HPLC: For difficult separations, preparative HPLC offers higher resolution.[2]
-
Derivatization: In some cases, derivatizing the crude mixture can alter the polarities of the components, making separation easier. The protecting group can then be removed post-purification.[2]
-
-
-
Controlling Stereoselectivity: The creation of one or more stereocenters is common in chroman synthesis, and controlling the stereochemical outcome is crucial.[20][21][22][23]
-
Chiral Catalysts: The use of chiral catalysts, such as chiral phosphoric acids or transition metal complexes with chiral ligands, can induce high enantioselectivity.[20][22]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can direct the stereochemical outcome of the reaction.[2]
-
Diastereoselective Crystallization: If you have a mixture of diastereomers, it may be possible to selectively crystallize one isomer.[2]
-
Chromatographic Separation: Diastereomers can often be separated by flash column chromatography or HPLC.[2]
-
Part 2: Data & Protocols at a Glance
To provide a practical reference, this section includes a summary of reaction conditions and detailed experimental protocols for common chroman synthesis methods.
Table 1: Comparative Overview of Chroman Synthesis Conditions
| Synthesis Method | Key Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Typical Yield Range | Reference |
| Microwave-Assisted Condensation | 2'-hydroxyacetophenone, Aldehyde | Diisopropylamine (DIPA) | Ethanol | 160-170 °C | 1 hour | 17-88% | [4][5][9] |
| Triflimide-Catalyzed Annulation | o-hydroxy benzylic alcohol, Alkene/Silane | Triflimide (5 mol%) | Dichloromethane (DCM) | Room Temp. | 2 hours | Fair to High | [2][10] |
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Alkyl-Chroman-4-ones [4][5][9]
-
To a 0.4 M solution of the appropriate 2′-hydroxyacetophenone (1.0 equiv) in ethanol in a sealed microwave vial, add the corresponding aldehyde (1.1 equiv) and diisopropylamine (DIPA) (1.1 equiv).
-
Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.
-
After cooling, dilute the mixture with dichloromethane (CH2Cl2).
-
Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.
-
Dry the organic phase over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 2-alkyl-chroman-4-one.
Protocol 2: Triflimide-Catalyzed Annulation for Chromane Synthesis [2][10]
-
Dissolve the o-hydroxy benzylic alcohol (1.0 equiv) in dichloromethane (DCM) (0.1 M) in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Add the alkene or allylsilane (1.5 equiv) dropwise to the stirred solution.
-
Add a pre-prepared solution of triflimide in DCM (0.125 M, 5 mol%).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with a saturated NaHCO3 solution.
-
Extract the biphasic solution with DCM.
-
Combine the organic layers and dry over Na2SO4.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chromane derivative.
Part 3: Visualizing the Workflow
To further clarify the troubleshooting process, the following diagrams illustrate key decision-making pathways.
Caption: Troubleshooting workflow for chroman synthesis.
References
- Technical Support Center: Synthesis of Substituted Chromans. Benchchem.
- Troubleshooting unexpected side products in chroman synthesis. Benchchem.
- Technical Support Center: Synthesis of Chroman Deriv
- How to avoid common pitfalls in chromone synthesis. Benchchem.
- Optimization of the reaction conditions for the synthesis of chromenederivatives a.
- Technical Support Center: Optimization of Reaction Conditions for Chromone Synthesis. Benchchem.
- Navigating Chroman-4-one Synthesis: A Guide to Overcoming Common Side Products. Benchchem.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
- Challenges in the synthesis of chroman-4-one derivatives.
- Optimization of the Reaction Conditions a.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
- Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. ChemRxiv.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Google.
- Optimization of the reaction conditions.
- Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rot
- How can I deprotect the benzyl group in 6-(benzyloxy)chroman?
- Protecting Groups. Google.
- Head-to-head comparison of synthetic routes for chroman-4-one production. Benchchem.
- Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes.
- Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. Cambridge Open Engage.
- Synthesis of trans,trans-2,3,4-trisubstituted chromans from 3-nitro-2Н-chromenes and enamines of acetoacetic ester and acetylacetone. A new type of configurationally stable atropisomers.
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
- Protecting Groups. Organic Synthesis.
- What could be reason for getting a very low yield in organic chemistry? Quora.
- Lecture 3 14.10.04. Prof D Craig.
- Current developments in the synthesis of 4-chromanone-derived compounds. Royal Society of Chemistry.
- Synthesis of chromans and flavanes. Organic Chemistry Portal.
- Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity.
- C- or O-Alkyl
- Catalyst deactiv
- What determines whether you trap an enolate or get alkylation (C- versus O-alkyl
- Overcoming Purification Challenges In Antibody Therapeutics Manufacturing. Thermo Fisher Scientific.
- Chemistry of Enolates - C vs O Alkyl
- ECHE 430 - Lecture 20 - Catalyst Deactiv
- Solving Complex mAb Purification Challenges. Scorpius BioManufacturing.
- O-Alkylation versus C-Alkylation in the Synthesis of 5,6-Dihydro-4H-oxacin-4-ones: Theoretical Approach.
- Progress, applications, challenges and prospects of protein purification technology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. quora.com [quora.com]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Scaling Up the Synthesis of (S)-6-Methoxychroman-3-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (S)-6-methoxychroman-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to establish, optimize, and scale up the production of this valuable chiral building block. As an important intermediate in the development of therapeutic agents, including potent ROCK2 inhibitors, ensuring a robust and scalable synthesis is paramount.[1][2]
This document moves beyond simple protocols to address the common challenges and critical decision points encountered during synthesis, providing troubleshooting advice and in-depth explanations to empower you to solve problems effectively in your own laboratory.
Core Synthesis Strategies: A High-Level Overview
The primary challenge in producing this compound is controlling the stereochemistry at the C3 position. Broadly, two effective strategies are employed in the field: Chiral Resolution of a racemic mixture and direct Asymmetric Synthesis . The choice between them often depends on factors like cost of goods, throughput requirements, and in-house expertise.
Caption: High-level decision workflow for producing the target (S)-enantiomer.
Part 1: Synthesis of Racemic (±)-6-Methoxychroman-3-carboxylic Acid
Before any chiral separation or asymmetric synthesis can occur, a reliable method for producing the foundational racemic compound is necessary. Several synthetic routes to chroman-3-carboxylic acids have been reported, often starting from substituted phenols or acetophenones.[3][4]
Frequently Asked Questions & Troubleshooting
Q1: My initial reaction to form the chroman ring is low-yielding. What are the common pitfalls?
A1: Low yields in chroman ring formation often stem from three areas:
-
Purity of Starting Materials: Ensure your starting materials (e.g., 4-methoxyphenol and an appropriate C3 synthon like acrolein or acrylic acid derivatives) are pure. Phenols are susceptible to oxidation, which can introduce color and side products.
-
Reaction Conditions: The specific cyclization conditions (acid or base catalysis, temperature, solvent) are critical. For instance, in Friedel-Crafts type reactions, moisture can deactivate the Lewis acid catalyst. Conversely, excessively high temperatures can lead to polymerization or decomposition.
-
Work-up Procedure: Emulsion formation during aqueous work-up is a common issue, leading to physical loss of product. Using brine washes or adding a co-solvent can help break emulsions.
Q2: I'm observing significant byproduct formation. What are they likely to be?
A2: Depending on the route, common byproducts can include polymers from acrylic acid derivatives, O-alkylation products instead of the desired C-alkylation for ring formation, or products from incomplete cyclization. Analyzing the crude reaction mixture by LC-MS or ¹H NMR is crucial for diagnosing the specific side reaction and adjusting your conditions accordingly (e.g., changing the catalyst, lowering the temperature, or modifying the order of addition).
Part 2: The Chiral Resolution Pathway
Classical resolution is a robust and well-understood method for obtaining enantiomerically pure compounds on an industrial scale.[5] The principle relies on reacting the racemic carboxylic acid with a chiral base to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[6][7]
Frequently Asked Questions & Troubleshooting
Q1: How do I select the most effective chiral resolving agent?
A1: The selection is both an art and a science, but the primary goal is to find a chiral base that forms a diastereomeric salt with one of the enantiomers that is significantly less soluble in a given solvent system than the other.
-
Common Choices: For carboxylic acids, chiral amines are the standard.[6] See the table below for common, commercially available options.
-
Screening: The most effective method is to perform a small-scale screening experiment with several resolving agents and solvents. Dissolve the racemic acid and a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent in various heated solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) and allow them to cool slowly. The combination that yields a crystalline solid with the highest enantiomeric excess (e.e.) is your lead candidate.
| Resolving Agent | Typical Applications | Advantages |
| (R)-(+)-1-Phenylethylamine | General-purpose for acids | Widely available, relatively inexpensive |
| (S)-(-)-1-Phenylethylamine | General-purpose for acids | Access to the other enantiomer |
| (1R,2R)-(-)-Pseudoephedrine | Can offer unique crystal packing | Often forms highly crystalline salts |
| (R)-1-(1-Naphthyl)ethylamine | For more challenging resolutions | Increased steric bulk and aromaticity can aid crystallization |
| Brucine / Strychnine | Historically used, potent | Excellent resolving power but highly toxic |
Q2: I've formed the diastereomeric salt, but it won't crystallize upon cooling. What should I do?
A2: Failure to crystallize is a common hurdle. Here is a systematic approach to troubleshoot:
-
Increase Concentration: Your solution may be too dilute. Carefully remove a portion of the solvent under reduced pressure and attempt to cool again.
-
Solvent System: The chosen solvent may be too good. Add an "anti-solvent" (a solvent in which the salt is poorly soluble) dropwise to the solution at room temperature until turbidity persists. Then, heat until the solution is clear again and allow it to cool slowly.
-
Induce Crystallization: If the solution is supersaturated, nucleation is required. Try scratching the inside of the flask with a glass rod below the solvent line. Alternatively, add a "seed crystal" from a previous successful batch if available.
-
Temperature Cycling: Subject the solution to slow temperature cycles (e.g., cool to 0 °C for several hours, then warm to room temperature, and repeat). This can sometimes encourage nucleation and crystal growth.
Q3: After crystallization and liberation of the acid, the enantiomeric excess (e.e.) is below my target of >99%. How can I improve it?
A3: This indicates that the less-soluble diastereomeric salt is co-precipitating with the more-soluble one.
-
Recrystallization: The most straightforward approach is to recrystallize the diastereomeric salt from the same or a different solvent system. This process enriches the less-soluble diastereomer, thereby increasing the e.e. of the final acid.
-
Optimize Stoichiometry: Using slightly less than one equivalent of the resolving agent (e.g., 0.8-0.9 eq) can sometimes improve selectivity, as it leaves the more soluble diastereomer in the mother liquor.
-
Slower Cooling: Rapid cooling traps impurities and the undesired diastereomer. Employ a slow, controlled cooling ramp or allow the solution to cool to room temperature overnight, followed by further cooling in a refrigerator.
Caption: Troubleshooting workflow for improving enantiomeric excess.
Part 3: The Asymmetric Synthesis Pathway
Modern enantioselective synthesis aims to create the desired enantiomer directly, avoiding the waste of discarding 50% of the material inherent in classical resolution.[6][8] This is typically achieved using a chiral catalyst or auxiliary that influences the stereochemical outcome of a key bond-forming reaction.
Frequently Asked Questions & Troubleshooting
Q1: My enantioselective reaction is giving a nearly racemic product. What are the likely causes?
A1: Low enantioselectivity is a sign that the chiral environment provided by the catalyst is not effectively discriminating between the two possible transition states.
-
Catalyst Purity & Integrity: Ensure the chiral catalyst or ligand is of high enantiomeric and chemical purity. Impurities can inhibit or compete with the active catalyst. Some catalysts are also sensitive to air or moisture; ensure you are using rigorously anhydrous and anaerobic techniques if required.
-
Temperature: Enantioselectivity is often highly temperature-dependent. The energy difference between the two diastereomeric transition states can be small, and higher temperatures can provide enough energy to overcome this barrier, leading to racemization. Try running the reaction at a lower temperature.
-
Substrate-Catalyst Mismatch: Not every catalyst works for every substrate. The steric and electronic properties of your substrate must be compatible with the chiral pocket of the catalyst. It may be necessary to screen a panel of different chiral ligands or catalysts to find an optimal match.[9]
Q2: How can I efficiently remove the metal-based chiral catalyst from my final product?
A2: Residual catalyst, especially heavy metals, is a major concern in pharmaceutical synthesis.
-
Aqueous Washes: If the catalyst has charged ligands or can be protonated/deprotonated, it may be extractable with acidic or basic aqueous washes.
-
Silica Gel Chromatography: This is the most common lab-scale method, but can be costly and time-consuming at scale.
-
Metal Scavengers: Specialized solid supports (functionalized silica or polymers) with ligands that chelate the metal catalyst are highly effective. The crude product is simply stirred with the scavenger, which is then filtered off.
-
Crystallization: Often, the final product can be crystallized away from the soluble catalyst residues. This is the most desirable method for large-scale purification.
Part 4: Scale-Up and Purification
Transitioning a successful bench-scale reaction to a pilot or manufacturing scale introduces new challenges related to physical processes rather than just chemistry.
Frequently Asked Questions & Troubleshooting
Q1: The reaction worked perfectly on a 1g scale, but the yield dropped to 50% at 100g. What went wrong?
A1: This is a classic scale-up problem, often related to mass and heat transfer.
-
Mixing: A small flask can be mixed efficiently with a magnetic stir bar. A large reactor cannot. Inefficient mixing can lead to localized "hot spots" or areas of high concentration, promoting side reactions. Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., anchor, paddle, or turbine) and that the stirring speed is sufficient to maintain a homogeneous mixture.
-
Heat Transfer: As you increase the volume of a reactor, the surface-area-to-volume ratio decreases. This makes it much harder to add or remove heat. An exothermic reaction that was easily controlled in a small flask in an ice bath may run away in a large reactor because the heat cannot be dissipated quickly enough. You must monitor the internal temperature carefully and use a jacketed reactor with a circulating coolant for better temperature control.
-
Reagent Addition: Adding a reagent all at once on a small scale may be fine. On a large scale, this can cause dangerous exotherms. Reagents should be added slowly and controllably via an addition funnel or pump, while monitoring the internal temperature.
Q2: What is the most scalable method for purifying the final this compound?
A2: While chromatography is excellent for small quantities, it is generally not economical for large-scale production. Crystallization is the preferred industrial method for purifying solid final products.
-
Solvent Selection: The ideal crystallization solvent is one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures. The impurities should either remain in the mother liquor or be insoluble in the hot solvent (allowing for a hot filtration).
-
Process: A typical process involves dissolving the crude product in a minimal amount of a suitable hot solvent, optionally treating with activated carbon to remove colored impurities, filtering the hot solution to remove insoluble matter, and then allowing the solution to cool slowly to induce crystallization. The resulting crystals are isolated by filtration and washed with a small amount of cold solvent.[10][11]
Part 5: Analytical Quality Control
Robust analytical methods are essential to ensure the identity, purity, and enantiomeric integrity of your final product.
Frequently Asked Questions & Troubleshooting
Q1: What is the best way to determine the enantiomeric excess (e.e.) of my product?
A1: The gold standard is chiral chromatography .[]
-
High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase (CSP) is the most common method. The two enantiomers interact differently with the chiral phase, leading to different retention times.
-
Supercritical Fluid Chromatography (SFC): SFC often provides faster and higher-resolution separations than HPLC for chiral compounds and is considered a greener technique.[13]
Q2: I can't get baseline separation of the enantiomers on my chiral HPLC column. How can I optimize the method?
A2: Poor resolution is common during method development.
-
Mobile Phase: The ratio of your solvents (e.g., hexane/isopropanol or other modifiers) is the most important parameter. Systematically vary the composition (e.g., from 95:5 to 80:20) to find the optimal balance between retention and selectivity.
-
Additive/Modifier: Small amounts of an acid (like trifluoroacetic acid for acidic analytes) or a base in the mobile phase can dramatically improve peak shape and resolution.
-
Flow Rate: Lowering the flow rate often increases resolution, at the cost of longer run times.
-
Column Temperature: Adjusting the column temperature can affect the interactions and change the separation factor.
-
Different Column: If optimization fails, the chosen stationary phase may not be suitable. CSPs based on polysaccharides (cellulose or amylose derivatives) are a good starting point for many compounds.[14]
| Parameter | Starting Condition | Optimization Strategy |
| Column | Chiralpak AD-H or similar amylose-based CSP | Try a cellulose-based CSP (Chiralcel OD-H) if resolution is poor. |
| Mobile Phase | 90:10 Hexane:Isopropanol | Vary isopropanol content from 5% to 25%. Try ethanol as a modifier. |
| Flow Rate | 1.0 mL/min | Decrease to 0.5 mL/min to improve resolution. |
| Temperature | Ambient (25 °C) | Test at 15 °C and 40 °C to see the effect on selectivity. |
| Detection | UV at 254 nm or 280 nm | Ensure wavelength is appropriate for the chroman chromophore. |
References
-
Yin, Y., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1382-1390. [Link]
-
ResearchGate. (n.d.). Scheme 1: Attempted synthesis of chromone-3-carboxylic acids. Retrieved from [Link]
-
IntechOpen. (2021). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Retrieved from [Link]
-
J&K Scientific. (n.d.). 6-Methoxy-chroman-3-carboxylic acid, 97%. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2002). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Retrieved from [Link]
-
Semantic Scholar. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Retrieved from [Link]
-
OpenStax. (n.d.). Enantioselective Synthesis. Retrieved from [Link]
-
Dove Medical Press. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Retrieved from [Link]
-
MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Hexyl-4-carboxylic acid-6,7-dimethoxy Isocoumarin. Retrieved from [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
- Google Patents. (n.d.). US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
-
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3-carboxylic acid.
-
MDPI. (n.d.). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Retrieved from [Link]
- Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
-
Organic Chemistry Portal. (2015). Enantioselective Synthesis of Alcohols and Amines: The Kim Synthesis of (+)-Frontalin. Retrieved from [Link]
- Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
Sources
- 1. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
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- 8. Chemistry Matters — Enantioselective Synthesis – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Enantioselective Synthesis of Alcohols and Amines: The Kim Synthesis of (+)-Frontalin [organic-chemistry.org]
- 10. US3709795A - Purification of carboxylic acids by chemical treatment and distillation - Google Patents [patents.google.com]
- 11. US6833472B2 - Process for the purification of aromatic carboxylic acids - Google Patents [patents.google.com]
- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Method Refinement for NMR Analysis of Chiral Chromans
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of chiral chromans. This guide is designed for researchers, scientists, and professionals in drug development who are looking to refine their methodologies, troubleshoot common issues, and ensure the scientific integrity of their results. As NMR spectroscopy is a powerful tool for stereochemical analysis, its effective application to chiral chromans requires a nuanced understanding of various experimental parameters.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.
Section 1: Foundational Concepts & Initial Setup
Q1: Why is NMR a preferred method for determining the enantiomeric excess (ee) of my chiral chroman samples?
A1: While conventional NMR spectroscopy is inherently "blind" to chirality, meaning it cannot distinguish between enantiomers directly in an achiral environment, it becomes an exceptionally powerful tool when used with chiral auxiliary agents.[3][4][5][6][7][8] The fundamental principle involves converting a mixture of enantiomers, which are spectroscopically identical, into a mixture of diastereomers.[9][10] These diastereomers have different physical and chemical properties, leading to distinct and resolvable signals in the NMR spectrum.[9] The relative integration of these signals directly corresponds to the ratio of the original enantiomers, allowing for a precise calculation of enantiomeric excess (ee).[9] This method is often faster and less resource-intensive than chromatographic techniques like chiral HPLC, which may require extensive method development and expensive chiral columns.[11][12]
Section 2: Chiral Auxiliaries: Derivatizing vs. Solvating Agents
Q2: I'm unsure whether to use a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA). What are the key differences and when should I choose one over the other?
A2: The choice between a CDA and a CSA is a critical decision in your experimental design. Here’s a breakdown to guide your selection:
-
Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that react covalently with your chiral chroman analyte to form a stable diastereomeric mixture.[9][10][13] This covalent bond formation leads to significant differences in the chemical environments of the nuclei in the two diastereomers, often resulting in large, easily resolvable chemical shift differences (Δδ) in the NMR spectrum.
-
When to use CDAs:
-
When your chroman has a reactive functional group (e.g., hydroxyl, amine, carboxylic acid) that can readily form a covalent bond with the CDA.
-
When you require very large separation of signals for accurate integration, especially for determining very high or very low ee values.
-
When CSA methods have failed to provide adequate resolution.
-
-
-
Chiral Solvating Agents (CSAs): CSAs are also enantiomerically pure compounds, but they interact with the analyte through non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, or π-π stacking, to form transient diastereomeric complexes.[1][14][15] The exchange between the free and complexed states is typically fast on the NMR timescale.[13]
-
When to use CSAs:
-
When you want a rapid, non-destructive method, as no chemical reaction or subsequent purification is needed.[16][17] You simply mix the CSA with your analyte in the NMR tube.[16][17]
-
When your chroman lacks a suitable functional group for derivatization.
-
For initial screening of enantiomeric purity due to the simplicity of sample preparation.[18]
-
-
Comparative Overview of CDAs and CSAs
| Feature | Chiral Derivatizing Agents (CDAs) | Chiral Solvating Agents (CSAs) |
| Interaction | Covalent bond formation[9][10][13] | Non-covalent interactions (transient)[1][14][15] |
| Sample Prep | Chemical reaction required, may need purification. | Simple mixing of analyte and agent.[16][17] |
| Signal Resolution (Δδ) | Generally larger and more distinct. | Typically smaller and more sensitive to conditions. |
| Reversibility | Irreversible reaction. | Reversible, analyte is recoverable. |
| Ideal For | High accuracy, difficult-to-resolve mixtures. | Rapid screening, non-reactive analytes.[18] |
Section 3: Troubleshooting Guide for Experimental Protocols
Q3: My ¹H NMR spectrum shows overlapping signals for the diastereomers, making integration impossible. What steps can I take to improve the resolution?
A3: Overlapping signals are a common challenge. Here is a systematic troubleshooting workflow:
-
Change the NMR Solvent: The choice of solvent can significantly impact the chemical shifts. Switching to a solvent with a different polarity or aromaticity (e.g., from CDCl₃ to C₆D₆ or Acetone-d₆) can alter the intermolecular interactions and may resolve the overlapping signals.[19]
-
Vary the Temperature: For CSAs, the equilibrium between the free and complexed states is temperature-dependent. Acquiring spectra at different temperatures can sometimes improve resolution. For certain molecules that exist as rotamers, increasing the temperature can coalesce multiple signals into a single, sharper peak by increasing the rate of bond rotation.[19]
-
Optimize the Concentration of the Chiral Auxiliary:
-
For CSAs: The concentration of the CSA affects the equilibrium of the diastereomeric complexes. Systematically vary the molar ratio of CSA to your chroman analyte (e.g., 1.5, 2.0, 3.0 equivalents) to find the optimal concentration for maximum signal separation.
-
For CDAs: Ensure the derivatization reaction has gone to completion. An incomplete reaction will complicate the spectrum. The reaction should be quantitative and not exhibit kinetic resolution, meaning the CDA should react at the same rate with both enantiomers of your chroman.[9]
-
-
Switch to a Different Chiral Auxiliary: If resolution is not achieved, the chosen auxiliary may not be suitable for your specific chroman. Consult literature for agents known to be effective with similar structures. For example, Mosher's acid is a classic CDA, but alternatives like α-cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA) have shown superiority for certain alcohols.[13]
-
Consider Multinuclear NMR: If your chroman or the chiral auxiliary contains other NMR-active nuclei like ¹⁹F or ³¹P, acquiring spectra for these nuclei can be highly advantageous. These nuclei often exhibit a much larger chemical shift dispersion than ¹H, leading to better-resolved signals and simpler spectra.[14]
-
Advanced Pulse Sequences: Modern NMR spectrometers offer advanced pulse sequences like "pure shift" NMR, which can simplify complex ¹H spectra by removing proton-proton coupling (J-coupling), collapsing multiplets into singlets and significantly improving resolution.[14][18]
Q4: I'm observing broad peaks in my spectrum. What are the likely causes and how can I fix this?
A4: Broad spectral lines can obscure information and lead to inaccurate integration. The common culprits are:
-
Poor Shimming: The homogeneity of the magnetic field is crucial for sharp lines. Always perform a shimming routine before acquiring your data. If automated shimming is insufficient, manual shimming of the Z1 and Z2 gradients, followed by X, Y, XZ, and YZ, may be necessary.[20]
-
Sample Inhomogeneity: The presence of solid particles in your NMR tube will severely degrade the magnetic field homogeneity, resulting in broad lines.[21][22] Always filter your sample into the NMR tube, for instance, through a small plug of glass wool in a Pasteur pipette.[21]
-
Sample Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, causing line broadening.[19][22] A typical concentration for ¹H NMR is 5-25 mg of your analyte in the appropriate volume of deuterated solvent.[21][22]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening. If suspected, consider passing your sample through a small plug of silica or celite.
-
Chemical Exchange: If your chroman is in intermediate exchange with a CSA or is undergoing conformational changes on the NMR timescale, this can lead to broadened peaks. Adjusting the temperature can help by moving the exchange rate into the fast or slow regime.
Section 4: Data Acquisition and Processing
Q5: What are the key acquisition parameters I should optimize for quantitative NMR (qNMR) to ensure accurate ee determination?
A5: For accurate quantification, your acquisition parameters must be set correctly. The goal is to ensure that the signal intensity is directly proportional to the number of nuclei.[23]
Key qNMR Acquisition Parameters
| Parameter | Recommended Setting & Rationale |
| Relaxation Delay (d1) | Set to at least 5 times the longest T₁ of the protons being integrated. Why: This ensures complete relaxation of the nuclei between scans, preventing signal saturation and ensuring accurate integration. |
| Pulse Angle | Use a 90° pulse angle (p1). Why: This maximizes the signal for a single scan, and when combined with an appropriate relaxation delay, provides the most accurate quantitative data. |
| Number of Scans (ns) | Sufficient to achieve a high signal-to-noise ratio (S/N > 150:1 recommended for the peaks of interest). Why: A high S/N is crucial for accurate integration, especially for the minor diastereomer. |
| Receiver Gain (rg) | Set automatically ("rga") but check to ensure no ADC overflow, which clips the FID and invalidates the data.[20] If the signal is very strong, the receiver gain may need to be manually reduced.[24] |
Protocol for a Standard qNMR Experiment
-
Prepare a high-quality sample: Ensure the analyte is fully dissolved and filtered.[21][22]
-
Tune and match the probe: This ensures efficient transfer of RF power.
-
Lock and shim the sample: Achieve the best possible magnetic field homogeneity.[20]
-
Determine T₁: Use an inversion-recovery pulse sequence to measure the spin-lattice relaxation time (T₁) of the signals you intend to integrate.
-
Set acquisition parameters: Set the relaxation delay (d1) to 5x the longest T₁, use a 90° pulse angle, and set the number of scans to achieve the desired S/N.
-
Acquire the data.
-
Process the spectrum: Apply Fourier transformation, careful phase correction, and baseline correction before integration.[25][26]
Section 5: Frequently Asked Questions (FAQs)
Q: Can I use ¹³C NMR for determining enantiomeric excess? A: Yes, ¹³C NMR can be very effective. The larger chemical shift range of ¹³C often provides better resolution of diastereomeric signals.[27] However, the lower natural abundance and longer relaxation times of ¹³C mean that significantly more sample and/or longer acquisition times are required to achieve adequate signal-to-noise for accurate quantification.[22]
Q: My sample has a large residual solvent peak (e.g., water) that is obscuring my signals of interest. What should I do? A: Firstly, ensure you are using high-purity deuterated solvents and dry your glassware thoroughly.[28] If a water peak is still present, you can add a small amount of D₂O to your sample and shake it. This will exchange any labile protons (like -OH or -NH) with deuterium, causing their signals to disappear.[19] For non-exchangeable protons obscured by a solvent peak, solvent suppression pulse sequences can be used to significantly reduce the intensity of the solvent signal.
Q: How do I properly prepare my NMR sample? A: Proper sample preparation is fundamental to acquiring a good spectrum.
-
Use a high-quality NMR tube: Tubes should be clean, unscratched, and rated for the spectrometer's field strength.[21][28]
-
Use the correct amount of material: For ¹H NMR, 5-25 mg is typical.[21][22]
-
Use the correct solvent volume: The sample height in the tube is critical for proper shimming. A volume of 550-680 µL is standard for most 5 mm tubes.[28]
-
Ensure complete dissolution and filter out solids: Any particulate matter will degrade spectral quality.[21][22]
-
Label your sample clearly. [28]
Q: The integration values seem to be slightly off. How can I improve their accuracy? A: Accurate integration relies on several factors:
-
Flat Baseline: Ensure the baseline is flat across the integrated region. Use a baseline correction function if necessary.
-
Correct Phasing: Poor phasing will distort the peak shape and lead to integration errors. Both zero-order and first-order phase corrections must be carefully adjusted.
-
Integration Limits: Set the integration limits wide enough to encompass the entire peak, including the "wings" at the base.
-
High Signal-to-Noise: Low S/N is a major source of integration error. Increase the number of scans if needed.
-
Proper Acquisition Parameters: As detailed in Q5, ensure full relaxation between scans.
References
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Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. [Link]
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Freitas, S. V., & Blümel, J. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 23(11), 2847. [Link]
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Jamieson, C., et al. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 95(11), 2058-2063. [Link]
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Pescitelli, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Organic Letters, 24(37), 6806-6811. [Link]
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Joyce, L. A., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Letters, 18(9), 2244-2247. [Link]
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eMagRes. (n.d.). NMR Data Processing. [Link]
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SciSpace. (n.d.). Direct chiral discrimination in NMR spectroscopy. [Link]
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James, T. D., et al. (2012). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 7(12), 2184-2189. [Link]
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SDSU NMR Facility. (n.d.). 5) Common Problems. Department of Chemistry. [Link]
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Chemistry LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]
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ResearchGate. (2025). Enantiomeric purity determination by NMR: Proving the purity of a single enantiomer. [Link]
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MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2068. [Link]
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YouTube. (2025). How Do You Process NMR Data? - Chemistry For Everyone. [Link]
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Validation & Comparative
A Comparative Guide to Catalysts for Asymmetric Chroman Synthesis
The chroman scaffold is a privileged heterocyclic motif deeply embedded in the structure of numerous natural products and pharmacologically active compounds, including vitamin E and various flavonoids. The critical importance of stereochemistry in determining the biological activity of these molecules has made the development of efficient asymmetric syntheses for chiral chromans a paramount objective in medicinal chemistry and drug development. This guide provides a comparative analysis of the leading catalytic systems for asymmetric chroman synthesis, offering an in-depth look at organocatalysis, transition metal catalysis, and biocatalysis. We will explore the mechanistic underpinnings, performance data, and experimental protocols for each approach to assist researchers in selecting the optimal strategy for their synthetic challenges.
The Landscape of Asymmetric Chroman Synthesis: An Overview
The asymmetric construction of the chroman ring system primarily relies on the formation of a key C-O bond or the stereoselective functionalization of a pre-existing chromene or chromanone core. The choice of catalyst is pivotal, as it dictates the reaction mechanism, substrate scope, and ultimately, the stereochemical outcome. The three dominant catalytic paradigms—organocatalysis, transition metal catalysis, and biocatalysis—each offer a unique set of advantages and limitations. This guide will dissect these approaches through the lens of key performance indicators such as enantiomeric excess (ee%), diastereoselectivity (dr), chemical yield, and operational simplicity.
Organocatalysis: The Power of Small Molecules
Organocatalysis has emerged as a robust and environmentally benign alternative to metal-based systems. For chroman synthesis, bifunctional catalysts, particularly those based on thiourea and squaramide scaffolds, have proven to be exceptionally effective. These catalysts operate through a cooperative activation mechanism, simultaneously engaging both the nucleophile and the electrophile through non-covalent interactions.
Mechanism of Action: Bifunctional (Thio)urea and Squaramide Catalysis
The efficacy of bifunctional thiourea and squaramide catalysts lies in their ability to act as dual hydrogen-bond donors, activating an electrophilic partner (e.g., a nitroolefin) and lowering its LUMO. Concurrently, a Brønsted basic moiety on the catalyst backbone (often a tertiary amine like that in cinchona alkaloids) deprotonates the nucleophile (a phenol derivative), increasing its HOMO and enhancing its reactivity. This dual activation within a chiral pocket orchestrates a highly organized transition state, leading to excellent stereocontrol in reactions such as the oxa-Michael addition.[1][2]
The catalytic cycle for a squaramide-catalyzed oxa-Michael-nitro-Michael domino reaction is depicted below.
Caption: Catalytic cycle for bifunctional squaramide-catalyzed chroman synthesis.
Performance and Data Comparison
Bifunctional organocatalysts have demonstrated broad applicability, particularly in domino reactions that rapidly build molecular complexity. A representative example is the squaramide-catalyzed oxa-Michael-nitro-Michael reaction between 2-hydroxynitrostyrenes and trans-β-nitroolefins, which furnishes polysubstituted chromans with high stereoselectivity.
| Catalyst Type | Representative Catalyst | Substrates | Cat. Loading (mol%) | Solvent | T (°C) | Time (h) | Yield (%) | ee (%) | dr | Ref. |
| Organocatalyst | Quinine-derived Squaramide | 2-Hydroxynitrostyrene, trans-β-nitroolefin | 5 | CH₂Cl₂ | RT | 24 | up to 82 | up to 99 | >20:1 | [3] |
Experimental Protocol: Squaramide-Catalyzed Domino Reaction
The following protocol is adapted from Xu et al.[3] for the synthesis of polysubstituted chiral chromans.
Workflow Diagram
Caption: Step-by-step workflow for a typical organocatalytic chroman synthesis.
Procedure:
-
To a solution of 2-hydroxynitrostyrene (0.2 mmol, 1.0 equiv) and the quinine-derived squaramide catalyst (0.01 mmol, 5 mol%) in dichloromethane (2.0 mL), add the trans-β-nitroolefin (0.24 mmol, 1.2 equiv).
-
Stir the resulting mixture at room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 24-72 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired polysubstituted chroman.
-
Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by HPLC analysis on a chiral stationary phase.
Transition Metal Catalysis: Elegance in C-O Bond Formation
Transition metal catalysis, particularly with palladium, has been a cornerstone of asymmetric synthesis for decades. For chroman synthesis, the Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) of phenol allyl carbonates stands out as a powerful and versatile strategy for constructing the chiral C-O bond.[4][5]
Mechanism of Action: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The catalytic cycle of the Pd-catalyzed AAA begins with the oxidative addition of a Pd(0) complex to a phenol allyl carbonate substrate, forming a π-allyl palladium(II) intermediate and displacing the carbonate leaving group. The phenolic oxygen then acts as a nucleophile, attacking the π-allyl complex in an intramolecular fashion. The enantioselectivity is controlled by the chiral ligand, which dictates the facial selectivity of the nucleophilic attack on the π-allyl system. Reductive elimination then regenerates the Pd(0) catalyst and releases the chiral chroman product.
Caption: Catalytic cycle for Palladium-catalyzed Asymmetric Allylic Alkylation (AAA).
Performance and Data Comparison
The Pd-AAA methodology is highly effective for a range of substituted phenols, providing access to key intermediates for natural products like Vitamin E.[4] The reaction conditions can be tuned to optimize both yield and enantioselectivity.
| Catalyst Type | Representative Catalyst/Ligand | Substrates | Cat. Loading (mol%) | Solvent | T (°C) | Time (h) | Yield (%) | ee (%) | dr | Ref. |
| Metal Catalyst | [Pd₂(dba)₃]CHCl₃ / (R,R)-Trost Ligand | Phenol Allyl Carbonates | 2.5 / 7.5 | THF | RT | 0.5-2 | up to 99 | up to 98 | N/A | [4][5] |
Experimental Protocol: Pd-Catalyzed Asymmetric Allylic Alkylation
The following protocol is adapted from Trost et al.[4][5] for the synthesis of chiral chromans.
Workflow Diagram
Caption: Step-by-step workflow for a typical Pd-catalyzed AAA chroman synthesis.
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the palladium precursor (e.g., [Pd₂(dba)₃]CHCl₃, 2.5 mol%) and the chiral ligand (e.g., (R,R)-Trost ligand, 7.5 mol%) in degassed THF. Stir the solution at room temperature for 15-30 minutes.
-
Add a solution of the phenol allyl carbonate substrate (1.0 equiv) in THF to the catalyst mixture.
-
Stir the reaction at room temperature, monitoring its progress by TLC. Reactions are typically complete within 0.5 to 2 hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral chroman.
-
Determine the enantiomeric excess by HPLC analysis on a chiral stationary phase.
Biocatalysis: Nature's Approach to Chirality
Biocatalysis offers an attractive green chemistry approach, leveraging the exquisite selectivity of enzymes to perform asymmetric transformations under mild aqueous conditions. For chroman synthesis, lipases have been effectively employed for the kinetic resolution of racemic chromanols, while ene-reductases present potential for the asymmetric reduction of chromenes.
Mechanism of Action: Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, a lipase. In the lipase-catalyzed acylation of a racemic chromanol, the enzyme's active site preferentially accommodates one enantiomer, leading to its selective conversion to an ester. This leaves the unreacted, slower-reacting enantiomer of the alcohol enriched in high optical purity. The efficiency of the resolution is quantified by the enantiomeric ratio (E-value).
Caption: Schematic of lipase-catalyzed kinetic resolution for chroman synthesis.
Performance and Data Comparison
Lipase-catalyzed resolutions can achieve very high enantioselectivities for both the unreacted alcohol and the acylated product, although the maximum theoretical yield for a single enantiomer is 50%. Pseudomonas fluorescens lipase (AK lipase) has shown exceptional performance in the resolution of 2-arylchroman-4-ols.[4]
| Catalyst Type | Representative Catalyst | Substrates | Acyl Donor | Solvent | T (°C) | E-value | ee% (alcohol) | ee% (ester) | Ref. |
| Biocatalyst | P. fluorescens lipase (AK) | rac-2-Arylchroman-4-ols | Vinyl Acetate | Vinyl Acetate | 30 | >200 | 50-99 | >99 | [4] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
The following protocol is adapted from Garcia-Urdiales et al.[4] for the kinetic resolution of trans-flavan-4-ols.
Workflow Diagram
Caption: Step-by-step workflow for a typical lipase-catalyzed kinetic resolution.
Procedure:
-
In a vial, suspend the racemic 2-arylchroman-4-ol (e.g., 100 mM) and the lipase (e.g., AK lipase from Pseudomonas fluorescens, 1:1 w/w substrate:enzyme) in vinyl acetate, which serves as both the acyl donor and the solvent.
-
Seal the vial and place it in an orbital shaker at 30 °C and 250 rpm.
-
Monitor the reaction progress by taking aliquots and analyzing them by TLC or HPLC until approximately 50% conversion is reached.
-
Upon reaching the desired conversion, filter off the immobilized enzyme and wash it with a suitable solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify and separate the unreacted alcohol and the formed ester by flash column chromatography.
-
Determine the enantiomeric excess of both fractions by HPLC on a chiral stationary phase.
Comparative Analysis and Conclusion
The choice of catalyst for asymmetric chroman synthesis is highly dependent on the specific synthetic goal, available starting materials, and desired scale.
| Feature | Organocatalysis (Bifunctional) | Transition Metal Catalysis (Pd-AAA) | Biocatalysis (Lipase Resolution) |
| Stereoselectivity | Excellent (often >95% ee) | Excellent (often >95% ee) | Excellent (often >99% ee for both enantiomers) |
| Yield | Good to Excellent | Excellent | Max. 50% for a single enantiomer |
| Mechanism | Asymmetric synthesis (domino reactions) | Asymmetric synthesis (C-O bond formation) | Kinetic Resolution |
| Substrate Scope | Broad for domino reactions | Broad for phenol allyl carbonates | Specific to racemic alcohols |
| Catalyst Cost/Toxicity | Low toxicity, metal-free, moderate cost | Precious metal, potential toxicity | Benign, renewable, can be costly |
| Reaction Conditions | Mild, often room temperature | Mild, often room temperature | Very mild, aqueous or organic solvent |
| Operational Simplicity | Generally straightforward | Requires inert atmosphere, ligand synthesis | Simple setup, but requires enzyme handling |
-
For constructing complex, multi-functionalized chromans in a single step from simple precursors, bifunctional organocatalysis is an outstanding choice, offering high stereoselectivity and atom economy through elegant cascade reactions.
-
When the synthetic strategy involves the direct and high-yielding formation of the chiral C-O bond from a pre-functionalized substrate, Palladium-catalyzed AAA is a highly reliable and powerful method with a broad substrate scope and excellent enantiocontrol.
-
If the goal is to access both enantiomers of a chroman derivative with the highest possible optical purity from a racemic mixture, biocatalytic kinetic resolution with lipases is an unparalleled strategy, despite the inherent 50% yield limitation for each enantiomer.
Ultimately, each catalytic system represents a powerful tool in the synthetic chemist's arsenal. A thorough understanding of their respective mechanisms, scopes, and practical considerations, as outlined in this guide, will enable researchers and drug development professionals to make informed decisions and accelerate the synthesis of vital chiral chroman-containing molecules.
References
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Trost, B. M., Shen, H. C., Dong, L., Surivet, J. P., & Sylvain, C. (2004). Synthesis of Chiral Chromans by the Pd-Catalyzed Asymmetric Allylic Alkylation (AAA): Scope, Mechanism, and Applications. Journal of the American Chemical Society, 126(36), 11175–11193. [Link]
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Okino, T., Hoashi, Y., Furukawa, T., Xu, X., & Takemoto, Y. (2005). Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. Journal of the American Chemical Society, 127(1), 119–125. [Link]
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Xu, A., Xi, J., & Xiao, A. (2018). Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael–nitro-Michael domino reaction. RSC Advances, 8(6), 3095–3098. [Link]
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Dalpozzo, R., & Mancuso, R. (2019). Recent Advances in Organocatalyzed Asymmetric Synthesis of Benzopyran and Benzodihydropyran (Chromane) Nuclei. Symmetry, 11(12), 1510. [Link]
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Takemoto, Y. (2005). Recognition and activation by ureas and thioureas: stereoselective reactions using ureas and thioureas as hydrogen-bonding donors. Organic & Biomolecular Chemistry, 3(24), 4299-4306. [Link]
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A Comparative Guide to ROCK Inhibitors: Evaluating the Potential of the (S)-6-Methoxychroman-3-Carboxylic Acid Scaffold
Introduction: The Critical Role of Rho-Kinase (ROCK) in Cellular Signaling and Disease
Rho-associated coiled-coil containing protein kinases (ROCK) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA.[1] The ROCK signaling pathway is a pivotal regulator of a wide array of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and smooth muscle contraction.[1] Two highly homologous isoforms, ROCK1 and ROCK2, have been identified, and while they share a high degree of identity in their kinase domains, emerging evidence suggests they have distinct physiological and pathological functions.
Dysregulation of the ROCK signaling pathway has been implicated in a multitude of diseases, making it an attractive therapeutic target for drug development. Pathologies associated with aberrant ROCK signaling include glaucoma, cardiovascular diseases such as hypertension and vasospasm, neuronal degeneration, and cancer.[1] Consequently, the development of potent and selective ROCK inhibitors has been an area of intense research, leading to the approval of drugs like Fasudil and Ripasudil in some countries for the treatment of conditions such as cerebral vasospasm and glaucoma.
This guide provides a comparative analysis of various ROCK inhibitors, with a special focus on the emerging potential of the (S)-6-methoxychroman-3-carboxylic acid scaffold. We will delve into the mechanism of action of ROCK inhibitors, compare the potency and selectivity of established compounds, and provide detailed experimental protocols for their evaluation.
The this compound Scaffold: A Promising New Avenue for ROCK Inhibition
While this compound itself has not been extensively characterized as a direct ROCK inhibitor in publicly available literature, its structural framework has been identified as a key component in the design of a highly potent and selective ROCK2 inhibitor. A study published in Bioorganic & Medicinal Chemistry described the discovery of "(S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide" as a ROCK2 inhibitor with an impressive IC50 value of 3 nM and a 22.7-fold selectivity for ROCK2 over ROCK1.[2]
This finding is significant as it highlights the therapeutic potential of the this compound scaffold as a foundational structure for developing next-generation ROCK inhibitors, particularly those with isoform selectivity. The development of isoform-selective inhibitors is a key goal in the field, as it may offer a more targeted therapeutic approach with an improved side-effect profile.
Comparative Analysis of ROCK Inhibitors
A number of ROCK inhibitors have been developed and characterized to varying extents. The following table provides a summary of the inhibitory potency of several well-known ROCK inhibitors, including those that are commercially available and have been clinically investigated.
| Inhibitor | Target(s) | IC50 / Ki (ROCK1) | IC50 / Ki (ROCK2) | Selectivity |
| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 | ~68.1 nM (IC50) | 3 nM (IC50) | 22.7-fold for ROCK2 |
| Fasudil (HA-1077) | ROCK1/ROCK2 | 0.33 µM (Ki) | 0.158 µM (IC50), 1.9 µM (IC50) | Non-selective |
| Y-27632 | ROCK1/ROCK2 | 140-220 nM (Ki/IC50) | 300 nM (Ki) | Non-selective |
| Ripasudil (K-115) | ROCK1/ROCK2 | 51 nM (IC50) | 19 nM (IC50) | ~2.7-fold for ROCK2 |
| Netarsudil (AR-13324) | ROCK1/ROCK2 | 1 nM (Ki) | 1 nM (Ki) | Non-selective |
| Belumosudil (KD025) | ROCK2 | 24 µM (IC50) | 60-105 nM (IC50) | ~228-400-fold for ROCK2 |
Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.[1][2][3][4][5][6][7][8][9][10][11][12][13]
Visualizing the ROCK Signaling Pathway and Inhibition
To understand the mechanism of action of these inhibitors, it is essential to visualize the ROCK signaling pathway.
Figure 1: The ROCK signaling pathway and the point of intervention for ROCK inhibitors.
Experimental Protocols for Evaluating ROCK Inhibitors
The following are detailed, step-by-step methodologies for key experiments used to characterize and compare ROCK inhibitors.
In Vitro Kinase Assay for Determining IC50 Values
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ROCK protein.
Materials:
-
Purified recombinant ROCK1 or ROCK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ROCK substrate peptide (e.g., S6 peptide)
-
ATP
-
Test compound (this compound derivative or other inhibitors)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
384-well white plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well white plate, add 4 ng of ROCK1 or ROCK2 enzyme in kinase buffer to each well.
-
Add the test compound dilutions to the wells. Include a DMSO-only control (no inhibitor) and a no-enzyme control (background).
-
Add the ROCK substrate peptide to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Add an equal volume of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate the plate for 40 minutes at room temperature.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Figure 2: Workflow for an in vitro ROCK kinase assay.
Cell-Based Myosin Light Chain (MLC) Phosphorylation Assay
This assay measures the downstream effect of ROCK inhibition in a cellular context by quantifying the phosphorylation of Myosin Light Chain (MLC), a key ROCK substrate.
Materials:
-
A suitable cell line (e.g., A7r5 rat aortic smooth muscle cells)
-
Cell culture medium and supplements
-
Test compound
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against phosphorylated MLC (pMLC)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed cells in a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours). Include a DMSO-only control.
-
Fix the cells with the fixative solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate the cells with the primary antibody against pMLC.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the fluorescence intensity of pMLC staining in the cytoplasm of the cells.
-
Normalize the pMLC signal to the cell number (DAPI count).
-
Determine the IC50 value by plotting the normalized pMLC intensity against the log of the compound concentration.
Conclusion: Future Directions for the this compound Scaffold
The discovery of a highly potent and selective ROCK2 inhibitor based on the this compound scaffold opens up exciting new possibilities for the development of novel therapeutics.[2] This scaffold represents a promising starting point for further medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on synthesizing and evaluating a broader range of derivatives to establish a clear structure-activity relationship.
Furthermore, while the amide derivative has shown impressive activity, the biological activity of the parent this compound as a ROCK inhibitor warrants direct investigation. It is possible that the carboxylic acid itself possesses inhibitory activity or serves as a key pharmacophore for interaction with the ROCK active site.
References
-
Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC - PubMed Central. (URL: [Link])
-
Effects of K-115 (Ripasudil), a novel ROCK inhibitor, on trabecular meshwork and Schlemm's canal endothelial cells - PMC - PubMed Central. (URL: [Link])
-
Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed. (URL: [Link])
-
Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - NIH. (URL: [Link])
-
Detection of myosin light chain phosphorylation--a cell-based assay for screening Rho-kinase inhibitors - PubMed. (URL: [Link])
-
96-well ROCK Activity Assay Kit - Cell Biolabs, Inc. (URL: [Link])
-
Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - SciSpace. (URL: [Link])
-
ROCK | ROCK pathway | ROCK inhibitors - Adooq Bioscience. (URL: [Link])
-
Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC. (URL: [Link])
-
Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma - PMC - NIH. (URL: [Link])
-
Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway - NIH. (URL: [Link])
-
ROCK Cellular Phosphorylation Assay Service - Reaction Biology. (URL: [Link])
-
Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC. (URL: [Link])
-
ROCK2 Kinase Assay Kit - BPS Bioscience. (URL: [Link])
-
Rho Kinase (ROCK) Activity Assay, 96-Well - Cell Biolabs, Inc. (URL: [Link])
-
A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC - NIH. (URL: [Link])
-
Pharmacokinetic (PK) parameters at 100 mg/kg KD025 dose level. - ResearchGate. (URL: [Link])
-
Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PMC - PubMed Central. (URL: [Link])
-
Effects of netarsudil-family Rho kinase inhibitors on human trabecular meshwork cell contractility and actin remodeling using a bioengineered ECM hydrogel | bioRxiv. (URL: [Link])
-
Influence of ROCK Pathway Manipulation on the Actin Cytoskeleton Height - MDPI. (URL: [Link])
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A Senior Application Scientist's Guide to Enantiomeric Excess Determination of (S)-6-methoxychroman-3-carboxylic acid
This guide provides an in-depth comparison of analytical methodologies for determining the enantiomeric excess (e.e.) of (S)-6-methoxychroman-3-carboxylic acid, a key chiral intermediate in pharmaceutical research.[1] The choice of analytical technique is critical, impacting development timelines, regulatory compliance, and process optimization. We will dissect the three primary approaches: direct chiral chromatography, indirect analysis via derivatization, and advanced spectroscopic methods, offering field-proven insights into the causality behind experimental choices to empower researchers in making informed decisions.
Direct Enantioseparation: The Gold Standard of Chiral Chromatography
Direct separation on a chiral stationary phase (CSP) is the most definitive and widely adopted method for resolving enantiomers. This technique relies on the differential, transient formation of diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The difference in the stability of these complexes results in different retention times, allowing for baseline separation and accurate quantification.
Expertise & Experience: Why Direct Chromatography is Preferred
The primary advantage of direct chiral chromatography is its unequivocal nature. There is no pre-analysis chemical modification of the analyte, which eliminates the risks of incomplete reaction, kinetic resolution, or racemization that can plague indirect methods. For a molecule like 6-methoxychroman-3-carboxylic acid, this approach provides the highest degree of confidence in the measured enantiomeric purity.
Modern chromatography offers two powerful modalities for this purpose: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
-
Chiral HPLC: The workhorse of the pharmaceutical industry. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and are often the first choice for screening.[2] A specific, validated method for this compound has been reported using a reversed-phase polysaccharide column, demonstrating the feasibility of this approach.[3]
-
Chiral SFC: An increasingly popular alternative that uses supercritical CO₂ as the primary mobile phase.[] SFC often provides faster separations and significantly reduces organic solvent consumption, making it a greener and more cost-effective technique.[5][6] Its orthogonality to reversed-phase HPLC can be invaluable for resolving complex mixtures.[7]
Comparative Analysis: HPLC vs. SFC
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Causality & Rationale |
| Primary Mobile Phase | Liquid (e.g., Hexane/Alcohol, Acetonitrile/Water) | Supercritical CO₂ with alcohol co-solvents | The low viscosity and high diffusivity of supercritical CO₂ lead to higher efficiency and faster optimal flow rates in SFC. |
| Analysis Speed | Moderate (typically 5-20 min) | Very Fast (typically 1-5 min) | Faster equilibration times and higher flow rates in SFC drastically reduce run times. |
| Solvent Consumption | High | Low | Replacing the bulk of the organic mobile phase with CO₂ dramatically cuts solvent purchase and disposal costs. |
| Operating Pressure | Moderate (100-400 bar) | High (100-300 bar backpressure) | SFC requires high pressure to maintain the CO₂ in a supercritical state. |
| Environmental Impact | Significant | Minimal | Reduced organic solvent use makes SFC a key component of green chemistry initiatives. |
| Column Compatibility | Wide range of dedicated HPLC columns. | Primarily normal-phase columns; specialized SFC columns. | Most chiral separations are achieved in normal-phase mode, where SFC excels. |
Experimental Protocol: Direct Chiral HPLC Method
This protocol is adapted from a documented successful separation of this compound.[3]
1. Instrumentation and Column:
- HPLC System: Agilent 1100 series or equivalent with UV detector.
- Chiral Stationary Phase: CHIRALPAK® AD-RH, 5 µm.
2. Mobile Phase Preparation:
- Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).
- Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
- Scientist's Note: TFA is used as an ion-pairing agent to improve the peak shape of the carboxylic acid by suppressing the ionization of the carboxylate group.
3. Chromatographic Conditions:
- Flow Rate: 0.85 mL/min.
- Column Temperature: 70°C.
- Scientist's Note: Elevated temperature is a powerful tool in chiral chromatography. It can improve efficiency and, in some cases, surprisingly increase enantioselectivity by altering the thermodynamics of the chiral recognition mechanism.
- Detection: UV at 280 nm.
- Gradient: Isocratic elution with approximately 15-20% Acetonitrile. The exact percentage should be optimized to achieve baseline resolution (Rs > 1.5).
- Expected Elution Order: (S)-enantiomer followed by the (R)-enantiomer.[3]
4. Sample Preparation & Analysis:
- Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.
- Inject 5-10 µL onto the column.
- Calculate enantiomeric excess using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100.
Visualization: Direct Chiral Chromatography Workflow
Caption: Workflow for direct e.e. determination by chiral chromatography.
Indirect Analysis: Diastereomeric Derivatization
The indirect method provides a clever workaround when a direct chiral separation is challenging or unavailable. The core principle involves reacting the racemic carboxylic acid with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[8] Unlike enantiomers, diastereomers have different physical properties and can be readily separated on standard, achiral HPLC columns (e.g., C18).
Expertise & Experience: When and Why to Use Derivatization
This approach is particularly valuable in three scenarios:
-
Poor Chromophore: If the analyte has a poor UV chromophore, a CDA with a high molar absorptivity (like a dinitrophenyl group) can be chosen to vastly improve detection sensitivity.
-
No Direct Method: In the early stages of discovery, a robust direct method may not yet be developed. Derivatization allows for rapid purity assessment using ubiquitous achiral columns.
-
Orthogonal Confirmation: It can serve as an orthogonal method to confirm the results obtained from a direct chiral separation, adding a layer of validation.
The primary challenge is the derivatization reaction itself. It must proceed to completion without any racemization of the analyte or the reagent. A control experiment using an enantiomerically pure standard of the analyte is essential to validate that the reaction conditions do not compromise stereochemical integrity.[9]
Experimental Protocol: Derivatization with (S)-(-)-α-Methylbenzylamine
1. Materials & Reagents:
- This compound sample.
- Chiral Derivatizing Agent: (S)-(-)-α-Methylbenzylamine (≥99% e.e.).
- Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[9]
- Solvent: Anhydrous Dichloromethane (DCM).
2. Derivatization Procedure:
- In a vial, dissolve ~10 mg of the carboxylic acid sample in 1 mL of anhydrous DCM.
- Add 1.1 equivalents of (S)-(-)-α-methylbenzylamine.
- Add 1.2 equivalents of EDC.
- Stir the reaction at room temperature for 2-4 hours or until TLC/LC-MS indicates complete consumption of the starting carboxylic acid.
- Scientist's Note: The use of carbodiimides like EDC facilitates the formation of an amide bond between the carboxylic acid and the chiral amine.[8] The reaction must be run under anhydrous conditions to prevent hydrolysis of the activated intermediate.
3. Work-up and Sample Preparation:
- Quench the reaction with 1 mL of 0.1 M HCl.
- Extract the organic layer, wash with saturated sodium bicarbonate solution, then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
- Reconstitute the resulting diastereomeric amide residue in mobile phase for HPLC analysis.
4. Achiral HPLC Analysis:
- HPLC System: Standard reversed-phase system with a C18 column (e.g., 150 x 4.6 mm, 5 µm).
- Mobile Phase: Acetonitrile/Water gradient.
- Analysis: Run a gradient (e.g., 10% to 90% Acetonitrile over 20 minutes) to separate the two diastereomers. The peak area ratio directly corresponds to the enantiomeric ratio of the original sample.
Visualization: Indirect Analysis Workflow
Caption: Workflow for indirect e.e. determination via derivatization.
Advanced Methods: Chiroptical Spectroscopy
For high-throughput screening (HTS) applications, chromatographic methods can become a bottleneck. Chiroptical methods, particularly those based on Circular Dichroism (CD), offer a rapid, mix-and-measure alternative.[10]
Expertise & Experience: The Principle of Host-Guest CD
This technique involves an achiral host molecule that, upon binding to the chiral carboxylic acid guest, forms a diastereomeric complex. This induced chirality in the host's chromophores generates a strong CD signal, a phenomenon known as exciton-coupled circular dichroism (ECCD).[11][12] The intensity of the CD signal is directly proportional to the concentration of the enantiomer that induces it. By creating a calibration curve with samples of known e.e., the enantiomeric purity of unknown samples can be determined in seconds without any separation.[12][13]
While powerful, this method is not universal. It requires the development of a specific host-guest system for the target class of analytes and can be susceptible to interference from other chiral or chromophoric components in the sample matrix. Its primary role is in the rapid screening of large numbers of samples, with chromatographic methods used to confirm hits.
Visualization: Logic of Chiroptical Sensing
Caption: Principle of host-guest complexation for CD-based e.e. sensing.
Summary and Recommendations
The choice of method for determining the enantiomeric excess of this compound is dictated by the specific requirements of the task, from routine quality control to high-throughput screening.
| Feature | Direct Chromatography (HPLC/SFC) | Indirect (Derivatization) | Chiroptical Spectroscopy (CD) |
| Accuracy & Reliability | Very High (Gold Standard) | High (If validated) | Moderate to High |
| Sample Preparation | Minimal (dissolve and inject) | Moderate (chemical reaction) | Minimal (mix and measure) |
| Speed per Sample | 1-20 minutes | 10-30 minutes (plus reaction time) | < 1 minute |
| Throughput | Low to Medium | Low | Very High |
| Potential Pitfalls | Finding a suitable CSP | Incomplete reaction, racemization | Matrix interference, requires specific host |
| Primary Application | QC, process monitoring, final product release | Method development, impurity ID, detection enhancement | High-throughput screening (HTS), reaction discovery |
Final Recommendation:
For researchers, scientists, and drug development professionals requiring accurate and defensible data for process development, scale-up, and quality control of this compound, direct chiral chromatography (HPLC or SFC) is the unequivocally recommended method. The documented success using a CHIRALPAK AD-RH column provides an excellent starting point for robust method development.[3] The indirect derivatization method serves as a valuable orthogonal technique for confirmation and troubleshooting, while chiroptical methods remain a specialized tool for high-throughput discovery environments.
References
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ResearchGate. (n.d.). Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Fluorescent Chiral Derivatization Reagents for Carboxylic Acid Enantiomers in High-performance Liquid Chromatography. Retrieved from [Link]
-
Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]
-
Semantic Scholar. (n.d.). synthesis and evaluation of triazine-type chiral derivatization reagents for carboxylic acids by LC-ESI-MS/MS and the application to saliva of healthy volunteers and diabetic patients. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]
-
ACS Publications. (2014, August 19). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Retrieved from [Link]
-
SciSpace. (n.d.). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]
-
The Analytical Scientist. (n.d.). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. Retrieved from [Link]
-
Organic Preparations and Procedures Daily. (2010, June 22). (S)-6-methoxychromane-3-carboxylic acid by asymmetric hydrogenation. Retrieved from [Link]
-
PubMed. (2019, April 1). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Retrieved from [Link]
-
Regis Technologies. (2019, October 31). Enantiomeric Separation of Privileged Scaffold Derivatives in Early Drug Discovery Using Chiral SFC Application Note. Retrieved from [Link]
-
LCGC International. (2017, June 6). Enantiomeric Separation of Privileged Scaffold Derivatives in Early Drug Discovery Using Chiral SFC. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatographic separation of the enantiomers by SFC for ~ 1 mg/mL of a pharmaceutical development. Retrieved from [Link]
-
PubMed. (2006, February). Enantiomeric excess determination of a chiral carboxylic acid using the enantiomer-labeled host method by electrospray ionization mass spectrometry. Retrieved from [Link]
-
Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Bohrium. (2023, January 27). determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. Retrieved from [Link]
-
Phenomenex. (n.d.). The Chiral Notebook. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]
-
MDPI. (n.d.). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of (R)- and (S)-Enantiomers of 6-Methoxychroman-3-carboxylic Acid
In the landscape of modern drug discovery and development, the chirality of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral compound, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles. This guide provides a detailed comparison of the known biological activities of the (R)- and (S)-enantiomers of 6-methoxychroman-3-carboxylic acid, a versatile scaffold in medicinal chemistry. While comprehensive data for both enantiomers of the parent acid is emerging, current research, particularly on derivatives, highlights a significant stereospecificity in their biological targets, offering valuable insights for researchers and drug development professionals.
Introduction: The Significance of Stereochemistry
Chirality is a fundamental property of many biologically active molecules. The interaction between a chiral drug and its biological target, such as an enzyme or receptor, is often highly stereospecific, akin to a key fitting into a lock. One enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even responsible for undesirable side effects. Therefore, the characterization and separation of enantiomers are pivotal steps in the development of safe and effective therapeutics.
6-Methoxychroman-3-carboxylic acid possesses a chiral center at the C3 position of the chroman ring, giving rise to (R)- and (S)-enantiomers. This structural nuance is the foundation for the observed differences in their biological activities.
Comparative Biological Activities
Current research points to a significant divergence in the biological activity of the derivatives of the (R) and (S) enantiomers of 6-methoxychroman-3-carboxylic acid. The most pronounced and well-documented activity is associated with the (S)-enantiomer, specifically in the context of Rho-associated coiled-coil containing protein kinase (ROCK) inhibition.
(S)-6-Methoxychroman-3-carboxylic Acid: A Potent and Selective ROCK2 Inhibitor Scaffold
A significant breakthrough in the understanding of the (S)-enantiomer's potential comes from a study on its amide derivatives. Specifically, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide has been identified as a highly potent and isoform-selective inhibitor of ROCK2.[1]
ROCK kinases, with their isoforms ROCK1 and ROCK2, are crucial regulators of the actin cytoskeleton and are implicated in various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. The development of isoform-selective ROCK inhibitors is a key objective to achieve targeted therapeutic effects with minimized side effects.
The study revealed that the (S)-amide derivative exhibited a half-maximal inhibitory concentration (IC₅₀) of 3 nM for ROCK2, with a 22.7-fold selectivity over ROCK1.[1] This high potency and selectivity underscore the specific and favorable interaction of the (S)-configuration with the ROCK2 active site. Molecular docking studies further elucidated that hydrophobic interactions are key to this high-affinity binding.[1]
(R)-6-Methoxychroman-3-carboxylic Acid: An Underexplored Enantiomer
In contrast to its (S)-counterpart, there is a conspicuous absence of publicly available data on the specific biological activities of the (R)-enantiomer of 6-methoxychroman-3-carboxylic acid or its derivatives. This knowledge gap presents an opportunity for further investigation to determine if the (R)-enantiomer is the inactive distomer in the context of ROCK inhibition or if it possesses other, yet undiscovered, pharmacological properties.
General Biological Activities of 6-Methoxychroman-3-carboxylic Acid
Several sources refer to the broader applications of 6-methoxychroman-3-carboxylic acid (without specifying the enantiomer) as a key intermediate in the synthesis of pharmaceuticals. These applications include the development of anti-inflammatory and analgesic drugs, as well as its use in antioxidant research.[2] The chroman moiety is a well-known scaffold in natural and synthetic bioactive compounds, contributing to these potential therapeutic effects. However, without enantiomer-specific data, it is challenging to attribute these activities to either the (R) or (S) form, or to the racemic mixture.
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activity of a key derivative of this compound.
| Enantiomer Derivative | Target | Activity (IC₅₀) | Selectivity (vs. ROCK1) |
| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 | 3 nM | 22.7-fold |
| (R)-6-methoxy-chroman-3-carboxylic acid (or its derivatives) | Not Reported | Not Reported | Not Reported |
Experimental Protocols
To facilitate further research in this area, we provide a generalized, step-by-step methodology for assessing ROCK inhibition, a key biological activity identified for the (S)-enantiomer's derivative.
In Vitro ROCK Kinase Inhibition Assay
This protocol outlines a typical in vitro kinase assay to determine the IC₅₀ values of test compounds against ROCK1 and ROCK2.
Objective: To quantify the inhibitory potency of the (R) and (S) enantiomers of 6-methoxychroman-3-carboxylic acid and their derivatives on ROCK1 and ROCK2 activity.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase substrate (e.g., Long S6K/RSK peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds ((R)- and (S)-enantiomers)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the (R)- and (S)-enantiomers in DMSO.
-
Reaction Setup: In a 384-well plate, add the assay buffer, the respective ROCK enzyme (ROCK1 or ROCK2), and the kinase substrate.
-
Inhibitor Addition: Add the diluted test compounds to the wells. Include control wells with DMSO only (no inhibitor) and wells with a known potent ROCK inhibitor (positive control).
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the solution, which is inversely proportional to the kinase activity.
-
Data Acquisition: Incubate for a further 10 minutes and then measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizing the Stereospecific Interaction
The following diagram illustrates the concept of stereospecificity, where the (S)-enantiomer's derivative fits effectively into the ROCK2 active site, while the (R)-enantiomer (hypothetically) does not, leading to a difference in biological activity.
Sources
A Comparative Guide to the Structure-Activity Relationship of 6-Methoxychroman Derivatives
Introduction: The 6-Methoxychroman Scaffold as a Privileged Core
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of biologically active compounds. The chroman scaffold is one such "privileged structure," forming the core of essential molecules like vitamin E (tocopherols and tocotrienols). The 6-methoxychroman derivative, a close analog of the active chroman ring in vitamin E, serves as a versatile and highly promising backbone for the design of novel therapeutic agents. The presence of the methoxy group at the C6 position fundamentally alters the electronic properties of the aromatic ring compared to its hydroxyl counterpart, offering a unique starting point for synthetic exploration.
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 6-methoxychroman derivatives. We will dissect how specific structural modifications influence their antioxidant, anticancer, and neuroprotective activities. By synthesizing data from multiple studies, this document aims to explain the causality behind experimental findings and provide a logical framework for researchers, scientists, and drug development professionals engaged in the rational design of next-generation chroman-based therapeutics.
Core Biological Activities and Comparative SAR Analysis
The therapeutic potential of 6-methoxychroman derivatives is diverse. Our analysis will focus on three well-documented areas of activity, comparing how molecular architecture dictates performance.
Antioxidant Activity: Beyond Radical Scavenging
The inherent antioxidant capacity of the chroman ring is its most recognized feature. The mechanism often involves the donation of a hydrogen atom from the aromatic system to neutralize reactive oxygen species (ROS), a process heavily influenced by the substituents on the ring.
Key Structure-Activity Relationship Insights:
-
Role of the 6-Methoxy Group: The methoxy group (-OCH₃) at the C6 position is a powerful electron-donating group. This donation increases the electron density of the aromatic ring, which can stabilize the resulting radical cation formed after scavenging a free radical, thereby enhancing antioxidant potential.[1][2] Compared to the 6-hydroxy group of the well-known antioxidant standard Trolox, the 6-methoxy group modifies the hydrogen-donating capacity but contributes significantly to the overall radical scavenging profile.[3]
-
Dominance of the C2 Position: The substituent at the C2 position of the chroman ring is a critical determinant of antioxidant potency. Studies on related 6-hydroxy-7-methoxy-chroman-2-carboxamides revealed that modifying this position can yield compounds with far superior activity to Trolox.[3] For instance, introducing N-aryl carboxamides at C2 can increase the inhibition of lipid peroxidation by 25- to 40-fold.[3] This suggests that extending the molecule from the C2 position with groups capable of further delocalizing electrons or interacting with the lipid environment dramatically enhances protective effects.
-
Saturation of the Heterocyclic Ring: The saturation of the pyran ring in the chroman structure is crucial. In a comparative study, chroman-2-carboxamides (saturated ring) demonstrated significantly more potent inhibition of lipid peroxidation than their chroman-4-one (unsaturated) counterparts.[3] This highlights that the flexibility and stereochemistry of the C2 position in the saturated chroman ring are vital for optimal antioxidant activity.
Comparative Analysis of Antioxidant Activity
| Compound Class | Key Structural Feature | Assay | Potency (IC₅₀ or % Inhibition) | Reference |
| Trolox (Standard) | 6-hydroxychroman core | Lipid Peroxidation | IC₅₀ = 40.2 µM | [3] |
| 6-hydroxy-7-methoxy-chroman-2-carboxamide (3d) | N-phenyl carboxamide at C2 | Lipid Peroxidation | IC₅₀ = 1.0 µM | [3] |
| 6-hydroxy-7-methoxy-chroman-2-carboxamide (3e) | N-(4-methoxyphenyl) carboxamide at C2 | Lipid Peroxidation | IC₅₀ = 1.6 µM | [3] |
| 6-hydroxy-7-methoxy-4-chromanone-2-carboxamide (2d) | Ketone at C4, N-phenyl at C2 | Lipid Peroxidation | IC₅₀ > 100 µM | [3] |
This table synthesizes data from a study on closely related 6-hydroxy-7-methoxy derivatives to illustrate the profound impact of C2 substitution and ring saturation on antioxidant activity.
Anticancer Activity: Inducing Cytotoxicity and Arresting Growth
The chroman scaffold has been successfully integrated into novel compounds designed to target cancer cells. The SAR for anticancer activity often revolves around the addition of functionalities that can interfere with critical cellular processes like microtubule dynamics or cell division.
Key Structure-Activity Relationship Insights:
-
Aromatic Substituents: The introduction of substituted aryl groups is a common strategy to impart anticancer activity. In a series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles, which share strategic similarities with functionalized chromans, the nature of the substituent at the 6-position was critical for antiproliferative activity against cell lines like MCF-7.[4][5] This indicates that bulky, aromatic appendages can facilitate interactions with biological targets such as tubulin.[4][5]
-
Heterocyclic Hybridization: Fusing or linking other heterocyclic rings to the chroman core can generate potent anticancer agents. For example, novel 6-pyrazolinylcoumarins have demonstrated significant antimitotic activity. One derivative showed a mean GI₅₀ value of 10.20 μM across the NCI-60 cell line panel, with particular potency against leukemia cell lines (GI₅₀ of 1.88 μM for CCRF-CEM).[6] This strategy of molecular hybridization creates complex pharmacophores that can engage with multiple cellular targets.
-
The Methoxy Group's Role in Potency: The methoxy group itself can be a key feature for potent cytotoxicity. 9-methoxycanthin-6-one, an alkaloid, exhibits significant anticancer activity against a range of cancer cell lines, with IC₅₀ values as low as 3.79 µM in colorectal cancer (HT-29) and 4.04 µM in ovarian cancer (A2780) cells.[7]
Comparative Analysis of Anticancer Activity
| Compound/Class | Key Structural Feature | Cell Line | Potency (IC₅₀ / GI₅₀) | Reference |
| 9-Methoxycanthin-6-one | Fused heterocyclic system | HT-29 (Colon) | 3.79 µM | [7] |
| 9-Methoxycanthin-6-one | A2780 (Ovarian) | 4.04 µM | [7] | |
| 9-Methoxycanthin-6-one | MCF-7 (Breast) | 15.09 µM | [7] | |
| 6-Pyrazolinylcoumarin (47) | Phenyl-substituted pyrazoline at C6 | CCRF-CEM (Leukemia) | 1.88 µM | [6] |
| 6-Pyrazolinylcoumarin (47) | MOLT-4 (Leukemia) | 1.92 µM | [6] |
Neuroprotective Effects: A Dual-Action Approach
Neurodegenerative diseases are often linked to oxidative stress and excitotoxicity. 6-Methoxychroman derivatives are uniquely positioned to combat these insults due to their inherent antioxidant properties and their ability to be modified to interact with specific neuronal pathways.
Key Structure-Activity Relationship Insights:
-
Combined Antioxidant and Signaling Activity: Effective neuroprotection often requires more than just ROS scavenging. A newly synthesized chromene derivative, BL-M, demonstrated a potent ability to inhibit glutamate-induced excitotoxic cell damage, comparable to the drug memantine.[8] Crucially, unlike memantine, BL-M also possesses significant antioxidant activity and activates the pro-survival ERK-CREB signaling pathway.[8] This dual mechanism—reducing oxidative stress while simultaneously promoting cell survival signals—is a key objective in neuroprotective drug design.
-
Modulation of the C2 Carboxamide: The C2 position is again pivotal. The parent compound for BL-M was a 6-hydroxy-7-methoxychroman-2-carboxylic acid phenyl amide, known to inhibit NF-κB translocation.[8] This demonstrates that substituents at C2 can be tailored to engage specific intracellular signaling cascades relevant to neuroinflammation and cell death.
-
Lipophilicity and Brain Penetration: While not explicitly detailed in the search results, a critical aspect of SAR for neuroprotection is the ability of the compound to cross the blood-brain barrier. The methoxy group and other lipophilic modifications on the chroman ring generally enhance this property, making these derivatives promising candidates for CNS disorders.
Mechanistic Deep Dive: Activation of the Nrf2 Antioxidant Response Pathway
Many phenolic and electrophilic compounds, including chroman derivatives, exert their protective effects by activating the Keap1-Nrf2-ARE signaling pathway, the master regulator of the cellular antioxidant defense system.[9][10]
Under normal conditions, the transcription factor Nrf2 is bound by its repressor, Keap1, which targets it for degradation.[9] Electrophilic compounds can covalently modify cysteine residues on Keap1.[11] This modification causes a conformational change in Keap1, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, and initiates the transcription of a suite of cytoprotective proteins, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[12] This pathway provides a sustained defense against oxidative stress, going beyond simple stoichiometric radical scavenging.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the capacity of a compound to donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change that can be quantified spectrophotometrically. [13]
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve ~3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol or ethanol. Store this solution in an amber bottle at 4°C. [13] * Test Compound Stock Solutions: Prepare a 1 mg/mL stock solution of each 6-methoxychroman derivative in the same solvent.
-
Serial Dilutions: Create a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Positive Control: Prepare serial dilutions of a standard antioxidant like Trolox or Ascorbic Acid.
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader. [13] * Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 [13] Where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance with the test compound.
-
Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) via non-linear regression. A lower IC₅₀ indicates higher antioxidant capacity. [13]
-
Protocol 2: MTT Assay (Cell Viability and Cytotoxicity)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. [14][15][16][17]
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, HT-29) to ~80% confluency.
-
Trypsinize and prepare a cell suspension.
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion. [14]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 6-methoxychroman derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Solubilization:
-
Prepare a 5 mg/mL MTT stock solution in sterile PBS. [17] * Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL). [18] * Incubate for 2-4 hours at 37°C, allowing purple formazan crystals to form in living cells. [14][18] * Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals. [16] * Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution. [17]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. [17] * Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot cell viability against compound concentration and calculate the GI₅₀ or IC₅₀ value using non-linear regression.
-
Conclusion and Future Directions
The 6-methoxychroman scaffold is a remarkably adaptable foundation for developing potent bioactive molecules. The structure-activity relationships explored in this guide converge on several key principles:
-
The C2 Position is Paramount: For antioxidant, anticancer, and neuroprotective activities, the nature of the substituent at the C2 position is the most critical determinant of potency and mechanism.
-
Aromatic and Heterocyclic Additions Confer Potency: The addition of aryl, N-aryl carboxamide, or other heterocyclic moieties is a validated strategy for enhancing biological activity, likely by providing additional sites for target interaction or improving pharmacokinetic properties.
-
Dual-Action Potential: The chroman core's intrinsic antioxidant capacity combined with synthetically tractable positions allows for the design of multi-functional compounds that can simultaneously mitigate oxidative stress and modulate specific signaling pathways.
Future research should focus on the synthesis of novel C2-substituted libraries to explore a wider chemical space. Furthermore, detailed pharmacokinetic and in vivo studies of the most potent derivatives identified in vitro are necessary to translate these promising SAR findings into viable therapeutic candidates. Investigating the modulation of other cellular targets beyond those discussed here will undoubtedly uncover new applications for this versatile and privileged scaffold.
References
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Antioxidant Capacity Assessment Using DPPH and ABTS Assays.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- Abcam. (n.d.). MTT assay protocol.
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
- PubMed. (n.d.). Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants.
- PubMed Central. (n.d.). Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs.
- MDPI. (n.d.). Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs.
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- PubMed Central. (n.d.). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling.
- Frontiers. (n.d.). Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers.
- PubMed Central. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.
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- PubMed Central. (n.d.). Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives.
- MDPI. (2022). The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines.
- MDPI. (n.d.). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation.
- PubMed. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation.
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A Comparative Guide to Modern Synthetic Routes for Chiral Chromans
For Researchers, Scientists, and Drug Development Professionals
The chiral chroman scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Its prevalence demands efficient, scalable, and highly selective synthetic strategies. This guide provides an in-depth, objective comparison of three leading methodologies for the synthesis of enantioenriched chromans: organocatalysis, transition metal catalysis, and biocatalysis. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics to guide your selection of the optimal synthetic route.
The Strategic Importance of Chiral Chroman Synthesis
The therapeutic relevance of chiral chromans is vast, with prominent examples including the β-blocker Nebivolol, the cognitive enhancer (S)-cromakalim, and the antioxidant Vitamin E. The specific stereochemistry of these molecules is often critical to their pharmacological activity and safety profile. Consequently, the development of robust asymmetric syntheses is not merely an academic exercise but a crucial aspect of drug discovery and development. The choice of synthetic route can significantly impact factors such as yield, purity, cost, and environmental footprint, making a thorough understanding of the available options essential.
Benchmarking the Methodologies: Key Performance Indicators
To provide a structured and objective comparison, we will evaluate each synthetic strategy against a set of key performance indicators (KPIs) that are critical for both academic research and industrial application:
-
Enantioselectivity (ee %): The primary measure of a chiral synthesis's success, indicating the excess of one enantiomer over the other.
-
Diastereoselectivity (dr): Crucial when multiple stereocenters are formed, indicating the selectivity for one diastereomer.
-
Chemical Yield (%): The efficiency of the reaction in converting starting materials to the desired product.
-
Substrate Scope: The range of starting materials the reaction can tolerate, which determines the diversity of accessible chroman derivatives.
-
Reaction Conditions: The practicality and sustainability of the method, including temperature, pressure, and the nature of solvents and reagents.
-
Catalyst Loading & Cost: The amount of catalyst required and its cost, which are significant factors in scalability and economic viability.
-
Scalability & Process Safety: The feasibility of transitioning the synthesis from a laboratory to a pilot plant or industrial scale, considering safety and operational robustness.
Organocatalysis: The Metal-Free Approach
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, utilizing small organic molecules to catalyze transformations. This approach avoids the use of often toxic and expensive heavy metals, aligning with the principles of green chemistry.
Mechanistic Principle: Iminium and Enamine Activation
A common strategy in organocatalytic chroman synthesis involves the activation of α,β-unsaturated aldehydes or ketones by a chiral secondary amine catalyst, such as a prolinol derivative. This activation proceeds through the formation of a nucleophilic enamine or an electrophilic iminium ion intermediate, which then participates in a cascade reaction with a suitable phenol derivative.
Featured Method: Organocatalytic Cascade Reaction for Polycyclic Chromans
This method showcases a one-pot, three-component cascade reaction to construct complex polycyclic chromans with high stereocontrol.[1]
-
Reaction Setup: To a dried vial, add 1-aza-1,3-butadiene (0.10 mmol, 1.0 equiv), 2-hydroxy cinnamaldehyde (0.12 mmol, 1.2 equiv), Hantzsch ester (0.12 mmol, 1.2 equiv), trimethylsilyl-protected prolinol catalyst (0.02 mmol, 20 mol%), and p-nitrobenzoic acid (0.02 mmol, 20 mol%).
-
Solvent Addition: Add 0.2 mL of chloroform to the vial.
-
Reaction Step 1 (Iminium Catalysis): Stir the mixture at 40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Intermediate Step: After completion of the first step, add p-toluenesulfonic acid (0.35 mmol, 3.5 equiv) to the reaction mixture.
-
Reaction Step 2 (Enamine Catalysis & Cyclization): Continue stirring at 40 °C until the hemiaminal intermediate is fully converted to the final product, as monitored by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue by silica gel column chromatography to afford the desired polycyclic chroman.
Caption: Organocatalytic cascade for polycyclic chroman synthesis.
Performance Analysis: Organocatalysis
| KPI | Performance | Rationale & Causality |
| Enantioselectivity | Excellent (>99% ee) | The well-defined chiral environment of the prolinol catalyst effectively shields one face of the iminium and enamine intermediates, directing the nucleophilic attack with high stereocontrol. |
| Diastereoselectivity | Good to Excellent (>30:1 dr) | The rigid transition state of the cycloaddition step, governed by steric interactions between the substituents, leads to high diastereoselectivity. |
| Chemical Yield | Good (up to 96%) | The one-pot nature of the cascade reaction minimizes handling losses and drives the reaction equilibrium towards the product. |
| Substrate Scope | Moderate to Good | Tolerates a range of substituted 2-hydroxy cinnamaldehydes and 1-aza-1,3-butadienes, though highly electron-withdrawing or -donating groups may affect reactivity. |
| Reaction Conditions | Mild (40 °C) | The reaction proceeds at a relatively low temperature, preserving sensitive functional groups. |
| Catalyst Loading & Cost | High (20 mol%) | Higher catalyst loading can be a drawback for large-scale synthesis, impacting cost-effectiveness. |
| Scalability & Process Safety | Moderate | The use of common organic solvents and reagents is generally scalable, but chromatographic purification can be a bottleneck. |
Transition Metal Catalysis: Power and Versatility
Transition metal catalysis is a well-established and powerful tool for asymmetric synthesis, offering high catalytic activity and a broad substrate scope. For chiral chroman synthesis, palladium and nickel-catalyzed reactions are particularly prominent.
Mechanistic Principle: π-Allyl Complex Formation and Reductive Cyclization
In the palladium-catalyzed asymmetric allylic alkylation (AAA), a π-allyl palladium complex is formed from a phenol allyl carbonate. The chiral ligand on the palladium center controls the facial selectivity of the subsequent intramolecular attack by the phenoxide. Nickel-catalyzed methods can involve the reductive cyclization of an alkyne and a carbonyl group, where the chiral ligand dictates the stereochemistry of the newly formed chiral center.
Featured Method: Nickel-Catalyzed Enantioselective Reductive Cyclization
This method provides access to chiral chromans bearing a quaternary allylic siloxane, which are valuable synthetic intermediates.[2]
-
Catalyst Preparation (in situ): In a glovebox, add Ni(cod)2 (5 mol%) and the chiral phosphine ligand (e.g., (R)-AntPhos, 5 mol%) to a vial containing dioxane. Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: To the prepared catalyst solution, add the aryl-tethered alkynone substrate (1.0 equiv) and triethylsilane (Et3SiH, 3.0 equiv).
-
Reaction Conditions: Stir the reaction mixture at 25 °C for 12 hours under a nitrogen atmosphere.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3. Extract the aqueous layer with ethyl acetate, and dry the combined organic layers over anhydrous Na2SO4. After filtration and concentration, purify the crude product by silica gel column chromatography.
Sources
Bridging the Gap: A Guide to Comparing In Vitro and In Vivo Efficacy of Novel Drug Derivatives
In the landscape of drug discovery and development, the journey of a promising compound from a laboratory curiosity to a clinical candidate is both arduous and fraught with challenges. A critical juncture in this process is the translation of early-stage, in vitro findings to the complex biological systems of in vivo models. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously compare the in vitro and in vivo efficacy of novel drug derivatives. By understanding the nuances of these distinct yet interconnected evaluation platforms, we can enhance the predictive value of preclinical data and ultimately, foster the development of more effective therapeutics.[1][2][3]
The Foundational Divide: Understanding In Vitro and In Vivo Paradigms
In vitro ("in the glass") studies are performed outside of a living organism, typically using isolated cells, tissues, or biochemical assays.[3][4][5] These experiments offer a controlled environment to elucidate the direct effects of a drug derivative on its molecular target and cellular processes.[4] Conversely, in vivo ("within the living") studies are conducted in whole, living organisms, most commonly animal models, to assess the overall effects of a drug candidate in a complex physiological system.[5][6][7] The fundamental difference lies in the biological complexity; in vitro systems provide mechanistic clarity, while in vivo models offer a holistic view of a drug's behavior, encompassing its absorption, distribution, metabolism, and excretion (ADME).[4][8]
Part 1: Quantifying Efficacy in the Controlled Environment of In Vitro Assays
The initial assessment of a drug derivative's potential begins with a battery of in vitro assays designed to measure its biological activity and cytotoxic effects. These assays are crucial for initial screening and for establishing a baseline of a compound's potency.[4]
Key In Vitro Efficacy Assays:
-
Cytotoxicity Assays (e.g., MTT Assay): These assays determine the concentration at which a drug derivative inhibits cell growth or induces cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[1][4][9][10]
-
Apoptosis Assays (e.g., Annexin V Staining): To understand the mechanism of cell death, apoptosis assays are employed. The Annexin V assay identifies cells in the early stages of apoptosis by detecting the externalization of phosphatidylserine on the cell membrane.[8][11][12]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with a serial dilution of the drug derivative and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[1][10]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the data to determine the IC50 value.
Experimental Protocol: Annexin V Apoptosis Assay
-
Cell Treatment: Treat cells with the drug derivative at its IC50 concentration for a defined period.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and add fluorochrome-conjugated Annexin V and a viability dye like propidium iodide (PI).[11][12]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Data Presentation and Interpretation: IC50 and EC50 Curves
The efficacy of a drug derivative in vitro is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of the drug required to inhibit a biological process or elicit a response by 50%, respectively.[7][14][15] The data from cytotoxicity or other functional assays are plotted as a dose-response curve, with the drug concentration on the x-axis (log scale) and the percentage of inhibition or response on the y-axis.[16]
| Derivative | IC50 (µM) - Cell Line A | IC50 (µM) - Cell Line B |
| Parent Compound | 10.5 | 15.2 |
| Derivative 1 | 2.1 | 3.5 |
| Derivative 2 | 8.9 | 12.1 |
| Derivative 3 | 0.5 | 1.2 |
Caption: A summary of IC50 values for a parent compound and its derivatives against two different cancer cell lines.
Caption: A simplified workflow for in vitro efficacy testing of drug derivatives.
Part 2: Assessing Efficacy in the Complexity of In Vivo Models
While in vitro assays provide valuable initial data, the ultimate test of a drug derivative's efficacy lies in its performance within a living organism. In vivo studies are essential for understanding how a drug's pharmacokinetic and pharmacodynamic properties influence its therapeutic effect.[8][11][12]
Key In Vivo Efficacy Models:
-
Xenograft Models: In oncology research, xenograft models, where human tumor cells are implanted into immunodeficient mice, are a gold standard for evaluating the anti-cancer activity of new compounds.[6][17] Patient-derived xenograft (PDX) models, which use tumor tissue directly from patients, are gaining prominence as they better recapitulate the heterogeneity of human cancers.[17]
Experimental Protocol: Subcutaneous Xenograft Model
-
Animal Acclimatization: Acclimate immunodeficient mice (e.g., nude or NSG mice) to the facility for at least one week.[18]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.[18]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week).[19]
-
Randomization and Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer the drug derivative and vehicle control according to a predetermined dosing schedule.[18]
-
Monitoring: Monitor the animals' body weight and overall health throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.[18]
Data Presentation and Interpretation: Tumor Growth Inhibition and Survival Analysis
The efficacy of a drug derivative in vivo is often assessed by its ability to inhibit tumor growth and improve survival.
-
Tumor Growth Inhibition (TGI): TGI is calculated to quantify the anti-tumor effect of the treatment. It is typically expressed as a percentage and can be calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[20][21]
-
Survival Analysis: Kaplan-Meier survival curves are used to visualize and compare the survival rates of the different treatment groups over time.[22][23][24][25]
| Derivative | Dose (mg/kg) | TGI (%) |
| Parent Compound | 20 | 35 |
| Derivative 1 | 10 | 75 |
| Derivative 2 | 20 | 42 |
| Derivative 3 | 5 | 88 |
Caption: A summary of Tumor Growth Inhibition (TGI) for a parent compound and its derivatives in a xenograft model.
Caption: A generalized workflow for in vivo efficacy studies using xenograft models.
Part 3: Bridging the Divide - Correlating In Vitro and In Vivo Data
The ultimate goal is to establish a meaningful in vitro-in vivo correlation (IVIVC), which is a predictive mathematical model that describes the relationship between an in vitro property of a drug and its in vivo response.[14][26][27] A strong IVIVC can streamline drug development by reducing the need for extensive animal testing and providing a rationale for formulation optimization.[28][29]
Challenges in In Vitro-In Vivo Correlation:
It is important to acknowledge that a direct correlation between in vitro potency and in vivo efficacy is not always observed.[30] Several factors can contribute to this discordance:
-
Pharmacokinetics: A highly potent compound in vitro may have poor absorption, rapid metabolism, or inefficient distribution to the tumor site in vivo, leading to diminished efficacy.
-
Tumor Microenvironment: The complex tumor microenvironment, including factors like hypoxia and interactions with stromal cells, is not fully replicated in standard in vitro cultures and can influence drug response.[19]
-
Off-Target Effects: A drug may have unforeseen off-target effects in a whole organism that are not apparent in isolated cell cultures.
Strategies for Improving Correlation:
-
Advanced In Vitro Models: The use of more physiologically relevant in vitro models, such as 3D cell cultures, organoids, and microfluidic "organ-on-a-chip" systems, can better mimic the in vivo environment and improve the predictive power of early-stage testing.[19][27]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating PK/PD modeling can help to understand the relationship between drug exposure at the target site and the observed pharmacological effect, thereby bridging the gap between in vitro and in vivo data.[8][11][12]
Conclusion: An Integrated Approach to Efficacy Evaluation
The comparison of in vitro and in vivo efficacy is a cornerstone of preclinical drug development. A thorough understanding of the strengths and limitations of each approach is paramount. By employing a systematic and integrated strategy that combines robust in vitro screening with well-designed in vivo validation studies, researchers can make more informed decisions about which drug derivatives to advance into clinical development. This rigorous, evidence-based approach is essential for navigating the complexities of drug discovery and ultimately, for delivering novel and effective therapies to patients.
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A Spectroscopic Guide to the Isomers of 6-Methoxychroman: Distinguishing Positional Variants in Drug Discovery
In the landscape of medicinal chemistry and drug development, the precise structural elucidation of bioactive molecules is paramount. Subtle variations in the substitution pattern of a scaffold can lead to profound differences in pharmacological activity, metabolic stability, and toxicity. The chroman framework, a privileged structure in numerous natural products and synthetic compounds, is a case in point. This guide provides an in-depth comparative analysis of the spectroscopic data for 6-methoxychroman and its positional isomers (5-methoxychroman, 7-methoxychroman, and 8-methoxychroman), which are of significant interest to researchers in the field.
This document will navigate the key distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a practical framework for the unambiguous identification of these isomers. The discussion will be grounded in the fundamental principles of spectroscopy, explaining the causality behind the observed and predicted spectral characteristics. While experimental data for 6-methoxychroman derivatives are available, a complete set of comparative data for all isomers is not readily found in the literature. Therefore, this guide will combine experimental data with theoretically predicted values based on established substituent effects to provide a comprehensive analytical resource.
The Critical Role of Isomer Differentiation
The position of the methoxy group on the aromatic ring of the chroman scaffold significantly influences the molecule's electronic properties and three-dimensional shape. This, in turn, can alter its binding affinity to biological targets and its metabolic fate. Consequently, the ability to definitively identify the specific positional isomer is not merely an academic exercise but a critical step in the drug discovery and development pipeline. Spectroscopic techniques provide the necessary tools for this detailed structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Chemical Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. For the methoxychroman isomers, both ¹H and ¹³C NMR offer unique fingerprints for differentiation.
¹H NMR Spectroscopy: Unraveling Proton Signals
The ¹H NMR spectra of the methoxychroman isomers are expected to show characteristic signals for the protons of the chroman core and the methoxy group. The key to distinguishing the isomers lies in the chemical shifts and splitting patterns of the aromatic protons.
-
Chroman Protons: The protons on the saturated heterocyclic ring (at C2, C3, and C4) will exhibit complex multiplets due to diastereotopicity and spin-spin coupling. Typically, the protons at C2 and C4, being adjacent to oxygen atoms, will appear further downfield compared to the C3 protons.
-
Methoxy Protons: The methoxy group will present as a sharp singlet, typically in the range of 3.7-3.9 ppm.[1] While the exact chemical shift may vary slightly between isomers, it is not the primary distinguishing feature.
-
Aromatic Protons: The substitution pattern on the benzene ring is the most informative region of the ¹H NMR spectrum for isomer identification. The electron-donating nature of the methoxy group causes an upfield shift (increased shielding) of the ortho and para protons relative to the meta protons.[2]
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Splitting Patterns for the Aromatic Region of Methoxychroman Isomers.
| Position of -OCH₃ | H-5 | H-6 | H-7 | H-8 |
| 6-methoxy | d, J ≈ 8.5 Hz | dd, J ≈ 8.5, 2.5 Hz | d, J ≈ 2.5 Hz | - |
| 5-methoxy | - | t, J ≈ 8.0 Hz | d, J ≈ 8.0 Hz | d, J ≈ 8.0 Hz |
| 7-methoxy | d, J ≈ 8.0 Hz | d, J ≈ 8.0 Hz | - | s |
| 8-methoxy | d, J ≈ 7.5 Hz | t, J ≈ 7.5 Hz | d, J ≈ 7.5 Hz | - |
Note: These are predicted values based on substituent effects on similar aromatic systems. Actual values may vary.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the aromatic carbons being particularly sensitive to the position of the methoxy group. The carbon atom directly attached to the methoxy group will be significantly deshielded (shifted downfield), while the ortho and para carbons will be shielded (shifted upfield) due to resonance effects.[3][4]
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for the Aromatic Carbons of Methoxychroman Isomers.
| Position of -OCH₃ | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | -OCH₃ |
| 6-methoxy | ~145 | ~117 | ~154 | ~113 | ~122 | ~121 | ~56 |
| 5-methoxy | ~150 | ~158 | ~110 | ~128 | ~108 | ~120 | ~55 |
| 7-methoxy | ~148 | ~115 | ~120 | ~159 | ~105 | ~122 | ~55 |
| 8-methoxy | ~140 | ~120 | ~127 | ~115 | ~155 | ~129 | ~56 |
Note: These are predicted values based on substituent effects on similar aromatic systems. The chemical shift of the methoxy carbon itself is typically around 55-56 ppm.[1]
Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns
IR spectroscopy is a rapid and effective method for identifying functional groups within a molecule. For the methoxychroman isomers, the key diagnostic bands are those associated with the ether linkage and the aromatic C-H out-of-plane bending vibrations.
-
C-O Stretching: All isomers will exhibit a strong C-O stretching band characteristic of an aryl alkyl ether, typically in the region of 1200-1275 cm⁻¹ (asymmetric stretch) and a weaker band around 1000-1050 cm⁻¹ (symmetric stretch).
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region are highly diagnostic of the aromatic substitution pattern.[5][6][7] This region can often provide a clear distinction between the isomers.
Table 3: Expected Characteristic IR Absorption Bands (cm⁻¹) for the Aromatic C-H Out-of-Plane Bending Region.
| Isomer | Substitution Pattern | Expected Absorption Range (cm⁻¹) |
| 6-Methoxychroman | 1,2,4-trisubstituted | 800-880 (strong) and 690-710 (medium) |
| 5-Methoxychroman | 1,2,3-trisubstituted | 750-810 (strong) and 680-730 (medium) |
| 7-Methoxychroman | 1,2,4-trisubstituted | 800-880 (strong) and 690-710 (medium) |
| 8-Methoxychroman | 1,2,3-trisubstituted | 750-810 (strong) and 680-730 (medium) |
While both 6- and 7-methoxychroman are 1,2,4-trisubstituted, and both 5- and 8-methoxychroman are 1,2,3-trisubstituted, subtle differences in the exact peak positions and intensities within these ranges can aid in their differentiation when analyzed carefully.
Mass Spectrometry (MS): Elucidating Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the methoxychroman isomers, the molecular ion peak (M⁺) will be observed at the same m/z value. Differentiation, therefore, relies on the relative abundances of the fragment ions.
The primary fragmentation pathways for aromatic ethers often involve cleavage of the alkyl-oxygen bond and benzylic cleavage. A common fragmentation for chroman structures is a retro-Diels-Alder (RDA) reaction of the heterocyclic ring. The position of the methoxy group can influence the stability of the resulting fragment ions, leading to differences in the mass spectrum.
A key fragmentation to expect is the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). Another significant fragmentation would be the cleavage of the heterocyclic ring. For example, a characteristic fragmentation of chromans involves the loss of a C₃H₆O fragment. The position of the methoxy group will influence the subsequent fragmentation of the resulting aromatic ion.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified methoxychroman isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field strength spectrometer.
-
Acquire the spectrum at room temperature.
-
Typical parameters: 30° pulse, 2-4 second acquisition time, 1-2 second relaxation delay, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Typical parameters: 30° pulse, 1-2 second acquisition time, 2-5 second relaxation delay, and 1024 or more scans.
-
Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).
-
IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between salt plates can be used.
-
Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Scan the range from 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans for a good signal-to-noise ratio.
-
Perform a background scan prior to sample analysis.
-
Mass Spectrometry
-
Sample Introduction: Use Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds or Liquid Chromatography-Mass Spectrometry (LC-MS) with a suitable ionization source (e.g., Electrospray Ionization - ESI) for less volatile compounds.
-
Acquisition:
-
For Electron Ionization (EI) MS, use a standard 70 eV ionization energy.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 40-300 amu).
-
For tandem MS (MS/MS), select the molecular ion as the precursor and acquire the product ion spectrum.
-
Visualizing the Workflow
Caption: Workflow for the spectroscopic identification of methoxychroman isomers.
Conclusion
The unambiguous identification of positional isomers is a cornerstone of modern chemical research, particularly in the development of new therapeutics. This guide provides a comprehensive framework for distinguishing the 5-, 6-, 7-, and 8-methoxychroman isomers using a combination of NMR, IR, and Mass Spectrometry. By understanding the predictable effects of the methoxy group's position on the resulting spectra, researchers can confidently assign the correct structure to their compounds of interest. The integration of experimental data with sound theoretical principles, as outlined in this guide, exemplifies a robust approach to structural elucidation in the dynamic field of drug discovery.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (S)-6-methoxychroman-3-carboxylic acid
An In-Depth Technical Guide for Laboratory Professionals
As researchers and scientists in the fast-paced world of drug development, our focus is often on discovery and innovation. However, the responsible management of chemical waste is a critical component of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of (S)-6-methoxychroman-3-carboxylic acid, grounded in established safety protocols and regulatory compliance.
I. Hazard Assessment and Initial Safety Precautions
Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. This compound and its derivatives are known to cause skin and eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE).
Essential Personal Protective Equipment (PPE):
-
Chemical-resistant gloves: Nitrile gloves are a suitable choice. Always inspect gloves for integrity before use.
-
Safety goggles: Provide a complete seal around the eyes to protect from splashes.
-
Laboratory coat: To protect skin and personal clothing from contamination.
All operations involving the handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][3]
II. Waste Characterization and Segregation: The Foundation of Safe Disposal
Proper waste disposal begins with accurate identification and segregation. This compound is an organic acid. As such, it must be treated as hazardous chemical waste.[4][5]
Key Segregation Principles:
-
Dedicated Waste Stream: Designate a specific, clearly labeled waste container for this compound and its associated waste (e.g., contaminated consumables).
-
Avoid Commingling: Do not mix this waste with other chemical streams, especially incompatible materials such as bases, strong oxidizing agents, or reactive metals, to prevent dangerous chemical reactions.[4][6]
-
Solid vs. Liquid: Keep solid and liquid waste in separate, appropriate containers.[7]
The following table summarizes the key hazard information for this compound:
| Hazard Classification | GHS Statements | Precautionary Measures |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[1][2] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.
1. Container Selection and Management:
-
Material Compatibility: Use containers made of materials compatible with carboxylic acids. High-density polyethylene (HDPE) or glass containers are appropriate choices.[4][7][8] Avoid metal containers as acids can cause corrosion over time.[7]
-
Container Integrity: Ensure the waste container is in good condition, with a secure, leak-proof lid.[4][7]
-
Fill Level: Do not fill liquid waste containers to more than 80-90% of their capacity to allow for vapor expansion and prevent spills.[4][5]
-
Keep Closed: Waste containers must be kept tightly closed at all times, except when adding waste.[4][6][9]
2. Labeling:
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."[4]
-
Full Chemical Name: Include the full chemical name: "this compound."
-
Hazard Information: Indicate the primary hazards (e.g., "Corrosive," "Irritant").
3. Storage:
-
Designated Area: Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel.[6][9]
-
Secondary Containment: Place the waste container in a secondary containment tray to capture any potential leaks or spills.[6][7]
-
Ventilation: Ensure the storage area is well-ventilated.[6]
4. Final Disposal:
-
Licensed Waste Hauler: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][4]
-
Regulatory Compliance: The disposal method, whether through incineration or another approved treatment, will be determined by the licensed disposal facility in accordance with EPA regulations and local ordinances.[10][11]
The decision-making process for the disposal of this compound can be visualized as follows:
Caption: Waste Disposal Workflow
IV. Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
For Small Spills:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section I.
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collection: Carefully sweep up the absorbed material and place it into a designated hazardous waste container.[2]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
For Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
-
Alert Authorities: Activate the nearest fire alarm and contact your institution's emergency response team or local fire department.
-
Do Not Attempt to Clean: Do not attempt to clean up a large spill unless you are trained and equipped to do so.
V. Waste Minimization: A Proactive Approach
A key aspect of responsible chemical management is the reduction of waste at its source.[9]
Strategies for Waste Minimization:
-
Prudent Purchasing: Order only the quantities of chemicals that are realistically needed for your experiments.[7][9]
-
Inventory Management: Maintain an accurate and up-to-date chemical inventory to avoid ordering duplicates.[7][9]
-
Scale Reduction: Where possible, reduce the scale of experiments to minimize the volume of waste generated.[9]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (n.d.).
- Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
- Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro.
- Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information.
- Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. (2025, February 21).
- 6-Methoxy-chroman-3-carboxylic acid, 97%. (n.d.). J&K Scientific.
- 6-Methoxy-chroman-3-carboxylic acid ethyl ester. (n.d.). AK Scientific, Inc.
- Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
- Chemical Waste Disposal Guidelines. (n.d.).
- Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
- Chapter 7 Chemical Disposal Procedures. (n.d.). BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison.
- Essential Safety & Disposal Procedures for 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman. (n.d.). Benchchem.
- 8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID - Safety Data Sheet. (2023, May 6). ChemicalBook.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nipissingu.ca [nipissingu.ca]
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- 7. acewaste.com.au [acewaste.com.au]
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- 9. ehrs.upenn.edu [ehrs.upenn.edu]
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- 11. chemicalbook.com [chemicalbook.com]
Navigating the Safe Handling of (S)-6-methoxychroman-3-carboxylic acid: A Guide for Laboratory Professionals
For researchers engaged in the nuanced world of drug discovery and development, the introduction of novel chemical entities into the laboratory workflow demands a commensurate level of safety and operational precision. (S)-6-methoxychroman-3-carboxylic acid, a chiral building block with significant potential, is one such compound. This guide provides an in-depth, experience-driven framework for its safe handling, ensuring that scientific progress and personnel safety advance in tandem. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the necessary precautions.
Immediate Safety Profile & Hazard Assessment
This compound (CAS No. 182570-28-1) and its racemic form (CAS No. 182570-26-9) are classified under the Globally Harmonized System (GHS) with the following hazard statements:
The signal word for this compound is "Warning" .[1] These classifications dictate the minimum personal protective equipment (PPE) and handling protocols required to mitigate risk. The irritant nature of the compound necessitates a robust barrier to prevent contact with the skin, eyes, and respiratory system.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential. The selection of each component is predicated on the specific hazards identified by the GHS classifications.
| Protection Type | Recommended PPE | Rationale & Causality |
| Eye & Face Protection | Chemical safety goggles and a face shield. | (H319) The compound is a serious eye irritant.[1] Goggles provide a seal against dust and splashes, while a face shield offers a secondary, broader barrier of protection during activities with a higher risk of splashing, such as dissolution or transfer of solutions.[3] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | (H315) To prevent skin irritation, gloves are mandatory.[1] Nitrile gloves offer excellent resistance to a wide range of chemicals and are a standard for laboratory use. Always inspect gloves for tears or punctures before use and practice proper doffing techniques to avoid contaminating skin. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | (H315) A lab coat protects skin and personal clothing from accidental spills and contamination with the solid compound or its solutions. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | (H335) The compound may cause respiratory irritation, particularly if handled as a fine powder that can become airborne.[1][4] Use a respirator when weighing the solid outside of a certified chemical fume hood or ventilated balance enclosure. Engineering controls, like a fume hood, are the primary line of defense.[4] |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect feet from spills and falling objects. |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a systematic workflow is critical for minimizing exposure and ensuring experimental integrity. The following diagram and procedural steps outline the lifecycle of handling this compound in a laboratory setting.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
